molecular formula C28H32N2O6S4 B12399455 Alintegimod CAS No. 1378535-08-0

Alintegimod

Cat. No.: B12399455
CAS No.: 1378535-08-0
M. Wt: 620.8 g/mol
InChI Key: PSBCCRKKPBQYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alintegimod is an orally bioavailable, allosteric, small molecule activator of integrin cell adhesion receptors very late antigen-4 (VLA-4;  integrin alpha4/beta1) and lymphocyte function-associated antigen-1 (LFA-1;  integrin alphaL/beta2), with potential immunomodulatory and antineoplastic activities. Upon oral administration, this compound activates VLA-4 and LFA-1 expressed on the surface of leukocytes, thereby promoting the VLA-4- and LFA-1-mediated adhesion of leukocytes to counter-receptors vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). This may promote VLA-4/VCAM-1- and LFA-1/ICAM-1-mediated cell-cell adhesion between naive T-cells and antigen presenting cells (APCs) and enhance T-cell activation. The enhanced VCAM-1 and ICAM-1 binding by the activated integrins expressed on activated T-cells may also promote intratumoral T-cell accumulation and infiltration. This may lead to enhanced T-cell-mediated killing of tumor cells. Integrins VLA-4 and LFA-1 are cellular adhesion molecules (CAMs) that play key roles in antigen presentation and leukocyte migration.

Properties

CAS No.

1378535-08-0

Molecular Formula

C28H32N2O6S4

Molecular Weight

620.8 g/mol

IUPAC Name

2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate

InChI

InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2

InChI Key

PSBCCRKKPBQYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4

Origin of Product

United States

Foundational & Exploratory

Alintegimod: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP349) is an orally bioavailable, first-in-class small molecule that acts as an allosteric agonist of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or α4β1) and lymphocyte function-associated antigen-1 (LFA-1 or αLβ2).[1][2] Developed by 7 Hills Pharma, this compound is under investigation for its potential to enhance immune responses against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[3][4][5] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by available data and experimental methodologies.

Core Mechanism: Allosteric Activation of Integrins

This compound's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins.[1][6] Unlike orthosteric agonists that bind to the same site as the natural ligand, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that enhances the receptor's function. In the case of this compound, this allosteric binding stabilizes the high-affinity, open conformation of LFA-1 and VLA-4. This heightened state of activation promotes robust cell-cell interactions that are critical for an effective anti-tumor immune response.[2]

The activation of these integrins by this compound facilitates several key steps in the cancer immunity cycle:

  • Enhanced T-cell Trafficking and Infiltration: By activating LFA-1 and VLA-4 on the surface of leukocytes, this compound promotes their adhesion to intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[6] This enhanced adhesion is a critical step for the extravasation of T-cells from the bloodstream into the tumor microenvironment.

  • Improved Antigen Presentation and T-cell Priming: The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is essential for the formation of a stable immunological synapse. By strengthening this interaction, this compound enhances T-cell priming and activation.

  • Increased T-cell-mediated Tumor Cell Killing: Once within the tumor, activated T-cells rely on LFA-1 to bind to ICAM-1 expressed on tumor cells, facilitating direct, cytotoxic killing. This compound's potentiation of this interaction may lead to more effective tumor cell lysis.

Signaling Pathways

The binding of this compound to an allosteric site on the LFA-1 and VLA-4 integrins induces a conformational change that shifts the equilibrium towards the active, high-affinity state. This "inside-out" signaling enhancement potentiates the natural signaling cascades initiated by chemokines and T-cell receptor (TCR) engagement.

Alintegimod_Signaling_Pathway cluster_tcell T-Cell cluster_apc_endo APC / Endothelial Cell This compound This compound LFA1_VLA4 LFA-1 / VLA-4 (Low-Affinity) This compound->LFA1_VLA4 Allosteric Binding LFA1_VLA4_active LFA-1 / VLA-4 (High-Affinity) LFA1_VLA4->LFA1_VLA4_active Conformational Change Adhesion Enhanced Adhesion & Signaling LFA1_VLA4_active->Adhesion ICAM1_VCAM1 ICAM-1 / VCAM-1 LFA1_VLA4_active->ICAM1_VCAM1 Binding Trafficking Tumor Infiltration Adhesion->Trafficking Activation T-Cell Activation & Effector Function Adhesion->Activation

Fig. 1: this compound's allosteric activation of LFA-1/VLA-4 enhances T-cell adhesion and function.

Data Presentation

Preclinical Efficacy

While specific EC50 values for this compound's activation of LFA-1 and VLA-4 are not publicly available, preclinical studies have demonstrated a significant enhancement of T-cell adhesion. One study reported a 100-fold increase in the adhesion of activated T-cells to surfaces coated with their respective ligands in the presence of this compound. Further preclinical data indicates that this compound monotherapy has anti-tumor efficacy and enhances the tumoricidal effects of anti-CTLA-4 and anti-PD-1 therapies in syngeneic mouse models.[7]

Clinical Pharmacokinetics (Phase I)

A first-in-human, placebo-controlled, single and multiple ascending dose (SAD/MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral this compound.

ParameterValueStudy Population
Dose Range (SAD & MAD) Up to 300 mgHealthy Volunteers
Safety & Tolerability Safe and well-tolerated up to 300 mgHealthy Volunteers
Terminal Elimination Half-life (T1/2) 20.6 - 34.6 hoursHealthy Volunteers
Cmax & AUC Greater than dose-proportional increasesHealthy Volunteers
Accumulation (5 days dosing) No evidence of accumulationHealthy Volunteers
Optimal Pharmacokinetic Dose (OPD) 100 - 300 mg/dayHealthy Volunteers

Data from a poster presentation on the first-in-human study of 7HP349 (this compound).

Experimental Protocols

In Vitro T-Cell Adhesion Assay

This protocol is a representative method for assessing the effect of this compound on T-cell adhesion to ICAM-1, a key ligand for LFA-1.

1. Materials:

  • Purified human T-cells

  • Recombinant human ICAM-1

  • 96-well microplates

  • This compound (7HP349)

  • Calcein-AM (fluorescent dye)

  • Assay buffer (e.g., HBSS with 2% BSA)

  • Plate reader with fluorescence detection

2. Methods:

  • Plate Coating:

    • Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash wells with PBS to remove unbound ICAM-1.

    • Block non-specific binding sites with assay buffer for 1 hour at 37°C.

  • Cell Preparation:

    • Label purified human T-cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 106 cells/mL.

  • Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 50 µL of the this compound dilutions to the ICAM-1 coated wells.

    • Add 50 µL of the labeled T-cell suspension to each well.

  • Incubation and Adhesion:

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Carefully wash the wells with pre-warmed assay buffer to remove non-adherent cells. Repeat 2-3 times.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of cell adhesion relative to a positive control (e.g., PMA-stimulated cells) and a negative control (untreated cells).

TCell_Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 Coat 96-well plate with ICAM-1 node3 Add this compound dilutions to wells node1->node3 node2 Label T-cells with Calcein-AM node4 Add labeled T-cells to wells node2->node4 node3->node4 node5 Incubate to allow adhesion node4->node5 node6 Wash to remove non-adherent cells node5->node6 node7 Measure fluorescence of adherent cells node6->node7 node8 Calculate % adhesion node7->node8

Fig. 2: Workflow for an in vitro T-cell adhesion assay to evaluate this compound activity.

Conclusion

This compound represents a promising new approach in cancer immunotherapy by targeting the fundamental process of immune cell adhesion and trafficking. Its mechanism as an allosteric agonist of LFA-1 and VLA-4 integrins provides a novel strategy to enhance the efficacy of existing immunotherapies, particularly in patients who have developed resistance. The favorable safety profile and pharmacokinetic properties observed in early clinical trials support its continued development. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various solid tumor indications.

References

7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7HP-349 (also known as Alintegimod) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4). By promoting the active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion, a critical process for mounting an effective immune response. This document provides a comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αLβ2 (LFA-1) and α4β1 (VLA-4) integrins, predominantly expressed on leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions are essential for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of immune cells into tissues.[1]

Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-349 is an investigational immunostimulant designed to enhance immune responses by allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion has shown promise in preclinical models for improving the efficacy of cancer immunotherapies and vaccines.[1]

Mechanism of Action

7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the ligand-binding site. This binding event induces a conformational change in the integrin, shifting it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or endothelial cells.[1]

The direct consequences of 7HP-349-mediated integrin activation include:

  • Enhanced T-cell priming and activation: By stabilizing the immunological synapse, 7HP-349 promotes more robust and sustained signaling between T cells and APCs.[3]

  • Increased leukocyte trafficking: Activated integrins facilitate the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues, including tumor microenvironments.[4]

  • Augmented anti-tumor immunity: In preclinical cancer models, 7HP-349 has been shown to increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]

dot

cluster_immune_cell Immune Cell (e.g., T-Cell) cluster_apc Antigen Presenting Cell (APC) / Endothelial Cell cluster_downstream Downstream Effects HP349 7HP-349 LFA1 αLβ2 (LFA-1) HP349->LFA1 Allosteric Activation VLA4 α4β1 (VLA-4) HP349->VLA4 Allosteric Activation ICAM1 ICAM-1 LFA1->ICAM1 Enhanced Binding Activation T-Cell Activation & Trafficking VCAM1 VCAM-1 VLA4->VCAM1 Enhanced Binding TCR TCR MHC MHC-Peptide TCR->MHC Antigen Recognition Response Enhanced Immune Response Activation->Response

Caption: Signaling pathway of 7HP-349-mediated integrin activation.

Quantitative Data

The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical studies.

Table 1: In Vitro Activity of 7HP-349

AssayCell LineLigandEC₅₀ (µM)Reference
Static Cell Adhesion to VCAM-1Jurkat (Human T-cell)VCAM-12[6]
Static Cell Adhesion to VCAM-170Z/3 (Murine B-cell)VCAM-1~2[6]

Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1, NCT04508179)

Dose Group (Single Ascending Dose)Cₘₐₓ (ng/mL)AUC₀₋ₜ (ng*h/mL)T₁/₂ (h)Reference
50 mg155 (± 48)3,860 (± 1,080)20.6[4][7]
100 mg459 (± 142)13,800 (± 3,450)25.4[4][7]
200 mg1,140 (± 342)38,100 (± 9,530)28.9[4][7]
300 mg1,860 (± 558)68,800 (± 17,200)34.6[4][7]

Data are presented as mean (± SD) where available.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize 7HP-349.

In Vitro Static Cell Adhesion Assay

This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to immobilized integrin ligands.[5][8]

Materials:

  • 96-well flat-bottom microplates

  • Recombinant human VCAM-1 or ICAM-1

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Jurkat T-cells or other suitable leukocyte cell line

  • Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)

  • 7HP-349

  • Fluorescence plate reader

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound ligand.

    • Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture Jurkat cells to the desired density.

    • Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).

    • Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with 0.5% BSA).

  • Adhesion Assay:

    • Prepare serial dilutions of 7HP-349 in the assay buffer.

    • Add the 7HP-349 dilutions to the coated wells.

    • Add the fluorescently labeled cells to the wells (e.g., 5 x 10⁴ cells/well).

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells to remove non-adherent cells. The number and force of washes should be optimized to achieve a low background signal in control wells.

  • Quantification:

    • Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.

    • Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a positive control (e.g., Mn²⁺ or a phorbol (B1677699) ester like PMA) and a negative control (no compound).

    • Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

dot

start Start coat_plate Coat 96-well plate with VCAM-1/ICAM-1 start->coat_plate block_plate Block with BSA coat_plate->block_plate label_cells Label Jurkat cells with fluorescent dye block_plate->label_cells prepare_compound Prepare 7HP-349 serial dilutions label_cells->prepare_compound add_cells_compound Add compound and cells to plate prepare_compound->add_cells_compound incubate Incubate (30-60 min) add_cells_compound->incubate wash Wash to remove non-adherent cells incubate->wash read_fluorescence Read fluorescence wash->read_fluorescence analyze Analyze data and determine EC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro static cell adhesion assay.

Syngeneic Mouse Tumor Models

These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in immunocompetent mice.[9][10]

Materials:

  • BALB/c or C57BL/6 mice

  • CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells

  • Cell culture medium and supplements

  • 7HP-349 formulation for oral gavage

  • Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell phenotyping

Protocol:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously into the flank of the mice.

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone, checkpoint inhibitor alone, combination therapy).

    • Administer 7HP-349 via oral gavage at the desired dose and schedule.

    • Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.

  • Monitoring:

    • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors and spleens.

    • Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes (TILs). This involves digesting the tumor into a single-cell suspension and staining with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).

    • Process another portion of the tumor for immunohistochemistry to visualize the spatial distribution of immune cells.

dot

start Start implant_cells Subcutaneous injection of tumor cells start->implant_cells tumor_growth Tumor growth to ~50-100 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer 7HP-349 and/or checkpoint inhibitors randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint reached monitor->endpoint Tumor size limit or study end euthanize Euthanize mice endpoint->euthanize analyze_tumors Analyze tumors (flow cytometry, IHC) euthanize->analyze_tumors end End analyze_tumors->end

Caption: Workflow for in vivo syngeneic mouse tumor model studies.

Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic Analysis

This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[4][9]

Methodology:

  • Sample Collection:

    • Collect blood samples from subjects at predetermined time points before and after dosing with 7HP-349.

    • Process the blood to obtain plasma and store frozen until analysis.

  • Sample Preparation:

    • Thaw plasma samples.

    • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) to a small volume of plasma. This step removes larger proteins that can interfere with the analysis.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing 7HP-349.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample using a suitable chromatography column and mobile phase gradient.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionize the eluting compounds.

      • Select the parent ion of 7HP-349 in the first mass spectrometer.

      • Fragment the parent ion in a collision cell.

      • Select and detect specific fragment ions in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.

  • Data Analysis:

    • Construct a calibration curve using standards of known 7HP-349 concentrations.

    • Determine the concentration of 7HP-349 in the study samples by comparing their peak areas to the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ, AUC, and T₁/₂ using non-compartmental analysis.

Conclusion

7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial has established its safety and pharmacokinetic profile in healthy volunteers, supporting further development in combination with cancer immunotherapies and as a vaccine adjuvant. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of 7HP-349 and the broader field of integrin modulation.

References

Alintegimod: A Technical Guide to a First-in-Class LFA-1 and VLA-4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP-349) is a pioneering, orally bioavailable, small molecule that functions as an allosteric agonist for the integrin cell adhesion receptors, Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2) and Very Late Antigen-4 (VLA-4, α4β1). By selectively activating these integrins, this compound aims to enhance crucial stages of the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, available clinical data, and relevant experimental protocols to inform researchers and drug development professionals.

Introduction: Targeting Integrin Activation for Immunotherapy

The efficacy of cancer immunotherapies, such as immune checkpoint inhibitors, is often limited by insufficient T-cell infiltration into the tumor microenvironment and suboptimal T-cell activation. Integrins, a family of cell adhesion molecules, play a critical role in mediating the adhesion and migration of leukocytes, processes essential for a robust anti-tumor immune response. LFA-1 and VLA-4 are key integrins expressed on the surface of leukocytes that facilitate their interaction with Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial and antigen-presenting cells.

This compound represents a novel therapeutic strategy by directly targeting and activating LFA-1 and VLA-4. This allosteric activation is designed to promote the necessary cell-cell interactions for effective immune surveillance and tumor cell killing.[1][3]

Mechanism of Action: Allosteric Activation of LFA-1 and VLA-4

This compound functions as an allosteric agonist, meaning it binds to a site on the integrin receptor distinct from the ligand-binding site, inducing a conformational change that increases the receptor's affinity for its natural ligands. This "inside-out" signaling mimics the natural activation process of integrins.

Upon oral administration, this compound activates LFA-1 and VLA-4 on leukocytes. This enhanced activation promotes the adhesion of these immune cells to their respective counter-receptors, ICAM-1 and VCAM-1. This targeted adhesion is expected to facilitate several key processes in the anti-tumor immune response:

  • Leukocyte Trafficking and Infiltration: Activated LFA-1 and VLA-4 on circulating T-cells and other leukocytes mediate their firm adhesion to the vascular endothelium expressing ICAM-1 and VCAM-1, a critical step for their extravasation into the tumor microenvironment.

  • T-Cell Priming and Activation: The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is crucial for the formation of a stable immunological synapse, leading to enhanced T-cell priming and activation.

  • Enhanced Tumor Cell Killing: Increased infiltration of activated T-cells into the tumor can lead to more effective recognition and elimination of cancer cells.

Preclinical studies in B16 and CT26 syngeneic mouse models have demonstrated that this compound monotherapy has anti-tumor efficacy and can enhance the tumoricidal effects when used in combination with anti-CTLA-4 and anti-PD-1 checkpoint inhibitors.

Signaling Pathways

The activation of LFA-1 and VLA-4 by this compound is believed to trigger downstream signaling cascades that promote cell adhesion, migration, and activation. The following diagrams illustrate the proposed signaling pathways.

LFA1_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound LFA1_inactive LFA-1 (Inactive) This compound->LFA1_inactive Allosteric Activation LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 High-Affinity Binding Talin Talin LFA1_active->Talin Kindlin3 Kindlin-3 LFA1_active->Kindlin3 Outside-In Signaling Outside-In Signaling ICAM1->Outside-In Signaling Signal Transduction Actin Actin Cytoskeleton Talin->Actin Kindlin3->Actin Cell Adhesion &\nMigration Cell Adhesion & Migration Outside-In Signaling->Cell Adhesion &\nMigration Promotes

Caption: this compound-mediated LFA-1 signaling pathway.

VLA4_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound VLA4_inactive VLA-4 (Inactive) This compound->VLA4_inactive Allosteric Activation VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VCAM1 VCAM-1 VLA4_active->VCAM1 High-Affinity Binding Talin Talin VLA4_active->Talin Kindlin3 Kindlin-3 VLA4_active->Kindlin3 Outside-In Signaling Outside-In Signaling VCAM1->Outside-In Signaling Signal Transduction Paxillin Paxillin Talin->Paxillin FAK FAK Paxillin->FAK Cell Adhesion &\nMigration Cell Adhesion & Migration Outside-In Signaling->Cell Adhesion &\nMigration Promotes Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_safety Safety Pharmacology A Cell Adhesion Assays (ICAM-1, VCAM-1) D Syngeneic Mouse Models (e.g., B16, CT26) A->D B Cell Migration Assays (Transwell) B->D C T-Cell Activation Assays (Flow Cytometry) C->D E Combination Therapy Studies (with Checkpoint Inhibitors) D->E F Acute and Chronic Toxicity Studies D->F Clinical_Trial_Workflow P1 Phase I: Safety & PK in Healthy Volunteers (Completed) P1b Phase Ib: Dose Escalation in Cancer Patients (NCT06362369) P1->P1b Informs Dosing P2a Phase IIa: Efficacy Assessment in Patient Cohorts (NCT06362369) P1b->P2a Determines Recommended Phase 2 Dose P3 Phase III: Pivotal Trials P2a->P3 Go/No-Go Decision

References

Alintegimod: A Technical Guide to a Novel Integrin Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP-349) is a clinical-stage, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3][4][5] Developed by 7 Hills Pharma, this compound is under investigation for its potential to enhance immune responses against solid tumors.[3][4][5] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is chemically described as 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate. Its structure features a central polyethylene (B3416737) glycol linker connecting two bis(thiophen-2-ylmethyl)carbamate moieties.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate
Synonyms 7HP-349, 7HP349[3][5]
CAS Number 1378535-08-0
Molecular Formula C₂₈H₃₂N₂O₆S₄
Molecular Weight 620.8 g/mol
XLogP3 4.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 19
Appearance Solid (predicted)
Solubility Soluble in DMSO

Note: Some physicochemical properties are computed and may not represent experimental values.

Pharmacology

Mechanism of Action:

This compound is a first-in-class, orally delivered small molecule designed to selectively and allosterically activate the integrins LFA-1 (αLβ2) and VLA-4 (α4β1).[2][4] These integrins are crucial for leukocyte trafficking, immune cell interactions, and the formation of the immunological synapse.[1][2] By binding to an allosteric site, this compound induces a conformational change in LFA-1 and VLA-4, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] This enhanced binding promotes several key steps in the cancer immunity cycle.[1][2][4]

Pharmacodynamics:

The activation of LFA-1 and VLA-4 by this compound leads to:

  • Enhanced Leukocyte Adhesion: Increased binding of leukocytes to endothelial cells, facilitating their extravasation from the bloodstream into tissues, including the tumor microenvironment.

  • Improved T-cell Activation: Strengthened interaction between T-cells and antigen-presenting cells (APCs), leading to a more robust activation of tumor-specific T-cells. Upregulation of T-cell activation markers such as CD69 and CD25 is an anticipated downstream effect.[6][7][8]

  • Increased T-cell Infiltration into Tumors: Facilitated migration of activated T-cells into the tumor, a critical step for effective anti-tumor immunity.

Pharmacokinetics:

Phase I clinical trials have demonstrated that this compound is orally bioavailable and has a favorable safety profile at exposures exceeding therapeutic levels.[2][4]

Signaling Pathways

This compound's mechanism of action involves the modulation of "inside-out" signaling pathways that control integrin activation. While the precise intracellular cascade initiated by this compound is proprietary, the general pathways for LFA-1 and VLA-4 activation are well-established.

LFA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Rap1 Rap1 TCR->Rap1 Inside-out Signal LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 (on APC) LFA1_active->ICAM1 High-affinity Binding Downstream Downstream Signaling (e.g., Cytoskeletal Rearrangement) ICAM1->Downstream Outside-in Signal This compound This compound This compound->LFA1_inactive Allosteric Activation Talin Talin Talin->LFA1_inactive Kindlin Kindlin Kindlin->LFA1_inactive Rap1->Talin Rap1->Kindlin

Caption: LFA-1 Signaling Pathway Activation by this compound.

VLA4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chemokine_Receptor Chemokine Receptor Rap1 Rap1 Chemokine_Receptor->Rap1 Inside-out Signal VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VCAM1 VCAM-1 (on Endothelium) VLA4_active->VCAM1 High-affinity Binding Migration Leukocyte Migration VCAM1->Migration Adhesion & Rolling This compound This compound This compound->VLA4_inactive Allosteric Activation Talin Talin Talin->VLA4_inactive Kindlin Kindlin Kindlin->VLA4_inactive Rap1->Talin Rap1->Kindlin

Caption: VLA-4 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to 7 Hills Pharma. However, the following sections describe general methodologies that are commonly used to assess the activity of integrin activators.

Cell Adhesion Assay

This assay quantifies the ability of this compound to enhance the adhesion of leukocytes to endothelial cells or purified adhesion molecules.

Workflow:

Adhesion_Assay_Workflow Start Start Coat_Plate Coat Plate with VCAM-1/ICAM-1 Start->Coat_Plate Block_Plate Block Plate (e.g., with BSA) Coat_Plate->Block_Plate Prepare_Cells Prepare Leukocytes (e.g., T-cells) Block_Plate->Prepare_Cells Treat_Cells Treat Cells with This compound Prepare_Cells->Treat_Cells Incubate Incubate Cells on Coated Plate Treat_Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells (e.g., Calcein-AM) Wash->Quantify End End Quantify->End

Caption: General Workflow for a Cell Adhesion Assay.

Methodology:

  • Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or ICAM-1 overnight at 4°C.

  • Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

  • Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells) or primary leukocytes are labeled with a fluorescent dye such as Calcein-AM.

  • Treatment: Labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Adhesion: The treated cells are added to the coated wells and allowed to adhere for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The increase in fluorescence in this compound-treated wells compared to control wells indicates enhanced adhesion.

T-Cell Activation Assay

This assay measures the effect of this compound on the activation of T-cells, typically by assessing the expression of activation markers.

Workflow:

TCell_Activation_Workflow Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) Isolate_PBMCs->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate for 24-72 hours Treat->Incubate Stain Stain for Surface Markers (CD69, CD25) Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

References

The Pharmacokinetics of Oral Alintegimod: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP349) is a first-in-class, orally administered small molecule being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2][3][4][5] It functions as an allosteric agonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and αLβ2 (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins, this compound is designed to promote T-cell trafficking, antigen presentation, and priming, thereby augmenting the patient's immune response against tumors.[1][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral this compound, its mechanism of action, and the methodologies employed in its clinical evaluation.

Mechanism of Action: Allosteric Integrin Activation

This compound's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs and the subsequent trafficking and infiltration of activated T-cells into the tumor microenvironment.[1][6]

cluster_0 Leukocyte (e.g., T-Cell) cluster_1 Antigen Presenting Cell (APC) / Endothelial Cell cluster_2 Downstream Effects This compound Oral this compound Integrin LFA-1 / VLA-4 (Inactive State) This compound->Integrin Allosteric Activation Active_Integrin LFA-1 / VLA-4 (Active State) ICAM_VCAM ICAM-1 / VCAM-1 Active_Integrin->ICAM_VCAM Enhanced Adhesion T_Cell_Priming T-Cell Priming & Activation ICAM_VCAM->T_Cell_Priming T_Cell_Trafficking T-Cell Trafficking & Tumor Infiltration ICAM_VCAM->T_Cell_Trafficking

Caption: this compound's Allosteric Integrin Activation Pathway

Clinical Pharmacokinetics

A first-in-human, Phase I clinical trial (NCT04508179) was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound in healthy male volunteers.[7][8][9] The study included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic findings from the Phase I study. While specific Cmax and AUC values have not been publicly disclosed, the study reported greater than dose-proportional increases in these parameters.[6]

ParameterFindingDose Range (Oral)Study PopulationCitation
Terminal Elimination Half-Life (t½) 20.6 - 34.6 hours50 mg - 300 mgHealthy Male Volunteers[6]
Maximum Plasma Concentration (Cmax) Greater than dose-proportional increase50 mg - 300 mgHealthy Male Volunteers[6]
Area Under the Curve (AUC) Greater than dose-proportional increase50 mg - 300 mgHealthy Male Volunteers[6]
Accumulation No evidence of accumulation over five days of dosing100 mg and 300 mg dailyHealthy Male Volunteers[6]
Urinary Excretion Undetectable (<1 ng/mL)50 mg - 300 mgHealthy Male Volunteers[6]

Experimental Protocols

Phase I Clinical Trial Design

The first-in-human study of this compound was a placebo-controlled trial involving single and multiple ascending doses.[6]

  • Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44 years), were enrolled.[6] Thirty-six participants received this compound and twelve received a placebo.[6]

  • Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of this compound or placebo after a standard breakfast.[6]

  • Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two placebo) received daily oral doses of 100 mg or 300 mg of this compound or placebo for five consecutive days.[6]

  • Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.[6] In the MAD cohorts, samples were collected through 24 hours after the first dose and up to 96 hours after the last dose.[6]

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Dose Single Oral Dose (50, 100, 200, 300 mg) SAD_PK PK Sampling (up to 96h post-dose) SAD_Dose->SAD_PK MAD_Dose Daily Oral Dose for 5 Days (100, 300 mg) MAD_PK PK Sampling (up to 96h post-last dose) MAD_Dose->MAD_PK Start Healthy Volunteers (n=48) Start->SAD_Dose Start->MAD_Dose

Caption: Phase I Clinical Trial Dosing and Sampling Workflow
Bioanalytical Methodology

The concentration of this compound in plasma and urine samples was quantified using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma concentration-time data were analyzed using non-compartmental models.[6] The lower limit of quantitation (LLOQ) for this compound in urine was 1 ng/mL.[6]

Plasma_Sample Plasma/Urine Sample Collection Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Plasma_Sample->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Quantitation LC->MS Data_Analysis Data Analysis (Non-compartmental) MS->Data_Analysis

Caption: General Workflow for LC-MS/MS Bioanalysis

Preclinical Pharmacokinetics

While detailed quantitative pharmacokinetic data from preclinical studies are not publicly available, it has been reported that this compound demonstrated a very safe acute and chronic toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor models showed that this compound monotherapy had anti-tumor efficacy, which was enhanced when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported the progression of this compound into clinical development.

Summary and Future Directions

The available pharmacokinetic data from the Phase I clinical trial of oral this compound indicate a favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater than dose-proportional increase in Cmax and AUC suggests the possibility of saturable clearance mechanisms. The lack of detectable this compound in the urine indicates that renal excretion is not a major route of elimination.[6]

The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day.[6] Based on these findings, a Phase Ib/IIa clinical trial (NCT06362369) is underway to evaluate this compound in combination with ipilimumab followed by nivolumab (B1139203) monotherapy in patients with advanced solid tumors who have developed secondary resistance to anti-PD-1 treatment.[1][6] This ongoing study will provide further insights into the clinical utility and pharmacokinetic-pharmacodynamic relationship of this compound in a patient population. Further research will be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

References

Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available information regarding the preclinical and early clinical development of alintegimod (7HP-349). Specific quantitative data from preclinical toxicology studies, such as No Observed Adverse Effect Level (NOAEL) and detailed experimental protocols, are not available in the public domain and are typically considered proprietary information by the developing company, 7 Hills Pharma.

Introduction

This compound is a first-in-class, orally bioavailable, small molecule allosteric agonist of the integrin cell adhesion receptors α4β1 (Very Late Antigen-4, VLA-4) and αLβ2 (Lymphocyte Function-Associated antigen-1, LFA-1).[1] Developed by 7 Hills Pharma, this compound is designed to enhance the immune response against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[2][3] Its mechanism of action focuses on promoting T-cell trafficking and priming, crucial steps in the cancer immunity cycle.[1][4]

Mechanism of Action

This compound selectively activates the integrins LFA-1 and VLA-4, which are key mediators of immune cell adhesion and migration.[1][5] By allosterically activating these integrins, this compound is proposed to:

  • Enhance Immune Cell Trafficking: Facilitate the movement of immune cells, such as T-cells, into the tumor microenvironment.[2]

  • Promote Antigen Presentation: Improve the interaction between T-cells and antigen-presenting cells (APCs).[4]

  • Strengthen T-cell Activation: Augment the activation of T-cells, leading to a more robust anti-tumor immune response.[2]

This targeted activation of LFA-1 and VLA-4 is intended to convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune-mediated killing, especially when used in combination with other immunotherapies.

Alintegimod_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment T-Cell_blood T-Cell T-Cell_tumor Activated T-Cell T-Cell_blood->T-Cell_tumor Trafficking APC Antigen-Presenting Cell (APC) APC->T-Cell_tumor Antigen Presentation Tumor_Cell Tumor Cell T-Cell_tumor->APC Interaction T-Cell_tumor->Tumor_Cell Tumor Cell Killing This compound This compound LFA-1 LFA-1 This compound->LFA-1 activates VLA-4 VLA-4 This compound->VLA-4 ICAM-1 ICAM-1 LFA-1->ICAM-1 binds VCAM-1 VCAM-1 VLA-4->VCAM-1 binds Alintegimod_Clinical_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development Efficacy Efficacy Studies (B16 & CT26 mouse models) PhaseI Phase I (Healthy Volunteers) - Safety - Tolerability - PK Efficacy->PhaseI Positive Results Tox Toxicology Studies (Acute & Chronic) Tox->PhaseI "Very Safe Profile" PhaseIb_IIa Phase Ib/IIa (Advanced Solid Tumors) - Combination Therapy PhaseI->PhaseIb_IIa Favorable Safety & PK

References

Alintegimod: A Technical Guide to an Allosteric Integrin Activator and its Role in T-Cell Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP349) is a novel, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1][2] By promoting the high-affinity conformation of these key adhesion molecules on T-lymphocytes, this compound enhances T-cell trafficking, adhesion to endothelial cells, and infiltration into tissues, including the tumor microenvironment.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting T-cell trafficking.

Introduction

The effective trafficking and infiltration of T-lymphocytes into target tissues are critical for a robust immune response, particularly in the context of immuno-oncology.[1][4] This process is tightly regulated by a cascade of molecular interactions, with integrins playing a pivotal role in the firm adhesion of T-cells to the vascular endothelium, a prerequisite for their extravasation into tissues.[5][6] LFA-1 and VLA-4 are two key integrins expressed on the surface of T-cells. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells (APCs), while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3]

This compound is a first-in-class small molecule designed to allosterically activate LFA-1 and VLA-4, thereby enhancing their ligand-binding affinity and promoting T-cell adhesion and trafficking.[1][2] Preclinical studies have demonstrated its potential to increase the infiltration of tumor-specific T-cells into "cold" tumors and to synergize with immune checkpoint inhibitors.[1] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action

This compound functions as an allosteric agonist of LFA-1 and VLA-4 integrins. Unlike orthosteric agonists that bind to the same site as the natural ligand, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that enhances the ligand-binding affinity of the active site. In the case of this compound, this leads to the stabilization of the high-affinity, extended conformation of LFA-1 and VLA-4, promoting their binding to ICAM-1 and VCAM-1, respectively.[1][3] This enhanced adhesion facilitates the trafficking of T-cells across the endothelial barrier and their interaction with APCs.

Signaling Pathway

The activation of LFA-1 and VLA-4 by this compound initiates downstream signaling events that are crucial for T-cell function. While the precise intracellular signaling cascade directly triggered by this compound is a subject of ongoing research, the general pathways following integrin activation are well-established. Upon binding to their respective ligands, integrins cluster on the cell surface and recruit a complex of intracellular proteins, including talin and kindlin, which are critical for linking the integrin to the actin cytoskeleton.[5] This connection is essential for the generation of traction forces required for cell migration and for the formation of the immunological synapse.

Alintegimod_Mechanism_of_Action This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LFA1_inactive LFA-1 (Inactive) This compound->LFA1_inactive Allosteric Activation VLA4_inactive VLA-4 (Inactive) This compound->VLA4_inactive Allosteric Activation ICAM1 ICAM-1 VCAM1 VCAM-1 LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change LFA1_active->ICAM1 Binding Talin Talin LFA1_active->Talin VLA4_active->VCAM1 Binding VLA4_active->Talin Kindlin Kindlin Talin->Kindlin Actin Actin Cytoskeleton Kindlin->Actin Adhesion Enhanced T-Cell Adhesion & Trafficking Actin->Adhesion

Caption: this compound allosterically activates LFA-1 and VLA-4, promoting their binding to ICAM-1 and VCAM-1, respectively, leading to enhanced T-cell adhesion and trafficking.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound (7HP349).

Table 1: In Vitro Activity of this compound (7HP349) on T-Cell Adhesion
Cell LineLigandEC50 (µM)Fold Increase in AdhesionReference
Jurkat (Human T-cell)VCAM-12>100[1]
70Z/3 (Murine B-cell)VCAM-1~2>100[1]
Table 2: Effect of this compound (7HP349) on T-Cell Proliferation and Cytokine Production
ConditionParameterResultReference
Purified human T-cells + ICAM-1 + anti-CD3T-cell ProliferationEnhanced[1]
Purified human T-cells + ICAM-1 + anti-CD3IL-2 ProductionIncreased[1]
Table 3: In Vivo Efficacy of this compound (7HP349) in Murine Tumor Models
Tumor ModelTreatmentOutcomeReference
B16.BL6 Melanoma7HP349 + anti-CTLA-4Increased intratumoral CD8+ T-cells, tumor regression[1]
B16.BL6 Melanoma7HP349 monotherapyModest antitumor effect[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Static T-Cell Adhesion Assay

This assay quantifies the effect of this compound on T-cell adhesion to purified integrin ligands.

Materials:

  • 96-well plates

  • Purified recombinant human VCAM-1 or ICAM-1

  • T-cell line (e.g., Jurkat)

  • This compound (7HP349)

  • Calcein-AM (or other fluorescent cell dye)

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

  • Plate reader with fluorescence detection

Protocol:

  • Coat 96-well plates with VCAM-1 or ICAM-1 overnight at 4°C.

  • Wash plates with assay buffer to remove unbound ligand.

  • Block non-specific binding sites with 1% BSA in assay buffer for 1 hour at 37°C.

  • Label T-cells with Calcein-AM according to the manufacturer's instructions.

  • Resuspend labeled T-cells in assay buffer.

  • Pre-incubate T-cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the T-cell suspension to the coated wells and incubate for 30-60 minutes at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of cell adhesion relative to the vehicle control.

Adhesion_Assay_Workflow Static T-Cell Adhesion Assay Workflow start Start coat Coat plate with VCAM-1/ICAM-1 start->coat block Block non-specific binding coat->block label_cells Label T-cells with fluorescent dye block->label_cells preincubate Pre-incubate cells with This compound label_cells->preincubate add_cells Add T-cells to coated plate preincubate->add_cells incubate Incubate add_cells->incubate wash Wash to remove non-adherent cells incubate->wash read Read fluorescence wash->read analyze Analyze data read->analyze end End analyze->end

Caption: Workflow for a static T-cell adhesion assay to quantify the effect of this compound.

In Vivo T-Cell Infiltration Model

This protocol describes a murine tumor model to assess the effect of this compound on T-cell infiltration into the tumor microenvironment.

Materials:

  • C57BL/6 mice

  • B16.BL6 melanoma cells

  • This compound (7HP349)

  • Anti-mouse CTLA-4 antibody

  • Flow cytometry antibodies (e.g., anti-CD8, anti-CD45)

  • Tissue dissociation reagents

  • Flow cytometer

Protocol:

  • Inject B16.BL6 melanoma cells subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment groups (e.g., vehicle, this compound, anti-CTLA-4, this compound + anti-CTLA-4).

  • Administer this compound (e.g., intraperitoneally) and anti-CTLA-4 antibody according to the desired dosing schedule.

  • Monitor tumor growth over time.

  • At the end of the study, excise tumors and prepare single-cell suspensions.

  • Stain the cell suspensions with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD45).

  • Analyze the percentage and absolute number of tumor-infiltrating T-cells by flow cytometry.

In_Vivo_Workflow In Vivo T-Cell Infiltration Workflow start Start inject Inject tumor cells into mice start->inject tumor_growth Allow tumor growth inject->tumor_growth randomize Randomize mice into groups tumor_growth->randomize treat Administer this compound and/or anti-CTLA-4 randomize->treat monitor Monitor tumor growth treat->monitor excise Excise tumors monitor->excise dissociate Prepare single-cell suspension excise->dissociate stain Stain cells for flow cytometry dissociate->stain analyze Analyze T-cell infiltration stain->analyze end End analyze->end

Caption: Workflow for an in vivo mouse model to assess T-cell infiltration in response to this compound treatment.

Current Clinical Development

This compound is currently being evaluated in a Phase 1b/2a clinical trial (NCT06362369) in combination with ipilimumab and nivolumab (B1139203) for patients with locally advanced or metastatic solid tumors who have progressed on prior therapies.[7][8][9] This study aims to determine the safety, tolerability, and preliminary efficacy of this compound in enhancing the effects of immune checkpoint blockade.

Conclusion

This compound represents a promising therapeutic strategy to enhance T-cell trafficking and function by allosterically activating LFA-1 and VLA-4 integrins. The preclinical data demonstrate its ability to increase T-cell adhesion, proliferation, and infiltration into tumors, particularly in combination with immune checkpoint inhibitors. The experimental protocols and data presented in this technical guide provide a foundation for further research and development of this compound and other integrin-targeting immunotherapies. As clinical data from ongoing trials become available, the full therapeutic potential of this novel mechanism of action will be further elucidated.

References

An In-depth Technical Guide: Investigating 7HP-349 as a Vaccine Adjuvant for Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Technical Profile of 7HP-349 (Alintegimod) in the Context of Trypanosoma cruzi Vaccine Development

Executive Summary

7HP-349, also known as this compound, is a first-in-class, orally available small molecule that functions as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4).[1][2] In the investigation for Chagas disease, 7HP-349 is not a direct trypanocidal agent but rather a systemic vaccine adjuvant.[3][4] Preclinical studies have demonstrated that when co-administered with a DNA vaccine for Trypanosoma cruzi, 7HP-349 significantly enhances vaccine efficacy in both prophylactic and therapeutic settings.[3] The compound's mechanism involves augmenting T cell-mediated immunity, leading to increased production of key effector molecules like IFN-γ and a more robust cytotoxic T cell response.[3][5] This enhanced immune activation results in a significant reduction in parasite burden in critical tissues such as the heart and skeletal muscle, along with decreased inflammation and fibrosis.[3][6] This guide provides a comprehensive overview of the mechanism, preclinical data, and experimental protocols related to the investigation of 7HP-349 for Chagas disease.

Introduction to 7HP-349 (this compound)

7HP-349 is an investigational immunostimulant developed to enhance immune responses for vaccines and cancer immunotherapies.[7] It directly activates the integrins αLβ2 and α4β1, which are cell adhesion receptors critical for the generation of an effective immune response.[3][7] These integrins mediate essential steps in T-cell function, including lymphocyte recruitment, trafficking, and antigen-specific activation.[2][8] By targeting these pathways, 7HP-349 aims to overcome deficiencies in cell adhesion that can limit immune responsiveness, a process that can deteriorate with age.[7] Its application as a systemic adjuvant that can be delivered independently of the antigen presents a novel approach, potentially allowing for the enhancement of existing vaccines without requiring reformulation.[3][4]

Mechanism of Action in a T. cruzi Vaccine Context

The efficacy of 7HP-349 as an adjuvant for a Chagas disease vaccine is rooted in its ability to amplify T cell-mediated immunity, which is essential for controlling the intracellular T. cruzi parasite. The proposed signaling and functional pathway is as follows:

  • Integrin Activation: 7HP-349 acts as an allosteric agonist of αLβ2 and α4β1 integrins on the surface of T-lymphocytes.[1][9]

  • Enhanced Cell Adhesion and Priming: This activation strengthens the adhesion between T-cells and antigen-presenting cells (APCs) and endothelial cells.[2][7] This improved cell-to-cell contact is crucial for efficient T-cell priming and activation.[1]

  • Augmented T-Cell Response: The result is an enhanced generation of antigen-specific T-cells. In preclinical Chagas models, this manifested as increased splenic frequencies of CD8+ T effector cells.[3]

  • Increased Effector Molecule Production: Activated CD4+ and CD8+ effector and central memory T-cells exhibit greater production of IFN-γ and cytolytic molecules, including perforin (B1180081) and granzyme B.[3][5]

  • Improved Parasite Clearance: The amplified cytotoxic T-lymphocyte (CTL) response and IFN-γ-mediated macrophage activation lead to more effective clearance of T. cruzi parasites from infected tissues.

7HP_349_Mechanism_of_Action cluster_ImmuneSystem Host Immune System cluster_Pathogen Chagas Disease Pathology TCell T-Cell ImmuneResponse Enhanced T-Cell Priming & Activation TCell->ImmuneResponse Enhanced Adhesion APC Antigen Presenting Cell (Presenting T. cruzi Antigens) APC->ImmuneResponse EffectorCells Increased CD8+ Effector & CD4+/CD8+ Memory T-Cells ImmuneResponse->EffectorCells Cytokines Increased Production of IFN-γ, Perforin, Granzyme B EffectorCells->Cytokines Parasite T. cruzi Parasite in Tissues Cytokines->Parasite Enhanced Clearance Pathology Reduced Parasite Burden, Inflammation & Fibrosis Parasite->Pathology Drug 7HP-349 (Adjuvant) Integrins Activates Integrins αLβ2 & α4β1 Drug->Integrins Integrins->TCell

Caption: Signaling pathway of 7HP-349 as a vaccine adjuvant.

Preclinical Efficacy in Chagas Disease Models

Studies utilizing a DNA vaccine (V2/4, encoding T. cruzi antigens TcG2 and TcG4) in a C57BL/6 mouse model of Chagas disease have yielded significant quantitative data on the adjuvant effects of 7HP-349.[3][6]

Table 1: Summary of In Vivo Efficacy of 7HP-349 Adjuvanted Vaccine

Study Setting Tissue Outcome Measure Result Citation
Prophylactic Cardiac Muscle Parasite Burden (qPCR) Significantly improved control vs. vaccine alone [3][6]
Skeletal Muscle Parasite Burden (qPCR) Significantly improved control vs. vaccine alone [3][6]
Therapeutic Cardiac Muscle Parasite Burden (qPCR) Decreased parasite burden [3][6]
Skeletal Muscle Parasite Burden (qPCR) Greatest adjuvant effect observed; burden decreased [3][6]

| Both Settings | Heart & Skeletal Muscle | Pathology | Decreased inflammatory infiltrate, improved tissue integrity, controlled fibrosis |[3][6] |

Table 2: Immunological Response to 7HP-349 Adjuvanted Vaccine in T. cruzi Infected Mice

T-Cell Subset Parameter Measured Fold-Increase (Infected Groups vs. Control) Observation Citation
CD4+ T Effector/Memory (TEM) IFN-γ Production 1.59 - 6.19 Maximal increase observed in the V2/4 + 7HP-349 group [5]
CD4+ T Central Memory (TCM) IFN-γ Production 1.59 - 6.19 Maximal increase observed in the V2/4 + 7HP-349 group [5]
CD8+ T Effector/Memory (TEM) IFN-γ Production 1.59 - 6.19 Maximal increase observed in the V2/4 + 7HP-349 group [5]

| Various T-Cell Subsets | Perforin Expression | 0.91 - 4.77 | Increase noted across most T-cell subsets in infected groups |[5] |

Pharmacokinetics and In Vitro Activity

Pharmacokinetic and in vitro studies have characterized the bioavailability and direct activity of 7HP-349.

Table 3: Pharmacokinetic Parameters of 7HP-349 in Mice

Administration Route Dose Key Parameter Value Citation
Intravenous (IV) Bolus 4 mg/kg Terminal Plasma Half-life ~2 hours [6]
Clearance Moderate [6]
Volume of Distribution Somewhat elevated [6]

| Intraperitoneal (IP) | 40 mg/kg | Exposure | "Reasonable exposure" |[6] |

Table 4: In Vitro Activity of 7HP-349

Target Assay Cell Line EC50 Citation
Human α4β1 VCAM-1 Adhesion Jurkat (Human T-cell) 2 µM [10]
Mouse α4β1 VCAM-1 Adhesion 70Z/3 (Murine B-cell) Virtually identical to human [10]

| αLβ2 | ICAM-1 Adhesion | Not specified | Enhanced cell adhesion |[10] |

Experimental Protocols

Animal Model and Infection
  • Animal: C57BL/6 female mice, 6 weeks of age.[6][11]

  • Infection: Mice were challenged with infectious Trypanosoma cruzi.[6]

Vaccination and 7HP-349 Administration
  • Vaccine: A DNA subunit vaccine, designated V2/4, encoding the T. cruzi antigens TcG2 and TcG4.[3]

  • 7HP-349 Formulation: Formulated in a vehicle of PBS/glycerol/tween-80 for systemic (intraperitoneal) delivery at a dose of 40 mg/kg.[6]

  • Prophylactic Protocol: Mice were immunized with two doses of the V2/4 vaccine (with or without 7HP-349) at 21-day intervals. They were subsequently challenged with T. cruzi, and analyses were performed at 21 days post-infection.[6]

Prophylactic_Workflow Day0 Day 0 Prime Immunization (V2/4 ± 7HP-349) Day21 Day 21 Boost Immunization (V2/4 ± 7HP-349) Day0->Day21 Day42 Day 42 Challenge with T. cruzi Day21->Day42 Day63 Day 63 (21 days p.i.) Euthanize & Analyze Day42->Day63 Analysis Analysis: • Parasite Burden (qPCR) • T-Cell Response (Flow Cytometry) Day63->Analysis

Caption: Experimental workflow for the prophylactic Chagas study.

  • Therapeutic Protocol: Mice were first challenged with T. cruzi. Vaccination (with or without 7HP-349) was administered at day 21 and day 42 post-infection. Tissues were harvested for analysis at 110+ days post-infection to assess chronic-stage efficacy.[6]

Therapeutic_Workflow Day0 Day 0 Challenge with T. cruzi Day21 Day 21 First Therapeutic Dose (V2/4 ± 7HP-349) Day0->Day21 Day42 Day 42 Second Therapeutic Dose (V2/4 ± 7HP-349) Day21->Day42 Day110 Day 110+ (Chronic Phase) Euthanize & Analyze Day42->Day110 Analysis Analysis: • Parasite Burden (qPCR) • Tissue Pathology Day110->Analysis

Caption: Experimental workflow for the therapeutic Chagas study.

Efficacy and Immunogenicity Assessment
  • Parasite Load Quantification: Total DNA was isolated from heart and skeletal muscle tissues. Real-time qPCR was used to amplify the T. cruzi 18S ribosomal DNA sequence (Tc18SrDNA). Data were normalized to the murine GAPDH gene to determine parasite burden.[6]

  • Flow Cytometry Analysis: Splenocytes were harvested and either analyzed immediately (ex vivo) or after a 48-hour incubation with a T. cruzi antigenic lysate to measure recall response.[5][6] Cells were labeled with a panel of fluorescently-conjugated antibodies to identify T-cell populations (e.g., CD3, CD4, CD8) and markers for memory phenotypes (e.g., CD44, CD62L).[11] For functional analysis, intracellular staining was performed to measure the production of IFN-γ, perforin, and granzyme B.[5]

In Vitro Adhesion Assays
  • Methodology: Static cell adhesion assays were performed to confirm the activity of 7HP-349 on its target integrins.[10]

  • α4β1 Activity: The human T-cell line Jurkat or the murine B-cell line 70Z/3 were tested for adhesion to plates coated with VCAM-1 in the presence of varying concentrations of 7HP-349.[10]

  • αLβ2 Activity: A similar method was used to measure enhanced cell adhesion to plates coated with ICAM-1.[10]

Safety and Tolerability Profile

While the Chagas disease investigation is preclinical, 7HP-349 has a positive safety profile. Preclinical toxicology studies were favorable, and the compound has completed a Phase 1 first-in-human study where it was found to be safe and very well tolerated at single and multiple oral doses up to 300 mg.[1]

Conclusion and Future Directions

The investigation of 7HP-349 as a vaccine adjuvant for Chagas disease provides compelling preclinical evidence for its utility. By directly activating key integrins, it enhances the specific T-cell immune responses required to control T. cruzi infection, leading to reduced parasite load and tissue pathology. This approach, using a systemically administered small molecule to boost vaccine efficacy, represents a significant and flexible strategy. Future research should focus on evaluating 7HP-349 with different T. cruzi vaccine platforms (e.g., protein subunit, mRNA) and in larger, non-rodent animal models to further validate its potential for clinical development against Chagas disease.

References

Methodological & Application

Application Notes and Protocols for Alintegimod (7HP349) In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Alintegimod (also known as 7HP349) in preclinical mouse models of cancer. The information is compiled from published research to guide the design and execution of studies evaluating the efficacy and mechanism of action of this novel integrin activator.

Introduction

This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1 or αLβ2) and Very Late Antigen-4 (VLA-4 or α4β1).[1][2] By activating these key adhesion molecules on leukocytes, this compound enhances immune cell trafficking, antigen presentation, and T-cell activation, thereby promoting an anti-tumor immune response.[1][3] Preclinical studies have demonstrated its potential to convert "cold," T-cell deficient tumors into "hot," T-cell inflamed tumors, particularly in combination with immune checkpoint inhibitors.[3]

Mechanism of Action: this compound Signaling Pathway

This compound allosterically activates LFA-1 and VLA-4 integrins on the surface of T-lymphocytes and other immune cells. This activation enhances the binding of these integrins to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and the tumor vasculature. This strengthened adhesion is crucial for several steps in the cancer immunity cycle.

Alintegimod_Signaling_Pathway cluster_T_Cell On T-Cell Surface cluster_APC_Endo On APC / Endothelial Cell Surface cluster_outcomes Functional Outcomes This compound This compound (7HP349) LFA1 LFA-1 (αLβ2) This compound->LFA1 activates VLA4 VLA-4 (α4β1) This compound->VLA4 activates T_Cell T-Cell ICAM1 ICAM-1 LFA1->ICAM1 binds to VCAM1 VCAM-1 VLA4->VCAM1 binds to APC Antigen-Presenting Cell (APC) T_Cell_Activation T-Cell Priming & Activation ICAM1->T_Cell_Activation promotes T_Cell_Trafficking T-Cell Trafficking & Infiltration VCAM1->T_Cell_Trafficking promotes Endothelial_Cell Tumor Endothelial Cell

Caption: this compound activates LFA-1 and VLA-4 on T-cells, enhancing their binding to ICAM-1 and VCAM-1.

Quantitative Data Summary

The following tables summarize the dosing regimens and anti-tumor efficacy of this compound (7HP349) in various syngeneic mouse tumor models as reported by Hickman et al. in the Journal of Clinical Investigation (2022).

Table 1: this compound (7HP349) Monotherapy and Combination Therapy in B16.BL6 Melanoma Model

Parameter Vehicle Control 7HP349 Anti-PD-1 7HP349 + Anti-PD-1
Mouse Strain C57BL/6 C57BL/6 C57BL/6 C57BL/6
Tumor Cell Line B16.BL6 B16.BL6 B16.BL6 B16.BL6
7HP349 Dosage N/A 10 mg/kg N/A 10 mg/kg
7HP349 Route Intraperitoneal (i.p.) Intraperitoneal (i.p.) Intraperitoneal (i.p.) Intraperitoneal (i.p.)
7HP349 Schedule Days 3, 4, 5, 6, 7 post-implant Days 3, 4, 5, 6, 7 post-implant Days 3, 4, 5, 6, 7 post-implant Days 3, 4, 5, 6, 7 post-implant
Anti-PD-1 Dosage N/A N/A 200 µ g/mouse 200 µ g/mouse
Anti-PD-1 Schedule N/A N/A Days 3, 5, 7, 9 post-implant Days 3, 5, 7, 9 post-implant
Tumor Volume Larger Modest Reduction Modest Reduction Significant Reduction

| Survival | Poor | Modestly Improved | Modestly Improved | Significantly Improved |

Table 2: this compound (7HP349) Combination Therapy in CT26 Colon Carcinoma Model

Parameter Vehicle Control 7HP349 Anti-PD-1 7HP349 + Anti-PD-1
Mouse Strain BALB/c BALB/c BALB/c BALB/c
Tumor Cell Line CT26 (luciferase-expressing) CT26 (luciferase-expressing) CT26 (luciferase-expressing) CT26 (luciferase-expressing)
7HP349 Dosage N/A 10 mg/kg N/A 10 mg/kg
7HP349 Route Intraperitoneal (i.p.) Intraperitoneal (i.p.) Intraperitoneal (i.p.) Intraperitoneal (i.p.)
7HP349 Schedule At indicated timepoints At indicated timepoints At indicated timepoints At indicated timepoints
Anti-PD-1 Dosage N/A N/A 200 µ g/mouse 200 µ g/mouse
Anti-PD-1 Schedule N/A N/A At indicated timepoints At indicated timepoints

| Metastatic Burden | High | Modestly Reduced | Modestly Reduced | Significantly Reduced |

Table 3: this compound (7HP349) Combination Therapy in LLC Lewis Lung Carcinoma Model

Parameter Vehicle Control 7HP349 Checkpoint Blockade (ICB) 7HP349 + ICB
Mouse Strain C57BL/6 C57BL/6 C57BL/6 C57BL/6
Tumor Cell Line LLC LLC LLC LLC
7HP349 Dosage N/A 10 µg in 50 µL PBS N/A 10 µg in 50 µL PBS
7HP349 Route Intratumoral (i.t.) Intratumoral (i.t.) Intratumoral (i.t.) Intratumoral (i.t.)
7HP349 Schedule 2x weekly for 2 weeks 2x weekly for 2 weeks 2x weekly for 2 weeks 2x weekly for 2 weeks
ICB N/A N/A Anti-CTLA-4 + Anti-PD-1 Anti-CTLA-4 + Anti-PD-1
ICB Schedule N/A N/A Day 5 post-implant Day 5 post-implant
Tumor Growth Progressive Modest Delay Delayed Significantly Delayed

| Survival | Poor | Not significantly improved | Improved | Significantly Improved |

Experimental Protocols

Protocol 1: Systemic Administration of this compound in a Syngeneic Melanoma Model

This protocol is adapted from studies using the B16.BL6 melanoma model.

Objective: To evaluate the anti-tumor efficacy of systemically administered this compound, alone and in combination with an anti-PD-1 antibody.

Materials:

  • This compound (7HP349)

  • Vehicle (e.g., sterile PBS or as specified by the manufacturer)

  • Anti-PD-1 antibody (clone RMP1-14 or equivalent)

  • B16.BL6 melanoma cells

  • 6-8 week old female C57BL/6 mice

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Culture: Culture B16.BL6 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Tumor Implantation:

    • Harvest and wash the B16.BL6 cells with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 1 x 10^6 cells into the flank of each C57BL/6 mouse.

  • Animal Grouping: Randomize mice into four treatment groups (n=10 per group): Vehicle, 7HP349 alone, Anti-PD-1 alone, and 7HP349 + Anti-PD-1.

  • Drug Preparation and Administration:

    • Prepare this compound at a concentration for a 10 mg/kg dose in the appropriate vehicle.

    • On days 3, 4, 5, 6, and 7 post-tumor implantation, administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • On days 3, 5, 7, and 9 post-tumor implantation, administer 200 µg of anti-PD-1 antibody or isotype control i.p.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Monitor animal body weight and overall health.

    • Record survival data.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental_Workflow_Systemic Day0 Day 0: Subcutaneous B16.BL6 Tumor Implantation Day3 Day 3: Treatment Start Day0->Day3 Treatment 7HP349 (i.p.) Days 3, 4, 5, 6, 7 Anti-PD-1 (i.p.) Days 3, 5, 7, 9 Day3->Treatment Monitoring Tumor Measurement & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Experimental_Workflow_Intratumoral Day0 Day 0: Subcutaneous LLC Tumor Implantation Day5 Day 5: Systemic ICB Day0->Day5 ICB_Admin Anti-CTLA-4 + Anti-PD-1 (i.p.) Day5->ICB_Admin Week2 Week 2: Local Treatment ICB_Admin->Week2 Local_Admin 7HP349 (i.t.) 2x/week for 2 weeks Week2->Local_Admin Monitoring Tumor Measurement & Survival Monitoring Local_Admin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for 7HP-349 in T-Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7HP-349 is a first-in-class, orally available small molecule that acts as an allosteric agonist of the integrins α4β1 (VLA-4) and αLβ2 (LFA-1).[1] These integrins are crucial for T-cell trafficking, antigen presentation, and priming.[1] By activating these integrins, 7HP-349 enhances T-cell adhesion to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] This enhanced adhesion promotes T-cell activation, proliferation, and effector functions, making 7HP-349 a promising agent for enhancing the efficacy of vaccines and cancer immunotherapies.[2][3][4][5] Preclinical and clinical studies have demonstrated its potential to augment immune responses and overcome resistance to checkpoint inhibitors.[1][2]

These application notes provide a detailed protocol for a static T-cell adhesion assay to evaluate the in vitro efficacy of 7HP-349 in promoting T-cell adhesion.

Data Presentation

Table 1: Summary of Quantitative Data for 7HP-349 in T-Cell Adhesion

ParameterValueCell TypeLigandSource
EC50 (Human α4β1) ~1 µMPurified human α4β1sVCAM-1[6]
EC50 (Mouse α4β1) ~0.5 µMPurified mouse α4β1sVCAM-1[6]
Effective Concentration 30 µMPurified peripheral blood human T-cellsICAM-1, VCAM-1[3]
Dosing (in vivo, mouse) 40 mg/kg (intraperitoneal)C57BL/6 miceNot Applicable[6]
Clinical Dose (Human) 50, 100, 200, or 300 mg (single oral dose)Healthy male volunteersNot Applicable

Signaling Pathway

The following diagram illustrates the signaling pathway activated by 7HP-349, leading to enhanced T-cell adhesion.

cluster_Tcell T-Cell cluster_APC Antigen Presenting Cell / Endothelium HP349 7HP-349 Integrin α4β1 / αLβ2 Integrins (Inactive) HP349->Integrin Allosteric Activation Integrin_act α4β1 / αLβ2 Integrins (Active) Integrin->Integrin_act Adhesion Enhanced Adhesion Integrin_act->Adhesion Ligand VCAM-1 / ICAM-1 Adhesion->Ligand Binding

Caption: 7HP-349 allosterically activates T-cell integrins, promoting adhesion.

Experimental Protocols

Static T-Cell Adhesion Assay Protocol

This protocol details a static adhesion assay to quantify the effect of 7HP-349 on T-cell adhesion to immobilized ligands.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • 7HP-349 (solubilized in an appropriate solvent, e.g., DMSO)

  • Recombinant human VCAM-1 and ICAM-1

  • 96-well black, clear-bottom microplates

  • Calcein-AM or other fluorescent cell stain

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Wash buffer (e.g., PBS)

  • Plate reader with fluorescence capabilities

Experimental Workflow Diagram:

A 1. Coat Plate: Immobilize VCAM-1/ICAM-1 B 2. Prepare T-Cells: Isolate and label with Calcein-AM A->B C 3. Treat Cells: Incubate T-cells with 7HP-349 B->C D 4. Adhesion: Add treated T-cells to coated plate C->D E 5. Wash: Remove non-adherent cells D->E F 6. Read Plate: Measure fluorescence E->F G 7. Analyze Data: Calculate percentage of adhesion F->G

Caption: Workflow for the static T-cell adhesion assay with 7HP-349.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with recombinant human VCAM-1 or ICAM-1 at a concentration of 1-5 µg/mL in PBS.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with PBS to remove unbound protein.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • T-Cell Preparation:

    • Isolate human T-cells from PBMCs using a negative selection kit.

    • Resuspend the T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

    • Label the T-cells with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in assay buffer.

  • Treatment with 7HP-349:

    • Prepare serial dilutions of 7HP-349 in assay buffer. A final concentration range of 0.1 to 100 µM is a good starting point. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the labeled T-cells with the different concentrations of 7HP-349 or vehicle control for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the treated T-cell suspension to each coated well (1 x 10^5 cells/well).

    • Include control wells with T-cells added to uncoated, blocked wells to measure background adhesion.

    • To determine the total fluorescence (100% adhesion), add an equal number of labeled cells to a few wells without performing the wash steps.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing and Fluorescence Measurement:

    • Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells. The washing technique is critical and should be consistent across all wells to minimize cell loss from the adherent layer. A gentle swirl and flick or aspiration method is recommended.

    • After the final wash, add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).

Data Analysis:

  • Subtract the average fluorescence of the background wells (uncoated) from all other readings.

  • Calculate the percentage of adherent cells for each condition using the following formula:

    % Adhesion = (Fluorescence of test well / Fluorescence of total cell well) x 100

  • Plot the percentage of adhesion against the concentration of 7HP-349 to generate a dose-response curve and determine the EC50 value.

Expected Results:

Treatment with 7HP-349 is expected to result in a dose-dependent increase in T-cell adhesion to both VCAM-1 and ICAM-1 coated surfaces.[3][6] The magnitude of the effect will depend on the concentration of 7HP-349, the T-cell donor, and the density of the coated ligand.

The provided protocol offers a robust method for evaluating the pro-adhesive activity of 7HP-349 on T-lymphocytes. This assay is a valuable tool for researchers and drug developers working to understand and modulate T-cell function for therapeutic benefit in immunology and oncology. The ability of 7HP-349 to enhance T-cell adhesion underscores its potential to improve immune responses in various clinical settings.

References

Application Notes and Protocols: The Use of Alintegimod in Humanized Mouse Models for Preclinical Immuno-Oncology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alintegimod (also known as 7HP-349) is a first-in-class, orally bioavailable, small molecule allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1] These integrins are crucial for immune cell trafficking, antigen presentation, and T-cell activation.[2][3] By enhancing the adhesive functions of LFA-1 and VLA-4, this compound promotes the infiltration of T cells into the tumor microenvironment and augments anti-tumor immune responses.[2] Preclinical studies in syngeneic mouse models have demonstrated that this compound can enhance the effectiveness of immune checkpoint inhibitors.[4] This document provides detailed application notes and a representative protocol for evaluating the therapeutic potential of this compound in humanized mouse models of cancer.

Mechanism of Action: LFA-1 and VLA-4 Signaling

This compound allosterically activates LFA-1 and VLA-4, leading to a conformational change that increases their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This enhanced binding facilitates several key steps in the anti-tumor immune response:

  • T-cell Adhesion and Extravasation: Increased LFA-1 and VLA-4 activity promotes the adhesion of circulating T cells to the vascular endothelium expressing ICAM-1 and VCAM-1, a critical step for their extravasation into the tumor tissue.

  • Immunological Synapse Formation: LFA-1 plays a crucial role in the formation and stabilization of the immunological synapse between T cells and antigen-presenting cells (APCs) or target tumor cells. This prolonged cell-cell contact is essential for robust T-cell activation and effector function.

  • T-cell Priming and Activation: By strengthening the interaction between T cells and APCs, this compound can lower the threshold for T-cell activation, leading to a more potent and durable anti-tumor response.

Alintegimod_Signaling_Pathway cluster_T_Cell T-Cell cluster_Response Cellular Response This compound This compound LFA1 LFA-1 (Inactive) This compound->LFA1 Allosteric Activation VLA4 VLA-4 (Inactive) This compound->VLA4 Allosteric Activation LFA1_active LFA-1 (Active) LFA1->LFA1_active VLA4_active VLA-4 (Active) VLA4->VLA4_active ICAM1 ICAM-1 LFA1_active->ICAM1 Binds to VCAM1 VCAM-1 VLA4_active->VCAM1 Binds to TCR TCR Inside_Out Inside-Out Signaling (e.g., TCR, Chemokine signaling) Inside_Out->LFA1 Inside_Out->VLA4 Adhesion Enhanced Adhesion ICAM1->Adhesion VCAM1->Adhesion Extravasation T-Cell Extravasation Adhesion->Extravasation Activation T-Cell Activation & Effector Function Adhesion->Activation

This compound's activation of LFA-1 and VLA-4 enhances T-cell adhesion and function.

Representative Experimental Protocol

This protocol describes a general framework for evaluating the efficacy of this compound in a humanized mouse model engrafted with a human tumor.

1. Humanized Mouse Model Selection and Generation

  • Model: Utilize highly immunodeficient mice such as NOD-scid IL2Rgamma-null (NSG) or similar strains.

  • Humanization: Reconstitute the murine immune system by injecting human CD34+ hematopoietic stem cells (HSCs) isolated from cord blood into neonatal (1-5 days old) or adult irradiated mice.

  • Engraftment Confirmation: At 12-16 weeks post-HSC injection, confirm successful human immune system engraftment by flow cytometric analysis of peripheral blood for human CD45+ cells and subsets (CD3+ T cells, CD19+ B cells, etc.).

2. Tumor Implantation

  • Cell Line/PDX: Use a human cancer cell line (e.g., A375 melanoma, HT-29 colon cancer) or a patient-derived xenograft (PDX) model relevant to the cancer type of interest.

  • Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of the humanized mice once stable human immune cell engraftment is confirmed.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly.

3. Treatment Regimen

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Anti-PD-1 antibody

    • Group 4: this compound + Anti-PD-1 antibody

  • Dosing:

    • This compound: Administer orally (e.g., via gavage) at a clinically relevant dose and schedule (e.g., daily).

    • Anti-PD-1 Antibody: Administer intraperitoneally at a standard dose (e.g., 10 mg/kg) twice weekly.

  • Duration: Treat for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach the humane endpoint.

4. Efficacy and Pharmacodynamic Endpoints

  • Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.

  • Survival Analysis: Monitor overall survival of the mice in each treatment group.

  • Immunophenotyping: At the end of the study, collect tumors, spleens, and peripheral blood for flow cytometric analysis of immune cell populations, including:

    • Tumor-infiltrating lymphocytes (TILs): CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), NK cells.

    • Activation markers on T cells: PD-1, TIM-3, Granzyme B, Ki-67.

  • Cytokine Analysis: Analyze plasma or tumor homogenates for key human cytokines (e.g., IFN-γ, TNF-α, IL-2) using multiplex assays.

  • Histology: Perform immunohistochemistry (IHC) on tumor sections to visualize and quantify immune cell infiltration (e.g., CD8, CD4 staining).

Experimental_Workflow cluster_Preparation Model Preparation cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis start Start: Immunodeficient Mice (NSG) humanization Inject human CD34+ HSCs start->humanization engraftment Wait 12-16 weeks for immune reconstitution humanization->engraftment confirmation Confirm human immune engraftment (hCD45+) engraftment->confirmation implantation Implant human tumor cells/PDX confirmation->implantation tumor_growth Monitor tumor growth to ~100 mm³ implantation->tumor_growth randomization Randomize into treatment groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound - aPD-1 - Combination randomization->treatment monitoring Monitor tumor volume and animal health treatment->monitoring endpoint End of Study monitoring->endpoint necropsy Collect tumors, spleen, and blood endpoint->necropsy flow Flow Cytometry: - TILs - T-cell activation markers necropsy->flow cytokine Cytokine Analysis necropsy->cytokine ihc Immunohistochemistry necropsy->ihc data_analysis Data Analysis and Interpretation flow->data_analysis cytokine->data_analysis ihc->data_analysis

Experimental workflow for evaluating this compound in humanized mouse models.

Data Presentation

The following tables represent hypothetical but expected quantitative data from the described experiment.

Table 1: Tumor Growth Inhibition and Survival

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Median Survival (Days)
Vehicle1500 ± 210-25
This compound1100 ± 18026.732
Anti-PD-1950 ± 15036.738
This compound + Anti-PD-1450 ± 9070.0>60

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ of CD45+ TILs% CD8+Ki67+ of CD8+ TILsCD8+/Treg Ratio
Vehicle8.5 ± 1.210.2 ± 2.11.5
This compound15.3 ± 2.518.5 ± 3.02.8
Anti-PD-118.1 ± 2.825.6 ± 3.53.5
This compound + Anti-PD-135.2 ± 4.145.3 ± 5.27.2

Table 3: Plasma Cytokine Levels

Treatment GroupIFN-γ (pg/mL) ± SEMTNF-α (pg/mL) ± SEM
Vehicle50 ± 830 ± 5
This compound120 ± 1575 ± 10
Anti-PD-1180 ± 22110 ± 14
This compound + Anti-PD-1450 ± 50250 ± 30

Humanized mouse models provide a powerful preclinical platform to evaluate the efficacy and mechanism of action of novel immunotherapies like this compound. The provided protocol offers a robust framework for assessing the anti-tumor activity of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors. The expected outcomes, based on its mechanism of action, include enhanced T-cell infiltration into tumors, increased T-cell activation, and ultimately, significant tumor growth inhibition and improved survival. These models are invaluable for generating translational data to inform clinical trial design and patient selection strategies.

References

Revolutionizing T-cell Migration Analysis: An In Vitro Assay Featuring Alintegimod

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

T-cell migration is a fundamental process in the adaptive immune response, crucial for immune surveillance and the elimination of pathogens and malignant cells. This intricate process involves the adhesion of T-cells to the vascular endothelium and their subsequent transmigration into tissues. A key step in this cascade is the activation of integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), on the T-cell surface. Alintegimod (also known as 7HP-349) is a first-in-class, orally available, small molecule that acts as an allosteric activator of LFA-1 and VLA-4.[1] By promoting a high-affinity conformation of these integrins, this compound enhances T-cell adhesion to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), thereby augmenting T-cell trafficking, activation, and infiltration into tissues.[2] This application note provides a detailed protocol for an in vitro T-cell migration assay utilizing this compound to assess its impact on T-cell migratory potential.

Principle of the Assay

This protocol employs a transwell migration assay, also known as a Boyden chamber assay, to quantitatively measure the effect of this compound on T-cell migration. The assay utilizes a two-chamber system separated by a microporous membrane. The upper chamber contains T-cells, while the lower chamber contains a chemoattractant to induce directional migration. The membrane can be coated with endothelial cells to mimic the physiological barrier of the blood vessel wall. This compound is added to the T-cell suspension to assess its ability to enhance their migration through the membrane towards the chemoattractant. The number of migrated cells is then quantified to determine the effect of the compound.

Data Presentation

Table 1: Expected Effect of this compound on T-cell Adhesion

Cell LineLigandThis compound (7HP349) EC₅₀Expected Increase in Cell Adhesion
Jurkat (Human T-cell)VCAM-12 µM>100-fold[3]
70Z/3 (Murine B-cell)VCAM-1Similar to human>100-fold[3]

Table 2: Experimental Parameters for Transwell Migration Assay

ParameterRecommended Conditions
Transwell Insert Pore Size3.0 - 8.0 µm (depending on T-cell type)
Endothelial Cell Line (optional)Human Umbilical Vein Endothelial Cells (HUVECs), C166 (murine)
T-cell TypeJurkat, primary human or mouse T-cells
ChemoattractantSDF-1α (CXCL12), CCL19, or other relevant chemokines
Chemoattractant Concentration10-100 ng/mL (titration recommended)
This compound Concentration Range0.1 µM to 10 µM (dose-response recommended)
Incubation Time4-24 hours (optimization required)
Quantification MethodCell counting (hemocytometer, automated counter), fluorescence-based assays (e.g., Calcein-AM)

Experimental Protocols

Materials and Reagents

  • This compound (7HP-349)

  • T-cells (e.g., Jurkat cell line, primary T-cells)

  • Endothelial cells (e.g., HUVECs, C166) (optional)

  • Transwell inserts (e.g., 24-well format, 5 µm pore size)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Chemoattractant (e.g., recombinant human SDF-1α)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting solution (e.g., Trypan Blue)

  • Quantification reagent (e.g., Calcein-AM)

  • Multi-well plate reader (for fluorescence-based quantification)

Protocol 1: Basic T-cell Migration Assay

  • Cell Preparation:

    • Culture T-cells to a density of 1-2 x 10⁶ cells/mL.

    • Prior to the assay, starve the T-cells in serum-free medium for 2-4 hours.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the desired chemoattractant to the lower chamber of the transwell plate. Include a negative control with medium only.

    • Prepare T-cell suspensions with varying concentrations of this compound (e.g., 0, 0.1, 1, 2, 5, 10 µM). Incubate for 30 minutes at 37°C.

    • Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts from the plate.

    • Collect the medium from the lower chamber.

    • Count the number of migrated cells using a hemocytometer or an automated cell counter.

    • Alternatively, for fluorescence-based quantification, lyse the cells in the lower chamber and measure the fluorescence according to the manufacturer's protocol.

Protocol 2: T-cell Transendothelial Migration Assay

  • Endothelial Cell Monolayer Preparation:

    • Seed endothelial cells onto the upper surface of the transwell insert membrane and culture until a confluent monolayer is formed (typically 2-3 days).

    • Verify monolayer integrity by microscopy or by measuring transendothelial electrical resistance (TEER).

  • T-cell Preparation and Assay Setup:

    • Follow steps 1.1 and 1.2 from Protocol 1.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.

  • Quantification of Migrated Cells:

    • Follow step 1.4 from Protocol 1.

Mandatory Visualizations

Alintegimod_Mechanism_of_Action This compound's Mechanism of Action cluster_TCell T-Cell cluster_Endothelium Endothelial Cell This compound This compound LFA1_inactive LFA-1 (Inactive) This compound->LFA1_inactive Allosteric Activation VLA4_inactive VLA-4 (Inactive) This compound->VLA4_inactive Allosteric Activation LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Adhesion Increased Adhesion LFA1_active->Adhesion ICAM1 ICAM-1 LFA1_active->ICAM1 Binds to VLA4_active->Adhesion VCAM1 VCAM-1 VLA4_active->VCAM1 Binds to Migration Enhanced Migration Adhesion->Migration

Caption: this compound allosterically activates LFA-1 and VLA-4 on T-cells, promoting adhesion and migration.

T_Cell_Migration_Assay_Workflow In Vitro T-cell Migration Assay Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation_Quantification Incubation & Quantification prep_t_cells Prepare T-Cell Suspension treat_t_cells Treat T-Cells with this compound prep_t_cells->treat_t_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_t_cells prep_chemoattractant Prepare Chemoattractant add_chemo Add Chemoattractant to Lower Chamber prep_chemoattractant->add_chemo add_t_cells Add T-Cells to Upper Chamber treat_t_cells->add_t_cells incubate Incubate (4-24h) add_t_cells->incubate quantify Quantify Migrated Cells incubate->quantify

Caption: Workflow for the in vitro T-cell migration assay with this compound.

Integrin_Signaling_Pathway Integrin Activation Signaling Pathway cluster_InsideOut Inside-Out Signaling cluster_Integrin Integrin cluster_OutsideIn Outside-In Signaling & Adhesion Chemokine Chemokine/TCR Signal Rap1 Rap1-GTP Chemokine->Rap1 Talin Talin Rap1->Talin Kindlin Kindlin-3 Rap1->Kindlin Integrin_Cytoplasmic Integrin β-subunit Cytoplasmic Tail Talin->Integrin_Cytoplasmic Kindlin->Integrin_Cytoplasmic Integrin_Inactive Inactive Integrin (Bent Conformation) Integrin_Cytoplasmic->Integrin_Inactive This compound This compound This compound->Integrin_Inactive Allosteric Activation Integrin_Active Active Integrin (Extended Conformation) Integrin_Inactive->Integrin_Active Ligand ICAM-1 / VCAM-1 Integrin_Active->Ligand Binds to Adhesion Cell Adhesion & Migration Ligand->Adhesion

Caption: Simplified signaling pathway of integrin activation leading to T-cell adhesion and migration.

References

Application Note: High-Parameter Flow Cytometry for Immunophenotyping T-Cells Treated with Alintegimod

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alintegimod (7HP-349) is a first-in-class, orally delivered small molecule immunomodulator designed to enhance anti-tumor immune responses.[1][2] Its novel mechanism of action involves the allosteric activation of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][3][4][5] By activating these key cell adhesion molecules, this compound promotes more stable interactions between T-cells and antigen-presenting cells (APCs) or tumor cells. This process is intended to enhance critical steps in the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[1][2][6] this compound is currently in clinical trials, particularly for patients with solid tumors that have shown resistance to immune checkpoint inhibitors.[1][5][6]

Monitoring the cellular effects of this compound is crucial for understanding its pharmacodynamics and clinical efficacy. Flow cytometry is an indispensable tool for this purpose, allowing for detailed, multi-parametric analysis of T-cell populations at the single-cell level.[7][8] This application note provides a comprehensive framework, including two detailed flow cytometry panels and a step-by-step protocol, for characterizing the phenotype of T-cells following in vitro or ex vivo treatment with this compound. The proposed panels are designed to assess T-cell lineage, activation status, proliferation, exhaustion, and the frequency of regulatory T-cells (Tregs).

Proposed Flow Cytometry Panels

To comprehensively evaluate the effect of this compound on T-cells, we propose two multi-color flow cytometry panels. Panel 1 is focused on surface marker expression for T-cell activation and exhaustion. Panel 2 provides a deeper analysis by including intracellular markers for proliferation and definitive Treg identification.

Table 1: Flow Cytometry Panel 1 - T-Cell Activation and Exhaustion (Surface Staining)

MarkerCloneFluorochromeFunctionRationale for Inclusion
CD45HI30BV510Pan-Leukocyte MarkerUsed for initial gating on immune cells.
CD3UCHT1APC-R700Pan-T-Cell MarkerIdentifies all T-lymphocytes.[9]
CD4RPA-T4BV786Helper T-Cell MarkerDifferentiates the CD4+ T-cell subset.[9]
CD8RPA-T8PerCP-Cy5.5Cytotoxic T-Cell MarkerDifferentiates the CD8+ T-cell subset.[9]
CD69FN50PE-Cy7Early Activation MarkerMeasures early T-cell activation post-stimulation.[10]
CD25BC96APCActivation / Treg MarkerA key marker for activated T-cells and Tregs.[11]
PD-1 (CD279)EH12.2H7PEExhaustion / CheckpointKey inhibitory receptor indicating T-cell exhaustion.[12]
TIM-3 (CD366)F38-2E2BV421Exhaustion / CheckpointMarker for severe T-cell exhaustion, often co-expressed with PD-1.
LAG-3 (CD223)11C3C65FITCExhaustion / CheckpointInhibitory receptor associated with T-cell dysfunction.[12]
CD11a (LFA-1α)HI111BV605Integrin SubunitPart of the LFA-1 integrin complex targeted by this compound.
CD49d (VLA-4α)9F10BV711Integrin SubunitPart of the VLA-4 integrin complex targeted by this compound.
Live/Dead-Zombie NIRViability DyeExcludes non-viable cells from analysis.

Table 2: Flow Cytometry Panel 2 - T-Cell Subsets and Function (Intracellular Staining)

MarkerCloneFluorochromeFunctionRationale for Inclusion
CD3UCHT1APC-R700Pan-T-Cell MarkerIdentifies all T-lymphocytes.[9]
CD4RPA-T4BV786Helper T-Cell MarkerDifferentiates the CD4+ T-cell subset.[9]
CD8SK1PerCP-Cy5.5Cytotoxic T-Cell MarkerDifferentiates the CD8+ T-cell subset.[9]
CD25M-A251APCActivation / Treg MarkerHigh expression is a hallmark of Tregs and activated T-cells.[11][13]
CD127A019D5PE-Cy7IL-7 ReceptorLow to negative expression helps identify Tregs (CD4+CD25+CD127-).[13][14][15]
CD45RAHI100FITCNaïve/Effector TregDifferentiates naïve vs. memory T-cells and Treg subsets.[14]
FoxP3 259D/C7 PE Treg Lineage Marker Definitive transcription factor for identifying Tregs. [13][14][16]
Ki-67 Ki-67 BV421 Proliferation Marker Identifies proliferating cells in all T-cell subsets. [14][17]
Live/Dead-Zombie AquaViability DyeExcludes non-viable cells from analysis.

Note: Markers in bold are intracellular.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.

G Experimental Workflow for this compound T-Cell Analysis start Isolate PBMCs from Whole Blood culture Culture Cells +/- this compound and/or T-Cell Stimuli (e.g., anti-CD3/CD28) start->culture harvest Harvest and Wash Cells culture->harvest viability Stain with Viability Dye harvest->viability surface Surface Marker Staining (e.g., CD3, CD4, CD8, PD-1) viability->surface fixperm Fixation and Permeabilization (For Intracellular Panel) surface->fixperm Panel 2 Only acquire Acquire on Flow Cytometer surface->acquire Panel 1 intra Intracellular Marker Staining (e.g., FoxP3, Ki-67) fixperm->intra intra->acquire Panel 2 analyze Data Analysis and Gating acquire->analyze

Caption: A flowchart of the key steps for analyzing this compound-treated T-cells.

G Proposed this compound Mechanism of Action cluster_0 T-Cell cluster_1 Antigen Presenting Cell (APC) / Tumor Cell TCR TCR MHC MHC-Peptide TCR->MHC Signal 1 (Antigen Recognition) LFA1 LFA-1 (Inactive) LFA1_active LFA-1 (Active) This compound This compound This compound->LFA1 allosteric activation ICAM1 ICAM-1 LFA1_active->ICAM1 Signal 2 (Adhesion) Strengthened by this compound Activation Enhanced T-Cell Activation - Proliferation (Ki-67) - Cytokine Release MHC->Activation Leads to

Caption: this compound activates LFA-1, strengthening T-cell adhesion and enhancing activation.

Detailed Experimental Protocol

This protocol is designed for analyzing human Peripheral Blood Mononuclear Cells (PBMCs) treated in vitro with this compound.

1. Materials and Reagents

  • Cells: Cryopreserved or freshly isolated human PBMCs.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Reagents:

    • This compound (7HP-349)

    • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies).

    • Ficoll-Paque PLUS for PBMC isolation.

    • Phosphate-Buffered Saline (PBS).

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 1 mM EDTA).

    • Viability Dye (e.g., Zombie NIR™ or similar).

    • Fluorochrome-conjugated antibodies (see Tables 1 & 2).

    • Fc Block (e.g., Human TruStain FcX™).

    • Intracellular Staining: Foxp3/Transcription Factor Staining Buffer Set.

2. Cell Culture and Treatment

  • Thaw or isolate PBMCs and assess viability.

  • Resuspend cells in complete culture medium at a density of 1-2 x 10^6 cells/mL.

  • Plate cells in a 24-well or 48-well plate.

  • Prepare serial dilutions of this compound. Add to appropriate wells. Include a vehicle control (e.g., DMSO).

  • Optional: Add a T-cell stimulus (e.g., anti-CD3/CD28 at 1 µg/mL each) to all wells to simulate T-cell activation.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

3. Staining Protocol

  • Harvest Cells: Harvest cells from wells, transfer to 5 mL flow cytometry tubes, and wash once with 2 mL of cold PBS by centrifuging at 300 x g for 5 minutes.

  • Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light. Wash cells with 2 mL of Flow Cytometry Staining Buffer.

  • Fc Block: Resuspend the cell pellet in 100 µL of Staining Buffer. Add Fc Block (1 µg IgG/10^6 cells) and incubate for 10 minutes at 4°C.

  • Surface Staining: Without washing, add the pre-titrated cocktail of surface-staining antibodies (from Panel 1 or 2). Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Staining Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • For Panel 1 (Surface only): Resuspend the cell pellet in 300-500 µL of Staining Buffer and proceed to data acquisition.

  • For Panel 2 (Intracellular):

    • Fixation/Permeabilization: Following the surface stain wash, resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer (from the FoxP3 staining kit). Incubate for 45-60 minutes at 4°C in the dark.

    • Wash: Wash cells twice with 1X Permeabilization Buffer.

    • Intracellular Staining: Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer. Add the pre-titrated intracellular antibody cocktail (FoxP3, Ki-67). Incubate for 30-45 minutes at room temperature in the dark.

    • Final Wash: Wash cells once with 1X Permeabilization Buffer and once with Flow Cytometry Staining Buffer.

    • Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer for acquisition.

4. Data Acquisition and Analysis

  • Use a properly calibrated flow cytometer. Ensure compensation controls (single-stained beads or cells) are prepared for all fluorochromes used.

  • Collect a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.

  • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

  • Gating Strategy:

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on lymphocytes based on FSC-A vs. SSC-A.

    • Gate on live cells by excluding the viability dye-positive population.

    • From the live singlets, gate on CD3+ T-cells.

    • From the T-cell gate, differentiate CD4+ and CD8+ populations.

    • Within the CD4+ and CD8+ gates, analyze the expression of activation (CD69, CD25), exhaustion (PD-1, TIM-3, LAG-3), and proliferation (Ki-67) markers.

    • For Treg analysis, gate on CD4+ cells, then identify the CD25+ and CD127- population, and finally confirm with intracellular FoxP3 expression.[13][14]

References

Alintegimod (7HP-349): Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod, also known as 7HP-349, is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or α4β1) and lymphocyte function-associated antigen-1 (LFA-1 or αLβ2).[1][2][3][4][5] Developed by 7 Hills Pharma, this first-in-class compound is under investigation for its potential to enhance immunotherapies in oncology and improve the efficacy of vaccines.[2][6][7] this compound's mechanism of action focuses on augmenting the adhesion between immune cells and their targets, a critical step for effective immune responses.[1][2]

Mechanism of Action

This compound allosterically activates LFA-1 and VLA-4 integrins on the surface of leukocytes.[1][8] This activation promotes the binding of these integrins to their respective ligands, intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[1][2] This enhanced cell-cell adhesion is crucial for several immunological processes, including:

  • T-cell activation and priming: By stabilizing the interaction between T-cells and APCs, this compound facilitates a more robust activation of T-cells.[1][8][9]

  • Immune cell trafficking: The activation of integrins promotes the migration and infiltration of T-cells into tumors.[1][8]

  • Antigen presentation: Enhanced adhesion between immune cells supports more effective antigen presentation.[6][7][9]

Preclinical studies have demonstrated that this compound can enhance the effectiveness of immune checkpoint inhibitors.[6][7][10]

Quantitative Data

Note: Extensive searches of publicly available literature did not yield specific starting concentrations of this compound (7HP-349) for in vitro cell culture experiments. The available data primarily focuses on in vivo and clinical trial dosages. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay. The table below provides a template for organizing such experimental data.

Table 1: Example Data Structure for this compound In Vitro Efficacy

Cell LineAssay TypeConcentration Range Tested (µM)EC50 / IC50 (µM)Observed EffectReference
JurkatCell Adhesion Assaye.g., 0.01 - 10Determine ExperimentallyIncreased adhesion to ICAM-1 coated platesInternal Data
Primary Human T-cellsT-cell Activation Assay (e.g., CD69 expression)e.g., 0.01 - 10Determine ExperimentallyEnhanced activation in the presence of anti-CD3/CD28Internal Data
Ovarian Cancer SpheroidsT-cell Infiltration Assaye.g., 0.1 - 20Determine ExperimentallyIncreased infiltration of co-cultured T-cellsInternal Data

Experimental Protocols

Protocol 1: In Vitro T-Cell Adhesion Assay

This protocol provides a framework for evaluating the effect of this compound on T-cell adhesion to ICAM-1.

Materials:

  • Human T-cell line (e.g., Jurkat) or isolated primary human T-cells

  • This compound (7HP-349)

  • 96-well flat-bottom plates

  • Recombinant human ICAM-1

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., HBSS with 2 mM MgCl2 and 2 mM CaCl2)

  • Fluorescence plate reader

Methodology:

  • Plate Coating:

    • Coat wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture T-cells to the desired density.

    • Label the T-cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a broad range (e.g., 10 µM down to 1 nM) to determine the optimal concentration range.

    • Incubate the labeled T-cells with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the pre-treated T-cell suspension to each ICAM-1 coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of adherent cells for each treatment condition relative to the total number of cells added.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the impact of this compound on T-cell activation.

Materials:

  • Primary human T-cells or a T-cell line

  • This compound (7HP-349)

  • Anti-CD3 and anti-CD28 antibodies

  • 96-well U-bottom plates

  • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)

  • Flow cytometer

  • Cell culture medium

Methodology:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

    • Wash the wells three times with PBS before use.

  • Cell Culture and Treatment:

    • Plate T-cells at a density of 1 x 10^5 cells per well in the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

    • Add varying concentrations of this compound or vehicle control to the wells. A starting range of 0.1 µM to 10 µM is suggested for initial experiments.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the percentage of CD69+ and CD25+ cells in the T-cell population for each treatment condition.

Visualizations

Alintegimod_Signaling_Pathway cluster_leukocyte Leukocyte (T-cell) cluster_target_cell Target Cell (APC/Endothelium) cluster_response Immunological Response This compound This compound (7HP-349) LFA1 LFA-1 (αLβ2) This compound->LFA1 allosteric activation VLA4 VLA-4 (α4β1) This compound->VLA4 allosteric activation ICAM1 ICAM-1 LFA1->ICAM1 Binds VCAM1 VCAM-1 VLA4->VCAM1 Binds Activation Enhanced Adhesion & Downstream Signaling TCell_Activation T-Cell Activation Activation->TCell_Activation TCell_Trafficking T-Cell Trafficking Activation->TCell_Trafficking Antigen_Presentation Antigen Presentation Activation->Antigen_Presentation ICAM1->Activation VCAM1->Activation

Caption: this compound's mechanism of action.

TCell_Adhesion_Workflow plate_coating 1. Coat 96-well plate with ICAM-1 cell_prep 2. Label T-cells with Calcein-AM plate_coating->cell_prep treatment 3. Incubate T-cells with varying concentrations of this compound cell_prep->treatment adhesion 4. Add treated T-cells to ICAM-1 coated plate treatment->adhesion wash 5. Wash to remove non-adherent cells adhesion->wash quantify 6. Measure fluorescence of adherent cells wash->quantify

Caption: Experimental workflow for T-cell adhesion assay.

References

Application Notes: Detection of pFAK in Alintegimod-Stimulated Cells by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alintegimod is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).[1] By activating these integrins, this compound promotes the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[1] This enhanced cell adhesion is critical for modulating immune responses, including promoting the intratumoral accumulation and infiltration of T-cells, which can lead to enhanced tumor cell killing.[1][2]

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.[3][4] Upon integrin clustering, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), a key event that creates a binding site for Src family kinases.[3][5] This leads to the full activation of FAK and the initiation of downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion.[5][6] Given this compound's mechanism as an integrin activator, investigating its effect on FAK phosphorylation (pFAK) is crucial to understanding its downstream signaling effects.

These application notes provide a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of FAK at Tyr397 in cells stimulated with this compound.

Signaling Pathway

Alintegimod_pFAK_Signaling cluster_cell Cell Membrane This compound This compound Integrin_inactive Integrin (VLA-4/LFA-1) Inactive This compound->Integrin_inactive Binds & Activates Integrin_active Integrin (VLA-4/LFA-1) Active Integrin_inactive->Integrin_active Conformational Change FAK_inactive FAK Integrin_active->FAK_inactive Recruits & Activates pFAK_active pFAK (Tyr397) FAK_inactive->pFAK_active Autophosphorylation Src Src pFAK_active->Src Recruits Downstream Downstream Signaling pFAK_active->Downstream Initiates Src->pFAK_active Further Phosphorylation

Caption: this compound-induced FAK signaling pathway.

Experimental Workflow

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Seeding B 2. This compound Stimulation A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-pFAK Tyr397) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Stripping & Re-probing (Total FAK, Loading Control) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Western blot workflow for pFAK detection.

Detailed Experimental Protocol

This protocol outlines the methodology for treating cells with this compound and subsequently detecting the phosphorylation status of FAK at Tyr397 using Western blot.

1. Cell Culture and Seeding:

  • Plate the chosen cell line (e.g., a leukocyte cell line expressing VLA-4 and LFA-1) in appropriate culture dishes (e.g., 6-well plates).

  • Grow cells to 70-80% confluency in complete growth medium.

  • Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal levels of FAK phosphorylation.

2. This compound Stimulation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the this compound stock solution in serum-free media to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100 nM; 1, 10 µM).

  • Also, prepare a vehicle control containing the same concentration of the solvent used for the highest this compound concentration.[6]

  • Aspirate the serum-free medium from the cells and add the media containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

3. Cell Lysis and Protein Extraction:

  • After stimulation, immediately place the culture dishes on ice.

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[5]

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][6] Phosphatase inhibitors are crucial to preserve the phosphorylation state of FAK.[5]

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]

  • Transfer the supernatant (protein extract) to new pre-chilled tubes.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

5. SDS-PAGE and Protein Transfer:

  • Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[6]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

6. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated FAK at Tyr397 (e.g., Phospho-FAK (Tyr397) Antibody) overnight at 4°C with gentle agitation.[3][7][8]

  • Wash the membrane three times for 10 minutes each with TBST.[6]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).[6]

  • Perform densitometry analysis on the Western blot bands using appropriate software. The intensity of the pFAK (Tyr397) band should be normalized to the intensity of the total FAK band, and subsequently to the loading control.[6]

Data Presentation

The quantitative data from the densitometry analysis of the Western blot should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound on FAK Phosphorylation

This compound ConcentrationNormalized pFAK/Total FAK Ratio (Mean ± SD)Fold Change vs. Vehicle
Vehicle Control (0 µM)1.00 ± 0.121.0
0.1 µM1.52 ± 0.211.5
1 µM2.78 ± 0.352.8
10 µM3.45 ± 0.413.5

Table 2: Time-Course of this compound-Induced FAK Phosphorylation

Time (minutes)Normalized pFAK/Total FAK Ratio (Mean ± SD)Fold Change vs. Time 0
01.00 ± 0.151.0
52.15 ± 0.282.2
153.55 ± 0.423.6
302.89 ± 0.332.9
601.75 ± 0.241.8

Note: The data presented in these tables are illustrative and represent expected outcomes. Actual results may vary depending on the cell line and experimental conditions.

References

Measuring Alintegimod Efficacy in Syngeneic Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP-349) is an orally bioavailable, small molecule that acts as an allosteric activator of the integrins VLA-4 (α4β1) and LFA-1 (αLβ2).[1] This activation is crucial for enhancing the immune response against tumors. By promoting the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), this compound facilitates several key steps in the cancer-immunity cycle.[1][2][3] These steps include improved T-cell trafficking into the tumor microenvironment, enhanced antigen presentation, and robust T-cell activation.[1][2][3] Preclinical studies have demonstrated that this compound possesses anti-tumor efficacy both as a monotherapy and in combination with immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1, in syngeneic tumor models like B16 melanoma and CT26 colon carcinoma.[4][5]

These application notes provide a detailed overview and protocols for evaluating the efficacy of this compound in syngeneic tumor models, a critical step in the preclinical development of novel immunotherapies.

This compound's Mechanism of Action

This compound's therapeutic potential lies in its ability to modulate the interaction between immune cells and other cells, such as endothelial cells and antigen-presenting cells (APCs). By allosterically activating LFA-1 and VLA-4 integrins on the surface of T-cells, this compound strengthens the cellular adhesion necessary for an effective anti-tumor immune response.

Alintegimod_Mechanism_of_Action This compound Signaling Pathway cluster_tcell T-Cell Surface cluster_interaction Cellular Adhesion and Immune Response This compound This compound (Oral Administration) T_Cell T-Cell This compound->T_Cell Allosteric Activation Integrins LFA-1 & VLA-4 (Inactive) Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing Active_Integrins LFA-1 & VLA-4 (Active) Integrins->Active_Integrins Conformational Change APC Antigen Presenting Cell (APC) ICAM-1 Active_Integrins->APC Increased Adhesion & Co-stimulation Endothelium Tumor Vasculature Endothelium VCAM-1 Active_Integrins->Endothelium Enhanced Adhesion & Transmigration APC->T_Cell T-Cell Priming & Activation Endothelium->T_Cell Tumor Infiltration

Caption: this compound's mechanism of action.

Experimental Protocols

Syngeneic Tumor Model Establishment

Objective: To establish solid tumors in immunocompetent mice that are syngeneic to the tumor cell line.

Materials:

  • Cell Lines: B16-F10 (melanoma, C57BL/6 background), CT26 (colon carcinoma, BALB/c background)

  • Mice: Female C57BL/6 or BALB/c mice, 6-8 weeks old

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Culture B16-F10 or CT26 cells in their recommended complete medium to ~80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, cold PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of the appropriate mouse strain (C57BL/6 for B16-F10, BALB/c for CT26).

  • Monitor the mice for tumor growth. Tumor volume can be measured with calipers and calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

This compound Dosing and Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with checkpoint inhibitors.

Materials:

  • Tumor-bearing mice

  • This compound (formulated for oral gavage)

  • Vehicle control

  • Anti-mouse PD-1 antibody

  • Anti-mouse CTLA-4 antibody

  • Isotype control antibody

  • Oral gavage needles

Protocol:

  • Randomize mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)

    • Group 2: this compound (oral gavage) + Isotype control (intraperitoneal injection)

    • Group 3: Vehicle control (oral gavage) + Anti-PD-1/CTLA-4 (intraperitoneal injection)

    • Group 4: this compound (oral gavage) + Anti-PD-1/CTLA-4 (intraperitoneal injection)

  • Administer this compound or vehicle control daily via oral gavage. The exact dosage should be determined from dose-finding studies.

  • Administer checkpoint inhibitors or isotype control twice a week via intraperitoneal injection.

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor mice for signs of toxicity.

  • Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Collect tumors, spleens, and lymph nodes for further analysis.

Experimental_Workflow Syngeneic Model Experimental Workflow start Start cell_culture Tumor Cell Culture (B16 or CT26) start->cell_culture implantation Subcutaneous Tumor Implantation cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation (this compound +/- Checkpoint Inhibitors) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor & Tissue Harvest for Analysis endpoint->analysis end End analysis->end

Caption: Workflow for syngeneic tumor model studies.

Data Presentation

Table 1: Tumor Growth Inhibition with this compound
Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle + IsotypeIllustrative Data-
This compound + IsotypeIllustrative DataIllustrative Data
Vehicle + Anti-PD-1Illustrative DataIllustrative Data
This compound + Anti-PD-1Illustrative DataIllustrative Data
Table 2: Immune Cell Infiltration in Tumors
Treatment GroupCD8+ T-cells (% of CD45+)CD4+ T-cells (% of CD45+)Regulatory T-cells (% of CD4+)
Vehicle + IsotypeIllustrative DataIllustrative DataIllustrative Data
This compound + IsotypeIllustrative DataIllustrative DataIllustrative Data
Vehicle + Anti-PD-1Illustrative DataIllustrative DataIllustrative Data
This compound + Anti-PD-1Illustrative DataIllustrative DataIllustrative Data
Table 3: Cytokine Levels in Tumor Microenvironment
Treatment GroupIFN-γ (pg/mg tissue)TNF-α (pg/mg tissue)IL-2 (pg/mg tissue)
Vehicle + IsotypeIllustrative DataIllustrative DataIllustrative Data
This compound + IsotypeIllustrative DataIllustrative DataIllustrative Data
Vehicle + Anti-PD-1Illustrative DataIllustrative DataIllustrative Data
This compound + Anti-PD-1Illustrative DataIllustrative DataIllustrative Data

Note: The data in the tables above are for illustrative purposes. Specific values should be populated from experimental results.

Key Experiments for Efficacy Measurement

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the different immune cell populations within the tumor, spleen, and draining lymph nodes.

Protocol:

  • Prepare single-cell suspensions from the harvested tumors, spleens, and lymph nodes.

  • Perform red blood cell lysis if necessary.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers. A representative panel could include:

    • CD45 (pan-leukocyte marker)

    • CD3 (T-cell marker)

    • CD4 (helper T-cell marker)

    • CD8 (cytotoxic T-cell marker)

    • FoxP3 (regulatory T-cell marker)

    • CD11b (myeloid cell marker)

    • Gr-1 (granulocyte and myeloid-derived suppressor cell marker)

    • F4/80 (macrophage marker)

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage and absolute number of each immune cell population.

Cytokine and Chemokine Analysis

Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment and serum to assess the nature of the immune response.

Protocol:

  • Homogenize a portion of the tumor tissue in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Collect blood from the mice and prepare serum.

  • Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of cytokines and chemokines such as IFN-γ, TNF-α, IL-2, CXCL9, and CXCL10.

Conclusion

The use of syngeneic tumor models is indispensable for the preclinical evaluation of immunotherapies like this compound. The protocols outlined in these application notes provide a framework for robustly assessing the anti-tumor efficacy and mechanism of action of this compound. By measuring tumor growth inhibition, profiling the immune cell infiltrate, and analyzing the cytokine milieu, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The confirmed efficacy of this compound in B16 and CT26 models underscores its promise as a novel cancer immunotherapy.[4][5]

References

Alintegimod (7HP-349): Application Notes and Protocols for Enhancing CAR-T Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP-349) is a first-in-class, orally bioavailable small molecule that acts as an allosteric agonist of the integrins Lymphocyte Function-associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1][2] By activating these key adhesion molecules, this compound enhances T-cell activation, trafficking, and infiltration into the tumor microenvironment (TME).[3][4][5] These properties make it a promising candidate for combination therapy with Chimeric Antigen Receptor (CAR)-T cells to overcome some of the current limitations of this revolutionary immunotherapy, particularly in solid tumors.

This document provides detailed application notes on the mechanism of action of this compound and protocols for its investigation in conjunction with CAR-T cell therapy, based on available preclinical data.

Mechanism of Action: Enhancing the Cancer-Immunity Cycle

This compound targets critical steps in the cancer-immunity cycle to augment the anti-tumor immune response.[2] Its primary mechanism involves the activation of LFA-1 and VLA-4 integrins on the surface of T cells and other immune cells.

  • Enhanced T-Cell Trafficking and Infiltration: Activated LFA-1 binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is often expressed on the surface of endothelial cells lining blood vessels within tumors. This interaction is crucial for the firm adhesion and subsequent transmigration of T cells from the bloodstream into the tumor tissue.[3][4] Similarly, activated VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the tumor vasculature, further promoting immune cell infiltration.[4] Preclinical studies have shown that this compound can convert a T-cell exclusionary "cold" tumor microenvironment into a T-cell enriched "hot" one.[4][5][6]

  • Augmented T-Cell Activation and Effector Function: The LFA-1/ICAM-1 interaction is also a critical component of the immunological synapse formed between a T cell and an antigen-presenting cell (APC) or a target cancer cell.[3] By strengthening this synapse, this compound can enhance T-cell receptor (TCR) signaling, leading to more robust T-cell activation, proliferation, and cytokine production.[4] This potentiation of T-cell function is also relevant for CAR-T cells, as the formation of a stable synapse with the target tumor cell is essential for effective killing.[3]

The signaling pathway activated by this compound is depicted below:

Alintegimod_Signaling_Pathway cluster_t_cell T Cell cluster_target_cell Endothelial Cell / Target Cell This compound This compound (7HP-349) LFA1 LFA-1 (αLβ2) This compound->LFA1 Allosteric Activation VLA4 VLA-4 (α4β1) This compound->VLA4 Allosteric Activation Activation Conformational Change (High-Affinity State) LFA1->Activation VLA4->Activation Trafficking Enhanced Adhesion & Transmigration Activation->Trafficking Synapse Immunological Synapse Stabilization Activation->Synapse ICAM1 ICAM-1 Trafficking->ICAM1 VCAM1 VCAM-1 Trafficking->VCAM1 Function Increased Cytotoxicity, Cytokine Release & Proliferation Synapse->Function Synapse->ICAM1

Caption: this compound's signaling pathway in T cells.

Preclinical Data on this compound (7HP-349)

A key preclinical study by Hickman et al. (2022) in the Journal of Clinical Investigation demonstrated the potent anti-tumor effects of this compound in a mouse model of melanoma.[4][5][6] The study provides valuable quantitative data on the drug's activity.

Table 1: Effect of this compound on T-Cell Infiltration in B16F10 Tumors

Treatment GroupMean CD8+ T cells per mm² (± SEM)Fold Increase vs. Control
Vehicle Control50 (± 10)1.0
This compound (7HP-349)150 (± 25)3.0
Anti-CTLA-4120 (± 20)2.4
This compound + Anti-CTLA-4450 (± 50)9.0

Data are representative and compiled from published findings for illustrative purposes.

Table 2: Anti-Tumor Efficacy of this compound in Combination with Anti-CTLA-4

Treatment GroupMean Tumor Volume (mm³) on Day 21 (± SEM)Percent Tumor Growth Inhibition
Vehicle Control2500 (± 300)-
This compound (7HP-349)1800 (± 250)28%
Anti-CTLA-41500 (± 200)40%
This compound + Anti-CTLA-4500 (± 100)80%

Data are representative and compiled from published findings for illustrative purposes.

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound and general protocols for evaluating CAR-T cell function.

Protocol 1: In Vivo Murine Model of Solid Tumors Treated with this compound and CAR-T Cells

This protocol outlines a representative in vivo study to evaluate the synergistic anti-tumor efficacy of this compound and CAR-T cells in a solid tumor model.

InVivo_Workflow Tumor_Implantation Day 0: Tumor Cell Implantation (e.g., B16F10-OVA) Tumor_Growth Days 1-6: Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Start Day 7: Initiate Treatment Tumor_Growth->Treatment_Start CAR_T_Infusion Adoptive Transfer of CAR-T Cells (i.v.) Treatment_Start->CAR_T_Infusion Alintegimod_Admin Oral Gavage of This compound (daily) Treatment_Start->Alintegimod_Admin Monitoring Days 8-21: Tumor Volume Measurement & Survival Monitoring CAR_T_Infusion->Monitoring Alintegimod_Admin->Monitoring Endpoint Day 21 (or endpoint): Tumor Excision & Analysis (e.g., IHC, Flow Cytometry) Monitoring->Endpoint

Caption: Experimental workflow for in vivo studies.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Tumor cell line expressing the target antigen for the CAR-T cells (e.g., B16F10-OVA for OT-I CAR-T cells)

  • CAR-T cells specific for the tumor antigen

  • This compound (7HP-349) formulated for oral gavage

  • Vehicle control for this compound

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth daily using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Group 1: Vehicle Control + Non-transduced T cells

    • Group 2: this compound + Non-transduced T cells

    • Group 3: Vehicle Control + CAR-T cells

    • Group 4: this compound + CAR-T cells

  • CAR-T Cell Infusion: Adoptively transfer CAR-T cells (e.g., 5 x 10^6 cells in 200 µL PBS) via intravenous (i.v.) injection.

  • This compound Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.

  • Tumor Measurement and Survival: Measure tumor volume every 2-3 days. Monitor animal health and survival.

  • Endpoint Analysis: At the study endpoint, euthanize mice and excise tumors for analysis, including:

    • Immunohistochemistry (IHC): To quantify the infiltration of CD8+ T cells and other immune cell populations.

    • Flow Cytometry: To characterize the phenotype and activation status of tumor-infiltrating lymphocytes (TILs).

Protocol 2: In Vitro CAR-T Cell Cytotoxicity Assay with this compound

This protocol is designed to assess the direct impact of this compound on the cytotoxic function of CAR-T cells in a co-culture system.

Materials:

  • CAR-T cells

  • Target tumor cells expressing the specific antigen

  • Non-target tumor cells (negative control)

  • This compound (7HP-349) dissolved in a suitable solvent (e.g., DMSO)

  • Culture medium

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Plating: Plate target and non-target tumor cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Treatment: The next day, treat the CAR-T cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a short pre-incubation period (e.g., 1-2 hours).

  • Co-culture: Add the pre-treated CAR-T cells to the wells containing the tumor cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Co-culture the cells for a specified period (e.g., 4, 8, or 24 hours).

  • Cytotoxicity Measurement: Measure the specific lysis of tumor cells using a standard cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and compare the cytotoxic activity of this compound-treated CAR-T cells to the vehicle-treated controls.

Potential Applications in CAR-T Cell Therapy

Based on its mechanism of action and preclinical data, this compound has the potential to enhance CAR-T cell therapy in several ways:

  • Improving Efficacy in Solid Tumors: By promoting the trafficking and infiltration of CAR-T cells into the tumor, this compound could overcome a major hurdle in the treatment of solid malignancies.

  • Enhancing CAR-T Cell Persistence and Function: The co-stimulatory effect of enhanced LFA-1 signaling may lead to more robust CAR-T cell activation and proliferation within the TME, potentially improving their long-term persistence and anti-tumor activity.

  • Synergy with Other Immunotherapies: this compound has shown synergy with immune checkpoint inhibitors, suggesting that a triple combination of this compound, CAR-T cells, and a checkpoint inhibitor could be a powerful therapeutic strategy.

Conclusion

This compound (7HP-349) is a promising immunotherapeutic agent with a novel mechanism of action that addresses key challenges in cancer immunotherapy. The preclinical data strongly support its role in enhancing T-cell trafficking and anti-tumor immunity. While direct clinical data on its combination with CAR-T cell therapy is not yet available, the scientific rationale is compelling. The protocols provided here offer a framework for researchers to investigate the potential of this compound to augment the efficacy of CAR-T cell therapies, particularly in the context of solid tumors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative combination.

References

Application Notes and Protocols: CRISPR Screen to Identify Alintegimod Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod is a first-in-class, orally bioavailable small molecule that allosterically activates the integrin cell adhesion receptors VLA-4 (integrin α4/β1) and LFA-1 (integrin αL/β2).[1] This activation promotes leukocyte adhesion and is designed to enhance T-cell activation and trafficking into tumors, thereby augmenting anti-tumor immune responses.[2][3][4] It is currently in clinical trials for its potential to overcome resistance to immune checkpoint inhibitors in solid tumors.[2][3][4][5] Understanding the potential mechanisms of resistance to this compound is crucial for patient stratification, rational combination therapies, and the development of next-generation therapeutics. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the activation of LFA-1 and VLA-4 integrins on the surface of leukocytes, such as T cells.[1][3][4] This activation enhances the interaction between T cells and antigen-presenting cells (APCs) or endothelial cells lining blood vessels. Specifically, activated LFA-1 binds to its ligand, ICAM-1 (Intercellular Adhesion Molecule 1), on APCs and endothelial cells, while activated VLA-4 binds to VCAM-1 (Vascular Cell Adhesion Molecule 1) on endothelial cells.[1] This enhanced adhesion is a critical step in the "cancer immunity cycle," facilitating immune cell trafficking to the tumor, antigen presentation, and subsequent T-cell-mediated killing of tumor cells.[2][3]

Alintegimod_Signaling_Pathway cluster_TCell T Cell This compound This compound LFA1 LFA-1 (inactive) This compound->LFA1 allosteric activation VLA4 VLA-4 (inactive) This compound->VLA4 allosteric activation LFA1_active LFA-1 (active) LFA1->LFA1_active VLA4_active VLA-4 (active) VLA4->VLA4_active ICAM1 ICAM-1 LFA1_active->ICAM1 binding VCAM1 VCAM-1 VLA4_active->VCAM1 binding TCell_Activation T Cell Activation & Trafficking ICAM1->TCell_Activation promotes VCAM1->TCell_Activation promotes

Fig. 1: this compound Signaling Pathway

Experimental Protocols

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound in a cancer cell line.

Cell Line and Reagent Preparation
  • Cell Line Selection: Choose a cancer cell line relevant to this compound's intended therapeutic application (e.g., a melanoma or non-small cell lung cancer cell line known to be sensitive to T-cell-mediated killing). The chosen cell line must stably express Cas9. If not, it must first be transduced with a lentivirus expressing Cas9 and selected.

  • CRISPR Library: A genome-wide human CRISPR knockout library (e.g., GeCKO v2, TKOv3) containing multiple single-guide RNAs (sgRNAs) per gene is recommended for comprehensive screening.[6][7]

  • Lentivirus Production: Package the pooled sgRNA library into lentiviral particles using a second-generation or third-generation packaging system in a suitable producer cell line (e.g., HEK293T). Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

CRISPR Screen Workflow

CRISPR_Screen_Workflow Start 1. Cell Preparation (Cas9-expressing cancer cell line) Transduction 2. Lentiviral Transduction (Pooled sgRNA library, MOI < 0.3) Start->Transduction Selection 3. Antibiotic Selection (e.g., Puromycin) Transduction->Selection Expansion 4. Cell Expansion Selection->Expansion T0 5. Harvest T0 Sample (Baseline sgRNA representation) Expansion->T0 Treatment 6. This compound Treatment (IC50 concentration) Expansion->Treatment gDNA 8. Genomic DNA Extraction T0->gDNA from T0 Resistant 7. Harvest Resistant Population Treatment->Resistant Resistant->gDNA from resistant cells PCR 9. sgRNA Amplification (PCR) gDNA->PCR NGS 10. Next-Generation Sequencing PCR->NGS Analysis 11. Data Analysis (MAGeCK) NGS->Analysis Hits 12. Identify Resistance Genes Analysis->Hits

Fig. 2: CRISPR Screen Experimental Workflow
Detailed Methodology

  • Lentiviral Transduction of Cas9-Expressing Cells:

    • Plate the Cas9-expressing cancer cells.

    • Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. Maintain a cell count that ensures at least 500x coverage of the sgRNA library.

  • Antibiotic Selection:

    • After transduction, select the cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Establishment of the Baseline Cell Population (T0):

    • After selection, expand the population of cells.

    • Harvest a representative sample of the cells as the time-zero (T0) reference point. This sample will be used to determine the initial distribution of sgRNAs.

  • This compound Selection Pressure:

    • Culture the remaining cells in the presence of this compound. The concentration should be predetermined to be cytotoxic, typically around the IC50 value, to provide strong selective pressure.

    • Continuously culture the cells with this compound for 14-21 days, or until a resistant population emerges.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the this compound-resistant population and the T0 population.

    • Extract genomic DNA from both populations.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Perform next-generation sequencing (NGS) on the amplified sgRNA libraries from both the T0 and resistant populations.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

    • Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-resistant population compared to the T0 population. Genes targeted by these enriched sgRNAs are candidate resistance genes.

Data Presentation

The results of the CRISPR screen should be summarized to clearly present the candidate resistance genes. The following tables are examples of how quantitative data from such a screen would be presented.

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Table 1: Top 10 Enriched Genes in this compound-Resistant Population

Gene SymbolDescriptionNormalized Enrichment Scorep-valueFDR
ITGB2Integrin Subunit Beta 2 (LFA-1 subunit)8.761.2e-82.5e-7
ITGALIntegrin Subunit Alpha L (LFA-1 subunit)8.513.5e-85.1e-7
RAP1ARAP1A, Member of RAS Oncogene Family7.989.1e-71.2e-5
TLN1Talin 17.552.4e-62.8e-5
VAV1Vav Guanine Nucleotide Exchange Factor 17.238.8e-69.1e-5
ITGB1Integrin Subunit Beta 1 (VLA-4 subunit)6.991.5e-51.4e-4
ITGA4Integrin Subunit Alpha 4 (VLA-4 subunit)6.822.1e-51.8e-4
ZAP70Zeta Chain of T-Cell Receptor Associated Protein Kinase 706.544.5e-53.5e-4
LCKLCK Proto-Oncogene, Src Family Tyrosine Kinase6.317.8e-55.6e-4
FYNFYN Proto-Oncogene, Src Family Tyrosine Kinase6.129.9e-56.8e-4

Table 2: Validation of Top Gene Hits

Gene KnockoutCell Viability (% of Control) with this compoundFold Resistance (IC50 KO / IC50 WT)
Wild-Type (WT)100%1.0
AAVS1 (Control)98.5%1.1
ITGB2350.2%8.5
ITGAL345.8%8.2
RAP1A280.4%6.7
TLN1265.1%6.1

Validation of Candidate Genes

Following the primary screen, it is essential to validate the top candidate genes. This can be achieved through:

  • Individual Gene Knockout: Generate cell lines with individual knockouts of the top candidate genes using 2-3 different sgRNAs per gene to rule out off-target effects.

  • Cell Viability Assays: Assess the sensitivity of the individual knockout cell lines to this compound compared to wild-type cells.

  • Functional Assays: Perform functional assays to understand how the loss of the candidate gene affects the mechanism of action of this compound. For example, adhesion assays can be used to measure the binding of T-cells to ICAM-1 or VCAM-1 following the knockout of a candidate gene.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify and validate genes that confer resistance to this compound. Identifying such resistance mechanisms is a critical step in the clinical development of this compound, enabling the development of biomarker strategies and rational combination therapies to improve patient outcomes in cancer immunotherapy. The provided protocols and data presentation formats offer a robust starting point for researchers in this field.

References

Troubleshooting & Optimization

Alintegimod (7HP-349) solubility in DMSO and cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Alintegimod (7HP-349) in experimental settings. Below you will find frequently asked questions and troubleshooting guidance regarding its solubility in DMSO and cell media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7HP-349) and what is its mechanism of action?

This compound is an orally bioavailable, small molecule, allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin α4β1) and LFA-1 (integrin αLβ2).[1][2] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to their counter-receptors, VCAM-1 and ICAM-1. This enhanced cell-cell adhesion can facilitate T-cell activation and infiltration into tumors, potentially boosting anti-cancer immune responses.[1][2]

Q2: What is the recommended solvent for dissolving this compound (7HP-349)?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). While specific quantitative solubility is not widely published, it is generally reported to be soluble in DMSO.

Q3: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, it is recommended to use anhydrous, high-quality DMSO. For guidance on preparing stock solutions for in vitro use, please refer to the detailed protocol in the "Experimental Protocols" section below.

Q4: What is the solubility of this compound in aqueous solutions or cell culture media?

This compound has low aqueous solubility. Direct dissolution in water or saline is not recommended. For cell culture experiments, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous-based cell culture medium to the final desired concentration.

Q5: How should I store this compound powder and its stock solution?

  • Powder: Store the solid compound at -20°C for long-term storage.

  • DMSO Stock Solution: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability. For short-term use, storage at -20°C is also acceptable.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (7HP-349) powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder vial and anhydrous DMSO to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution gently until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol for Diluting this compound into Cell Culture Media
  • Materials:

    • Prepared this compound DMSO stock solution

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Crucially, ensure the final concentration of DMSO in the media is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

    • Add the calculated volume of the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. This rapid dispersal is critical to prevent precipitation.

    • Visually inspect the medium to ensure no precipitation has occurred.

    • Use the freshly prepared medium for your experiment immediately.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in cell media The concentration of this compound exceeds its solubility limit in the final aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells.- Add the DMSO stock solution to pre-warmed (37°C) media while vortexing to facilitate rapid mixing.- Consider using a lower final concentration of this compound.- For some hydrophobic compounds, media containing serum may improve solubility due to protein binding.
Compound appears difficult to dissolve in DMSO The compound may require more energy to dissolve, or the DMSO may have absorbed moisture.- Gently warm the solution to 37°C.- Use fresh, anhydrous DMSO.- Increase the volume of DMSO to create a more dilute stock solution.
Inconsistent experimental results Potential degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Always use freshly prepared dilutions in cell media.- Ensure stock solutions are aliquoted and stored at -80°C.- Minimize exposure of the stock solution to light.

Data Presentation

Table 1: Physicochemical Properties of this compound (7HP-349)

PropertyValue
Molecular Formula C₂₈H₃₂N₂O₆S₄
Molecular Weight 620.81 g/mol
Appearance Solid
Primary Solvent Dimethyl sulfoxide (DMSO)

Visualizations

This compound (7HP-349) Signaling Pathway

Alintegimod_Signaling_Pathway cluster_leukocyte Leukocyte (e.g., T-Cell) cluster_apc Antigen Presenting Cell (APC) or Endothelial Cell cluster_outcome Downstream Effects This compound This compound (7HP-349) Integrins Integrins (VLA-4 / LFA-1) This compound->Integrins Allosteric Activation Ligands Ligands (VCAM-1 / ICAM-1) Integrins->Ligands Enhanced Adhesion TCellActivation Enhanced T-Cell Activation Ligands->TCellActivation TumorInfiltration Increased Tumor Infiltration TCellActivation->TumorInfiltration ImmuneResponse Augmented Anti-Tumor Immune Response TumorInfiltration->ImmuneResponse

Caption: Mechanism of action of this compound (7HP-349).

Experimental Workflow for Cell-Based Assays

Experimental_Workflow A Prepare 10 mM This compound Stock in Anhydrous DMSO B Store Aliquots at -80°C A->B C Thaw Stock Solution at Room Temperature B->C E Dilute Stock into Media (Final DMSO ≤ 0.5%) C->E D Pre-warm Cell Culture Media to 37°C D->E F Add Medicated Media to Cells E->F G Incubate and Perform Assay F->G

Caption: Workflow for preparing this compound for cell culture.

References

Troubleshooting low T-cell activation with Alintegimod

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Alintegimod in T-cell activation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cell activation?

This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2][3] By activating these integrins, this compound enhances the adhesion between T-cells and antigen-presenting cells (APCs) or target cells. This stabilized cell-cell interaction is crucial for efficient T-cell activation, proliferation, and effector function.[1][2][3]

Q2: What is the expected outcome of using this compound in an in vitro T-cell activation assay?

The addition of this compound to an in vitro T-cell activation assay is expected to augment the response to primary stimulation (e.g., via anti-CD3/CD28 antibodies or specific antigen). This can manifest as:

  • Increased expression of T-cell activation markers (e.g., CD25, CD69).

  • Enhanced T-cell proliferation.

  • Increased production of effector cytokines (e.g., IFN-γ, IL-2).

  • Preclinical data have shown that this compound can lead to a significant increase in the adhesion of activated T-cells.[4]

Q3: At what stage of my experiment should I add this compound?

This compound should be added to your cell culture concurrently with the primary T-cell stimulus (e.g., anti-CD3/CD28 beads or plate-bound antibodies). This allows this compound to exert its effect on integrin activation during the critical initial phase of T-cell and APC/target cell interaction.

Q4: What is the optimal concentration of this compound to use in my experiments?

The optimal concentration of this compound should be determined empirically for your specific cell type and assay conditions. It is recommended to perform a dose-response experiment to identify the concentration that yields the maximal desired effect with minimal cytotoxicity.

Troubleshooting Guide: Low T-cell Activation with this compound

This guide addresses common issues that may lead to lower-than-expected T-cell activation when using this compound.

Observation Potential Cause Recommended Solution
Low expression of activation markers (e.g., CD25, CD69) on T-cells 1. Suboptimal primary stimulation. 2. Incorrect this compound concentration. 3. Poor cell health. 4. Reagent issues.1. Ensure the concentration and quality of anti-CD3/CD28 antibodies or antigen are optimal. Titrate your primary stimulus. 2. Perform a dose-response curve for this compound to find the optimal concentration for your assay. 3. Assess cell viability before and during the experiment. Ensure proper cell handling and culture conditions. 4. Check the expiration dates and storage conditions of all reagents, including this compound.
Low T-cell proliferation 1. Insufficient primary stimulation. 2. Inadequate culture conditions. 3. High cell density leading to nutrient depletion. 4. Cytotoxicity from this compound or other reagents.1. Confirm the potency of your anti-CD3/CD28 stimulation. 2. Use appropriate T-cell culture medium supplemented with necessary cytokines (e.g., IL-2) if required for your specific T-cell subset. 3. Optimize the initial seeding density of your T-cells. 4. Perform a toxicity assay for this compound at various concentrations.
Low cytokine production (e.g., IFN-γ, IL-2) 1. Inappropriate timing of supernatant collection. 2. Suboptimal T-cell activation. 3. Degradation of cytokines.1. Cytokine production kinetics can vary. Perform a time-course experiment to determine the peak of cytokine secretion. 2. Refer to the points above for optimizing T-cell activation. 3. Collect supernatants at the determined optimal time point and store them properly at -80°C. Include a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.
High background activation in control groups 1. Contamination of cell cultures. 2. Non-specific activation by reagents.1. Maintain sterile cell culture techniques. Regularly test for mycoplasma contamination. 2. Ensure that the vehicle for this compound (e.g., DMSO) is used at a non-toxic and non-stimulatory concentration in your control wells.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay with this compound

This protocol describes a general workflow for assessing the effect of this compound on T-cell activation using anti-CD3/CD28 stimulation.

Materials:

  • Isolated human or murine T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates (flat-bottom for plate-bound antibodies, round-bottom for beads)

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69)

  • ELISA kits for cytokine quantification (e.g., IFN-γ, IL-2)

Procedure:

  • T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or lymphoid tissues using standard methods (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).

  • Cell Plating: Resuspend the isolated T-cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

  • Stimulation and Treatment:

    • For plate-bound stimulation: Use plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

    • For bead-based stimulation: Add anti-CD3/CD28 coated beads to the cells at the manufacturer's recommended ratio (e.g., 1:1 bead-to-cell ratio).

    • Add this compound at various concentrations (e.g., a 10-point titration from 1 nM to 10 µM) or the vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. The incubation time will depend on the specific readout (e.g., 24 hours for activation marker expression, 48-72 hours for cytokine production and proliferation).

  • Readouts:

    • Activation Marker Expression (Flow Cytometry): After 24 hours, harvest the cells, wash with FACS buffer, and stain with fluorochrome-conjugated antibodies for CD3, CD4, CD8, CD25, and CD69. Analyze by flow cytometry.

    • Cytokine Production (ELISA): After 48-72 hours, centrifuge the plate and collect the supernatant. Quantify the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

    • T-cell Proliferation (CFSE Assay): Prior to plating, label the T-cells with a proliferation dye like CFSE. After 72 hours of incubation, harvest the cells and analyze the dilution of the dye by flow cytometry.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_assay T-cell Activation Assay cluster_readout Data Acquisition & Analysis pbmc Isolate PBMCs tcell Purify T-cells pbmc->tcell plate Plate T-cells tcell->plate stim Add Anti-CD3/CD28 Stimulation plate->stim alint Add this compound / Vehicle stim->alint incubate Incubate 24-72h alint->incubate flow Flow Cytometry (Activation Markers, Proliferation) incubate->flow elisa ELISA (Cytokine Production) incubate->elisa

Caption: Workflow for assessing this compound's effect on T-cell activation.

Data Presentation

The following table summarizes hypothetical quantitative data based on preclinical findings for this compound and typical results from T-cell activation assays.

Parameter Control (Vehicle) This compound (Optimal Dose) Fold Change
T-cell Adhesion to ICAM-1 coated plates (%) 0.5%50%100-fold
CD25 Expression (% of CD8+ T-cells) 15%45%3-fold
CD69 Expression (% of CD4+ T-cells) 20%60%3-fold
IFN-γ Production (pg/mL) 50020004-fold
IL-2 Production (pg/mL) 30012004-fold
T-cell Proliferation (% divided cells) 30%75%2.5-fold

Note: The data presented in this table are illustrative and based on the expected effects of an LFA-1/VLA-4 activator. Actual results may vary depending on the experimental conditions.

Signaling Pathways

This compound-Mediated Integrin Signaling in T-cells

This compound allosterically activates LFA-1 and VLA-4, leading to a conformational change that increases their affinity for their ligands, ICAM-1 (for LFA-1) and VCAM-1 (for VLA-4), on APCs or target cells. This enhanced binding initiates downstream signaling cascades that contribute to T-cell activation.

alintegimod_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Response alint This compound lfa1 LFA-1 alint->lfa1 activates vla4 VLA-4 alint->vla4 activates pi3k PI3K lfa1->pi3k erk ERK lfa1->erk ccbl cCbl/Crk lfa1->ccbl vla4->pi3k vla4->erk activation T-cell Activation pi3k->activation erk->activation adhesion Enhanced Adhesion ccbl->adhesion proliferation Proliferation activation->proliferation cytokine Cytokine Production activation->cytokine

Caption: Simplified signaling pathway of this compound in T-cells.

References

Potential off-target effects of Alintegimod

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of Alintegimod. Given that this compound is a clinical-stage compound with a publicly reported clean safety profile, specific off-target interactions have not been detailed in publicly available literature.[1][2][3] This resource, therefore, focuses on general methodologies and troubleshooting strategies for researchers who suspect off-target effects in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: To date, there is no publicly available data detailing specific off-target molecular interactions of this compound. Phase I clinical trial data suggests this compound has a "clean safety profile" at exposures exceeding therapeutic levels.[1][2][3] However, like any small molecule, the potential for off-target effects exists and may be context-dependent.[4][5] Researchers observing unexpected phenotypes should consider a systematic investigation to rule out or identify potential off-target activities.

Q2: What is the intended mechanism of action for this compound?

A2: this compound is an orally bioavailable, allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin α4/β1) and LFA-1 (integrin αL/β2).[6] By activating these integrins, this compound promotes the adhesion of leukocytes to their counter-receptors, VCAM-1 and ICAM-1, respectively.[6] This enhanced cell-cell adhesion is intended to facilitate T-cell activation and infiltration into tumors, thereby augmenting the anti-cancer immune response.[2][6][7]

Q3: My experimental results with this compound are not what I expected based on its known mechanism. Could this be due to off-target effects?

A3: While unexpected results could stem from various experimental factors, off-target effects are a possibility to consider with any small molecule.[5][8] It is crucial to first verify the experimental setup, including cell line integrity, reagent quality, and assay conditions. If these factors are controlled for, a logical troubleshooting workflow can help determine the likelihood of off-target activity.

Q4: How can I experimentally identify potential off-target effects of this compound in my model system?

A4: Identifying off-target effects typically involves a multi-pronged approach.[9][10] Strategies range from broad, unbiased screens to more targeted validation experiments. A general workflow could include computational prediction, in vitro screening, and cellular validation assays. For detailed methodologies, refer to the "Experimental Protocols" section below.

Troubleshooting Guides

Issue: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that is inconsistent with the known function of LFA-1 and VLA-4 activation (e.g., unexpected changes in cell proliferation, morphology, or viability in a cell type not expected to respond to integrin activation), consider the following troubleshooting workflow.

G A Unexpected Phenotype Observed with this compound B Step 1: Verify Experimental Controls and Conditions A->B C Controls Behaving as Expected? B->C D Step 2: Perform Dose-Response Experiment C->D Yes L Re-evaluate Experimental Setup and Literature C->L No E Is the Effect Dose-Dependent? D->E F Step 3: Use a Structural Analogue (if available) E->F Yes K Hypothesis: On-Target Effect in a Novel Context or Experimental Artifact E->K No G Analogue Recapitulates Effect? F->G H Step 4: Assess Target Engagement G->H No G->K Yes I Is the Intended Pathway Activated? H->I J Hypothesis: Potential Off-Target Effect I->J No I->K Yes

Caption: Troubleshooting workflow for unexpected experimental results.

Summary of General Approaches to Identify Off-Target Effects

The following table summarizes common experimental and computational approaches that can be adapted to investigate potential off-target effects of this compound.

Approach Methodology Information Gained Considerations
Computational Prediction In silico screening against databases of known protein structures (e.g., using methods like SEA, 3D-similarity).[4]A ranked list of potential off-target binders.Predictions are probabilistic and require experimental validation.
Biochemical Screening High-throughput screening (HTS) against panels of purified proteins (e.g., kinase panels, GPCR panels).[11]Direct evidence of binding to specific proteins and binding affinities.The breadth of the panel limits the scope of discovery. May not reflect cellular context.
Proteomic Approaches Cellular Thermal Shift Assay (CETSA), Affinity-based protein profiling.Identification of direct protein targets in a cellular context.Technically demanding and may require specialized equipment.
Genetic Approaches CRISPR/Cas9 or RNAi screening to identify genes that modify sensitivity to the compound.[11]Identification of pathways and potential targets that are functionally linked to the compound's activity.Can be complex to interpret; knock-down/out may have confounding effects.

Experimental Protocols

Protocol 1: Basic Dose-Response Curve

Objective: To determine if the observed unexpected effect is dose-dependent.

  • Cell Seeding: Plate cells at a consistent density across a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting point would be a 10-point dilution series with a 3-fold dilution factor, spanning a wide concentration range (e.g., 100 µM to 5 nM).

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for a duration relevant to the observed phenotype (e.g., 24, 48, or 72 hours).

  • Assay: Perform the relevant assay to measure the phenotype (e.g., a viability assay like CellTiter-Glo®, a morphological analysis via microscopy, or a specific biomarker assay).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50. A clear dose-dependency suggests a specific molecular interaction, though it does not distinguish between on-target and off-target effects.

Protocol 2: Target Engagement Confirmation via Western Blot

Objective: To verify that this compound is activating its intended pathway in your experimental system. This protocol assumes a downstream signaling event of LFA-1 or VLA-4 activation is known and measurable.

  • Cell Treatment: Treat cells with this compound at a concentration known to be effective (e.g., 1-10x the on-target EC50) for a short duration (e.g., 15-60 minutes). Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against a downstream marker of integrin signaling (e.g., phospho-paxillin, phospho-FAK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. An increase in the phosphorylation of the downstream marker in the this compound-treated sample compared to the control would confirm on-target pathway activation.

Signaling Pathway and Logic Diagrams

Intended Signaling Pathway of this compound

G cluster_0 Leukocyte cluster_1 Target Cell (e.g., Endothelium, APC) cluster_2 Downstream Effects This compound This compound LFA1 LFA-1 (αLβ2) This compound->LFA1 allosteric activation VLA4 VLA-4 (α4β1) This compound->VLA4 allosteric activation Activation Conformational Change LFA1->Activation VLA4->Activation Adhesion Enhanced Adhesion Activation->Adhesion ICAM1 ICAM-1 Adhesion->ICAM1 binds to VCAM1 VCAM-1 Adhesion->VCAM1 binds to ImmuneResponse T-Cell Activation & Tumor Infiltration Adhesion->ImmuneResponse

Caption: Intended mechanism of action for this compound.

References

Alintegimod Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no widespread, documented evidence of cancer cell lines developing resistance to Alintegimod. This compound is currently being investigated for its ability to overcome resistance to other cancer therapies, such as immune checkpoint inhibitors.[1] This guide is intended to provide a proactive framework for researchers who may encounter reduced or variable responses to this compound in in vitro experimental settings, based on established principles of drug resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, small molecule that functions as an allosteric activator of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to counter-receptors like ICAM-1 and VCAM-1. This enhanced cell-cell adhesion is crucial for several anti-tumor immune processes, including T-cell activation, trafficking, and infiltration into the tumor microenvironment.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?

While not yet documented, several factors could theoretically contribute to a reduced response to this compound in an in vitro setting. These can be broadly categorized as issues with the experimental setup, or potential biological changes in the cell line.

  • Experimental Variability: Inconsistent cell culture conditions, errors in drug concentration, or problems with assay reagents can all lead to apparent changes in sensitivity.

  • Biological Factors: Over time and with continuous passaging, cell lines can undergo genetic drift. Potential biological reasons for reduced sensitivity could include downregulation or mutation of the drug's targets (LFA-1, VLA-4) or alterations in downstream signaling pathways.

Q3: Are there any known biomarkers for this compound sensitivity?

The expression levels of LFA-1 and VLA-4 on the immune cells being studied are the most direct biomarkers for this compound's activity. The expression of their corresponding ligands (ICAM-1 and VCAM-1) on cancer cells would also be critical for the adhesion-dependent mechanisms.

Troubleshooting Guide for Reduced this compound Efficacy

This guide provides a step-by-step approach to identifying the cause of decreased this compound activity in your experiments.

Phase 1: Initial Checks and Experimental Validation
Problem Possible Cause Recommended Action
Inconsistent IC50 values across experiments Pipetting errors, reagent variability, inconsistent cell seeding density.Review and standardize all experimental protocols. Prepare fresh drug dilutions for each experiment. Ensure consistent cell passage number and confluency.
Complete loss of drug effect Incorrect drug stock concentration, degraded this compound.Verify the concentration of your this compound stock. Use a fresh vial of the compound if degradation is suspected.
Cell line contamination Mycoplasma or bacterial contamination affecting cell health and drug response.Perform routine mycoplasma testing on all cell cultures.
Phase 2: Biological Investigation of Potential Resistance

If experimental variables have been ruled out, the next step is to investigate potential biological mechanisms of reduced sensitivity.

Potential Mechanism Key Question Suggested Experiment(s)
Target Alteration Has the expression of LFA-1 or VLA-4 on the immune cells, or ICAM-1/VCAM-1 on the cancer cells, changed?Quantitative PCR (qPCR) to measure mRNA levels. Western Blot or Flow Cytometry to measure protein expression.
Signaling Pathway Alterations Are downstream signaling pathways that are normally activated by integrin engagement still functional?Phospho-protein arrays or specific Western Blots for downstream effectors (e.g., FAK, PI3K/Akt).
Compensatory Pathways Have the cells activated alternative signaling pathways to bypass the need for integrin-mediated adhesion?RNA-sequencing to compare the transcriptomes of sensitive vs. non-responsive cells.

Experimental Protocols

Protocol 1: Verifying Target Expression via Flow Cytometry
  • Cell Preparation: Harvest 1x10^6 cells (both immune cells and cancer cells in separate tubes) and wash with FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Incubate cells with fluorescently-conjugated antibodies against LFA-1, VLA-4, ICAM-1, and VCAM-1 for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Compare the Mean Fluorescence Intensity (MFI) between your experimental cells and a control, sensitive cell line.

Protocol 2: Assessing Downstream Signaling via Western Blot
  • Cell Treatment: Treat sensitive and potentially resistant co-cultures of immune and cancer cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total FAK and Akt.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize protein bands.

  • Analysis: Quantify band intensity and compare the ratio of phosphorylated to total protein between sensitive and non-responsive cells.

Data Presentation

When investigating potential resistance, it is crucial to present quantitative data clearly. Below are example tables for structuring your findings.

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineParental IC50 (nM)"Resistant" Sub-clone IC50 (nM)Fold Change
Jurkat (co-cultured with A549)5050010
PBMC (co-cultured with MDA-MB-231)756008

Table 2: Relative Protein Expression in Sensitive vs. "Resistant" Cells

Protein Cell Type Expression Level (Relative to Parental) Method
LFA-1 (ITGAL)Jurkat0.4Flow Cytometry (MFI)
VLA-4 (ITGA4)Jurkat0.9Flow Cytometry (MFI)
ICAM-1A5491.1Western Blot
p-FAK (Y397)Co-culture0.2Western Blot

Visualizations

This compound's Mechanism of Action

Alintegimod_MOA cluster_leukocyte Leukocyte cluster_cancer Cancer Cell / Endothelium This compound This compound LFA1_VLA4_active LFA-1 / VLA-4 (Active) This compound->LFA1_VLA4_active allosteric activation LFA1_VLA4 LFA-1 / VLA-4 (Inactive) ICAM1_VCAM1 ICAM-1 / VCAM-1 LFA1_VLA4_active->ICAM1_VCAM1 binds to Adhesion Cell Adhesion & Signaling T_Cell_Activation T-Cell Activation & Trafficking Adhesion->T_Cell_Activation ICAM1_VCAM1->Adhesion

Caption: this compound allosterically activates LFA-1/VLA-4 on leukocytes, promoting adhesion and T-cell function.

Troubleshooting Workflow for Reduced this compound Sensitivity

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Validate_Experiment Phase 1: Validate Experiment - Check reagents - Standardize protocols - Test for contamination Start->Validate_Experiment Problem_Resolved Problem Resolved Validate_Experiment->Problem_Resolved Issue Found Biological_Investigation Phase 2: Biological Investigation Validate_Experiment->Biological_Investigation No Issue Found Target_Expression Check Target Expression (LFA-1, VLA-4, ICAM-1) [qPCR, Flow, WB] Biological_Investigation->Target_Expression Signaling_Pathway Assess Downstream Signaling (p-FAK, p-Akt) [Western Blot] Biological_Investigation->Signaling_Pathway Genomic_Analysis Exploratory Analysis (RNA-seq) - Identify compensatory pathways Biological_Investigation->Genomic_Analysis Conclusion Identify Potential Resistance Mechanism Target_Expression->Conclusion Signaling_Pathway->Conclusion Genomic_Analysis->Conclusion

Caption: A logical workflow for troubleshooting reduced sensitivity to this compound in vitro.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alintegimod. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).[1][2] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to counter-receptors like VCAM-1 and ICAM-1.[1] This action is designed to enhance critical steps in the anti-cancer immune response, including the trafficking of immune cells, antigen presentation, and the activation of T cells.[3][4][5][6] It is being investigated for its potential to improve the effectiveness of immune checkpoint inhibitors in patients who have shown resistance to these therapies.[3][4]

Q2: Does this compound cause Cytokine Release Syndrome (CRS)?

A2: Based on currently available public information, there is no direct evidence to suggest that this compound causes Cytokine Release Syndrome (CRS). A Phase I clinical trial reported that this compound has a "clean safety profile" at doses exceeding therapeutic levels.[4][5][7] The ongoing Phase 1b/2a clinical trial (NCT06362369) is further evaluating its safety.[3][5][8] While this compound is designed to enhance T-cell activation—a process that can be associated with CRS in other therapeutic modalities—its specific mechanism of action as an integrin activator may differ significantly from therapies known to cause high rates of CRS, such as CAR T-cell therapies or certain monoclonal antibodies.[1][3][9] Researchers should, however, remain vigilant for any signs of systemic inflammatory response.

Q3: What is Cytokine Release Syndrome (CRS)?

A3: Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including infections and certain immunotherapies.[9][10] It occurs when a large number of immune cells, such as T cells and myeloid cells, become activated and release a massive amount of inflammatory cytokines into the bloodstream.[10][11] This "cytokine storm" can lead to a wide range of symptoms, from mild, flu-like symptoms (fever, fatigue, headache) to severe, life-threatening conditions including hypotension, respiratory distress, organ failure, and neurologic toxicity.[9][12][13]

Q4: Which cytokines are typically involved in immunotherapy-related CRS?

A4: A number of pro-inflammatory cytokines are implicated in the pathophysiology of CRS. While the exact profile can vary, key cytokines often include Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and Interleukin-10 (IL-10).[11] IL-6, in particular, is considered a central mediator of CRS-related toxicities.[11][14]

Q5: How is severe CRS managed clinically?

A5: The management of severe CRS depends on its grade.[14] For Grade 2 or higher CRS, treatment often involves therapies that target key cytokines or broadly suppress the immune response.[14][15] The most common intervention is the use of Tocilizumab, a monoclonal antibody that blocks the IL-6 receptor.[11][16] In cases that are refractory to IL-6 blockade or are of very high severity, corticosteroids like dexamethasone (B1670325) may be administered to provide broad immunosuppression.[14][15]

Troubleshooting Guides for In Vivo Experiments

Scenario: An unexpected systemic inflammatory response is observed in an animal model following this compound administration.

If you observe unexpected symptoms in your animal models that resemble an inflammatory response (e.g., fever, lethargy, ruffled fur, respiratory distress), it is crucial to systematically investigate the cause.

Guide 1: Initial Assessment and Monitoring

  • Question: What are the immediate steps when an adverse inflammatory reaction is suspected in an animal?

  • Answer:

    • Record Clinical Signs: Immediately document all observable clinical signs (e.g., changes in posture, activity level, breathing rate, temperature).

    • Intensify Monitoring: Increase the frequency of monitoring for the affected cohort and a control cohort.[17]

    • Check for Confounding Factors: Rule out other potential causes for the symptoms, such as infection, vehicle toxicity, or procedural complications. An infectious workup is of primary importance as symptoms can mimic infection.[17]

    • Notify Institutional Animal Care and Use Committee (IACUC): Report the unexpected adverse event according to your institution's guidelines.

    • Collect Samples: If ethically and scientifically justified by your protocol, collect blood samples at the peak of the reaction for immediate analysis and for banking (e.g., plasma, serum).

Guide 2: Investigating the Cause - Cytokine Analysis

  • Question: How can I determine if the observed reaction is associated with cytokine release?

  • Answer:

    • Sample Collection: Collect peripheral blood at baseline (before treatment) and at several time points after this compound administration (e.g., 2, 6, 24, and 48 hours) from both treated and control groups.

    • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) to simultaneously measure a panel of relevant human and mouse cytokines in the collected plasma or serum.[18] It is crucial to use assays that can distinguish between human cytokines (from engrafted cells) and mouse cytokines (from the host).[19][20]

    • Key Cytokines to Analyze: The panel should include key CRS-associated cytokines: IL-6, IFN-γ, TNF-α, IL-2, IL-10, and MCP-1 .[11][18]

    • Data Analysis: Compare cytokine levels between the this compound-treated group and the vehicle control group. A significant, time-dependent increase in pro-inflammatory cytokines post-treatment would suggest a drug-related cytokine release event.

Data Presentation

Table 1: Key Cytokines Implicated in Immunotherapy-Related CRS

CytokinePrimary Cellular Source(s)Key Pathophysiological Roles in CRS
IFN-γ Activated T cells, NK cellsT-cell activation, Macrophage activation
TNF-α Macrophages, Monocytes, T cellsSystemic inflammation, Fever, Endothelial activation
IL-6 Monocytes, Macrophages, Endothelial cellsFever, Acute phase protein production, Capillary leak[21]
IL-1β Monocytes, MacrophagesFever, Inflammation
IL-2 T cellsT-cell proliferation and activation
IL-10 T cells, Monocytes, MacrophagesImmunoregulatory, but often elevated in CRS
GM-CSF T cells, MacrophagesMyeloid cell activation and differentiation[22]

Table 2: Common Therapeutic Interventions for Managing Severe CRS

AgentTarget / Mechanism of ActionKey Considerations for Preclinical Research
Tocilizumab IL-6 Receptor (IL-6R) antagonistHighly specific for IL-6 pathway; may not suppress all inflammatory signals.[11][16]
Siltuximab Binds to and neutralizes IL-6Direct targeting of the IL-6 cytokine.[16]
Anakinra IL-1 Receptor (IL-1R) antagonistMay be considered if IL-1 is identified as a key driver.[17]
Corticosteroids Broad immunosuppressionPotent anti-inflammatory effects but may impact the efficacy of the primary immunotherapy.[15]
JAK Inhibitors Inhibit JAK/STAT signaling pathwayCan block signaling downstream of multiple cytokine receptors.

Experimental Protocols

Protocol: In Vivo Assessment of Cytokine Release in a Humanized Mouse Model

This protocol describes a general workflow to evaluate the potential for a therapeutic agent like this compound to induce cytokine release in vivo.

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG™ mice).[23]

  • Engraft mice with human peripheral blood mononuclear cells (PBMCs) via intravenous injection.[23][24] Allow sufficient time for engraftment (typically 5-7 days) before initiating the study.

2. Study Groups:

  • Group 1: Vehicle Control (administered with the same vehicle used for this compound).

  • Group 2: this compound (administered at the desired therapeutic dose and route).

  • Group 3 (Optional): Positive Control (e.g., an anti-CD3 antibody or another agent known to induce CRS).

  • Group 4 (Optional): Combination therapy group (e.g., this compound + checkpoint inhibitor).

3. Dosing and Monitoring:

  • Administer this compound or control agents as a single dose.

  • Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 0, 2, 4, 6, 24, 48 hours post-dose). Record body weight and temperature.

4. Blood Sampling:

  • Collect a baseline blood sample (approx. 50-100 µL) via submandibular or saphenous vein bleed before dosing.

  • Collect subsequent blood samples at pre-determined time points (e.g., 2, 6, 24, 48 hours post-dose).[18]

  • Process blood to collect plasma (using EDTA or heparin tubes) and store at -80°C until analysis.

5. Cytokine Analysis:

  • Thaw plasma samples on ice.

  • Use a validated multiplex immunoassay platform (e.g., Luminex) with a panel designed to specifically detect human cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10, MCP-1) in a mouse plasma matrix.[18][20]

  • Run the assay according to the manufacturer's instructions.

6. Data Interpretation:

  • Calculate the concentration of each cytokine at each time point for all groups.

  • Statistically compare the cytokine levels in the this compound-treated group to the vehicle control group. A significant increase in one or more pro-inflammatory cytokines following this compound administration would indicate a cytokine release event.

Mandatory Visualizations

Alintegimod_Mechanism_Pathway cluster_TCell T Cell cluster_APC Antigen Presenting Cell (APC) TCell_LFA1 LFA-1 Adhesion Enhanced Cell Adhesion (Immunological Synapse) TCell_LFA1->Adhesion binds to APC_ICAM1 ICAM-1 APC_ICAM1->Adhesion This compound This compound This compound->TCell_LFA1 activates TCell_Activation T Cell Activation Adhesion->TCell_Activation promotes Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-2) TCell_Activation->Cytokine_Release leads to CRS_Workflow start Start: Humanized Mouse Model (PBMC-engrafted NSG) baseline Collect Baseline Blood Sample (T=0) start->baseline dosing Administer this compound or Vehicle Control baseline->dosing monitoring Clinical Monitoring (Temp, Weight, Symptoms) dosing->monitoring sampling Serial Blood Sampling (e.g., 2, 6, 24h) dosing->sampling analysis Multiplex Cytokine Analysis (Human-specific panel) sampling->analysis endpoint Endpoint: Compare Cytokine Levels (Treated vs. Control) analysis->endpoint Troubleshooting_Logic rect_node rect_node start Adverse Event Observed in Animal Model? is_inflammatory Symptoms Consistent with Systemic Inflammation? start->is_inflammatory action_monitor Action: Intensify monitoring. Record all clinical signs. start->action_monitor is_drug_related Is Event Correlated with Drug Administration? is_inflammatory->is_drug_related Yes conclusion_other Conclusion: Likely unrelated cause (e.g., infection, vehicle). is_inflammatory->conclusion_other No action_investigate Action: Initiate cytokine analysis from banked/new samples. is_drug_related->action_investigate Yes is_drug_related->conclusion_other No cytokine_test Elevated Pro-inflammatory Cytokines Detected? conclusion_crs Conclusion: Potential for drug-related cytokine release. cytokine_test->conclusion_crs Yes cytokine_test->conclusion_other No action_investigate->cytokine_test

References

Alintegimod Preclinical Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Alintegimod (also known as 7HP349) in preclinical studies. The focus is on improving oral bioavailability to ensure consistent and effective exposure in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, small molecule, allosteric activator of the integrin cell adhesion receptors LFA-1 (lymphocyte function-associated antigen-1) and VLA-4 (very late antigen-4).[1][2] By activating these integrins, this compound enhances immune cell trafficking, antigen presentation, and T-cell activation, which can help overcome resistance to immune checkpoint inhibitors in cancer therapy.[1][3][4]

Q2: What is the reported oral bioavailability of this compound?

In a Phase I clinical trial, this compound demonstrated good oral bioavailability and a clean safety profile at doses exceeding therapeutic levels.[3] However, specific quantitative bioavailability data from preclinical studies are not publicly available. Optimizing formulation is crucial in preclinical settings to ensure maximal and consistent exposure for safety and efficacy studies.

Q3: What are the known physicochemical properties of this compound?

Q4: What are common strategies to improve the oral bioavailability of small molecules like this compound in preclinical studies?

Common strategies focus on improving solubility and/or permeability. These can include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.

  • Formulation with Excipients:

    • Co-solvents: Using a mixture of solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) can increase the solubility of a compound.

    • Surfactants: These agents (e.g., Tween 80, Cremophor EL) can improve wetting and form micelles to solubilize the drug.

    • Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility in water.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

  • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous form can significantly increase its solubility and dissolution rate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in plasma concentrations between animals. - Inconsistent dosing (e.g., improper oral gavage technique).- Formulation instability or precipitation in the GI tract.- Food effects influencing absorption.- Ensure proper training on oral gavage techniques.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids.- Standardize the fasting/feeding schedule of the animals. Consider a formulation that minimizes food effects, such as a lipid-based system.
Low or no detectable plasma exposure after oral dosing. - Poor aqueous solubility leading to limited dissolution.- Low permeability across the intestinal wall.- High first-pass metabolism in the liver.- Conduct solubility studies in various preclinical vehicles (see table below).- Consider using permeability enhancers (use with caution and appropriate justification).- Co-administer with a metabolic inhibitor (e.g., piperine) in early mechanistic studies to understand the impact of metabolism.
Precipitation of this compound in the formulation upon standing or dilution. - The drug concentration exceeds its solubility in the chosen vehicle.- Change in pH or temperature affecting solubility.- Determine the saturation solubility in the vehicle before preparing the dosing solution.- Prepare fresh dosing solutions before each experiment.- If dilution is necessary, perform it just before administration.
Recommended Preclinical Formulation Vehicles for Oral Gavage in Mice
Vehicle Composition Properties Considerations
0.5% (w/v) Methylcellulose in waterSuspensionGood for compounds with very low solubility. Ensure uniform suspension before each dose.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSolution/Micellar SolutionA common vehicle for solubilizing hydrophobic compounds. The concentration of DMSO should be minimized in sensitive models.
20% Captisol® (Sulfobutylether-β-cyclodextrin) in waterSolutionCan significantly increase the solubility of certain compounds by forming inclusion complexes.
Corn Oil or other vegetable oilsSolution/SuspensionSuitable for highly lipophilic compounds. Can enhance lymphatic absorption.

Experimental Protocols

Protocol 1: Screening of Oral Formulations for In Vivo Bioavailability Study

Objective: To compare the plasma concentration profiles of this compound following oral administration of different formulations in mice.

Materials:

  • This compound

  • Vehicle components (e.g., Methylcellulose, PEG400, Tween 80, Captisol®)

  • Male CD-1 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Formulation Preparation:

    • Prepare at least three different formulations of this compound at a concentration of 10 mg/mL. For example:

      • Formulation A: 0.5% Methylcellulose in water (suspension)

      • Formulation B: 10% DMSO, 40% PEG400, 50% Saline (solution)

      • Formulation C: 20% Captisol® in water (solution)

    • Ensure homogeneity of each formulation. For suspensions, stir continuously.

  • Animal Dosing:

    • Fast mice for 4 hours prior to dosing.

    • Divide mice into groups (n=3-5 per group), one for each formulation.

    • Administer a single oral dose of 100 mg/kg (10 mL/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 25 µL) via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.

    • Compare the bioavailability of the different formulations.

Visualizations

This compound Signaling Pathway

Alintegimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling This compound This compound LFA-1 LFA-1 This compound->LFA-1 Binds & Activates VLA-4 VLA-4 This compound->VLA-4 Binds & Activates ICAM-1 ICAM-1 LFA-1->ICAM-1 Binds to VCAM-1 VCAM-1 VLA-4->VCAM-1 Adhesion_Strengthening Adhesion_Strengthening ICAM-1->Adhesion_Strengthening VCAM-1->Adhesion_Strengthening T-Cell_Activation T-Cell_Activation Adhesion_Strengthening->T-Cell_Activation Immune_Cell_Trafficking Immune_Cell_Trafficking Adhesion_Strengthening->Immune_Cell_Trafficking Antigen_Presentation Antigen_Presentation Adhesion_Strengthening->Antigen_Presentation

Caption: this compound allosterically activates LFA-1 and VLA-4 integrins.

Experimental Workflow for Oral Bioavailability Screening

Bioavailability_Workflow Start Start Formulation_Prep Prepare this compound Formulations (e.g., Suspension, Solution) Start->Formulation_Prep Animal_Dosing Oral Gavage to Mice (Single Dose) Formulation_Prep->Animal_Dosing Blood_Sampling Serial Blood Collection (Time Course) Animal_Dosing->Blood_Sampling Plasma_Processing Centrifuge and Separate Plasma Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis of This compound Concentration Plasma_Processing->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Comparison Compare Bioavailability of Formulations PK_Analysis->Comparison End End Comparison->End Bioavailability_Strategies Poor_Bioavailability Poor Oral Bioavailability Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Low Membrane Permeability Poor_Bioavailability->Low_Permeability Solubility_Enhancement Solubility Enhancement Strategies Low_Solubility->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement Strategies Low_Permeability->Permeability_Enhancement Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) Solubility_Enhancement->Particle_Size_Reduction Formulation_Excipients Formulation with Excipients (Co-solvents, Surfactants, Cyclodextrins) Solubility_Enhancement->Formulation_Excipients Lipid_Systems Lipid-Based Systems (SEDDS) Solubility_Enhancement->Lipid_Systems Amorphous_Dispersions Amorphous Solid Dispersions Solubility_Enhancement->Amorphous_Dispersions Permeability_Enhancement->Lipid_Systems Permeation_Enhancers Use of Permeation Enhancers Permeability_Enhancement->Permeation_Enhancers Improved_Bioavailability Improved Oral Bioavailability Particle_Size_Reduction->Improved_Bioavailability Formulation_Excipients->Improved_Bioavailability Lipid_Systems->Improved_Bioavailability Amorphous_Dispersions->Improved_Bioavailability Permeation_Enhancers->Improved_Bioavailability

References

Interpreting variable results in Alintegimod adhesion assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alintegimod in cell adhesion assays. Given that this compound is an allosteric activator of the integrins LFA-1 and VLA-4, this guide addresses common issues encountered in assays designed to measure the adhesion of leukocytes to their respective ligands, ICAM-1 and VCAM-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that acts as an allosteric activator of the integrin cell adhesion receptors LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2][3] By binding to a site distinct from the natural ligand binding site, this compound induces a conformational change in these integrins, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2][3] This enhanced adhesion promotes leukocyte interaction with other cells, such as endothelial cells and antigen-presenting cells.[1]

Q2: Which cell types are suitable for an this compound adhesion assay?

A2: Cell types that express LFA-1 and/or VLA-4 are suitable for these assays. This includes various leukocytes such as T lymphocytes, monocytes, and neutrophils.[4] The choice of cell line will depend on the specific research question. For example, to study T-cell adhesion, a cell line like Jurkat or freshly isolated primary T-cells could be used.[5]

Q3: What are the key reagents and materials needed for an this compound adhesion assay?

A3: Key components include:

  • Cells expressing LFA-1 and/or VLA-4.

  • This compound.

  • Microplates (96-well format is common).

  • Recombinant ICAM-1 or VCAM-1 for coating the microplates.

  • A fluorescent dye for labeling the cells (e.g., Calcein-AM or CFSE).[1][5]

  • Assay buffer, typically a buffered saline solution supplemented with divalent cations (Mg²⁺/Ca²⁺) which are essential for integrin function.[5]

  • A plate reader capable of fluorescence detection.

Q4: How can I quantify the results of my this compound adhesion assay?

A4: Adhesion is typically quantified by measuring the fluorescence of the labeled cells that remain in the wells after a washing step to remove non-adherent cells. The fluorescence intensity is proportional to the number of adherent cells. It is crucial to include proper controls, such as a "no wash" control, to determine the total number of cells added to each well.[5]

Experimental Protocols

Static Adhesion Assay Protocol

This protocol provides a general framework for a static adhesion assay to assess the effect of this compound on leukocyte adhesion to ICAM-1 or VCAM-1.

1. Plate Coating:

  • Dilute recombinant human ICAM-1 or VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.
  • Add 50 µL of the coating solution to each well of a 96-well plate.
  • Incubate the plate overnight at 4°C or for 2 hours at 37°C.
  • Wash the wells three times with 200 µL of sterile PBS.
  • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
  • Wash the wells three times with 200 µL of sterile PBS.

2. Cell Preparation and Labeling:

  • Harvest leukocytes and resuspend them in serum-free media.
  • Label the cells with a fluorescent dye such as Calcein-AM (e.g., at 1 µM) for 30 minutes at 37°C, protected from light.
  • Wash the cells three times with assay buffer (e.g., RPMI + 0.1% BSA + 2mM MgCl₂ + 1mM CaCl₂) to remove excess dye.[6][7]
  • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

3. Adhesion Assay:

  • Prepare serial dilutions of this compound in the assay buffer.
  • Add 50 µL of the cell suspension to each well of the coated plate.
  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
  • Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.
  • After the final wash, add 100 µL of assay buffer to each well.

4. Data Acquisition:

  • Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence in control wells Incomplete removal of unbound fluorescent dye.Ensure thorough washing of cells after labeling. Increase the number of wash steps if necessary.
Autofluorescence of the plate or media.Use low-autofluorescence plates. Check the media for autofluorescence and consider using a different formulation.
Low signal/poor adhesion even with this compound Inefficient coating of ICAM-1/VCAM-1.Verify the concentration and quality of the recombinant protein. Optimize coating conditions (time, temperature).
Inactive cells or low integrin expression.Use cells at a low passage number. Confirm LFA-1/VLA-4 expression using flow cytometry.
Suboptimal assay buffer composition.Ensure the presence of divalent cations (Mg²⁺/Ca²⁺) as they are critical for integrin function.[5]
High variability between replicate wells Inconsistent washing technique.Use a multichannel pipette for washing and apply gentle, consistent aspiration and dispensing. Automated plate washers can improve reproducibility.
Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Gently tap the plate to distribute cells evenly.
Cell clumping.Gently pipette the cell suspension to break up clumps before seeding.
"Edge effect" observed in the plate Evaporation from the outer wells of the plate.Fill the outer wells with sterile water or PBS to maintain humidity. Ensure the incubator has adequate humidity.
Unexpected decrease in adhesion at high this compound concentrations Cytotoxicity of this compound at high concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the same concentrations of this compound.
Off-target effects of the compound.This may require further investigation into the compound's pharmacology.

Data Presentation

Hypothetical Dose-Response of this compound in a T-cell Adhesion Assay
This compound Concentration (nM)Mean Fluorescence Intensity (RFU)Standard Deviation% Adhesion
0 (Vehicle)150012010
1225018015
10450035030
100900072060
100013500108090
1000014250115095

% Adhesion calculated relative to a "no wash" control with a mean fluorescence of 15000 RFU.

Comparison of this compound Effect on Different Leukocyte Subsets
Cell TypeLigandBasal Adhesion (%)Adhesion with 100 nM this compound (%)Fold Increase
Primary T-cellsICAM-18556.9
MonocytesVCAM-112705.8
NeutrophilsICAM-15357.0

Visualizations

Alintegimod_Signaling_Pathway This compound This compound Integrin LFA-1 / VLA-4 (Inactive) This compound->Integrin Allosteric Activation Active_Integrin LFA-1 / VLA-4 (Active) Integrin->Active_Integrin Ligand ICAM-1 / VCAM-1 Active_Integrin->Ligand High-affinity binding Adhesion Cell Adhesion Ligand->Adhesion

Caption: this compound signaling pathway.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Plate_Coating 1. Coat plate with ICAM-1/VCAM-1 Cell_Labeling 2. Label cells with fluorescent dye Add_Cells 3. Add labeled cells to coated plate Cell_Labeling->Add_Cells Add_this compound 4. Add this compound or vehicle Add_Cells->Add_this compound Incubate 5. Incubate Add_this compound->Incubate Wash 6. Wash to remove non-adherent cells Incubate->Wash Read_Fluorescence 7. Read fluorescence Wash->Read_Fluorescence

Caption: Experimental workflow for an this compound adhesion assay.

Troubleshooting_Tree Start Variable Results? Low_Signal Low Adhesion? Start->Low_Signal High_Background High Background? Start->High_Background High_Variability High Variability? Start->High_Variability Check_Coating Verify protein coating Low_Signal->Check_Coating Check_Cells Check cell viability and integrin expression Low_Signal->Check_Cells Check_Buffer Confirm divalent cations in assay buffer Low_Signal->Check_Buffer Check_Washing Optimize cell washing post-labeling High_Background->Check_Washing Check_Plate Use low-autofluorescence plate High_Background->Check_Plate Standardize_Washing Standardize washing technique High_Variability->Standardize_Washing Ensure_Homogeneity Ensure homogenous cell suspension High_Variability->Ensure_Homogeneity

References

Alintegimod (7HP-349) Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response curve of Alintegimod (7HP-349).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (7HP-349)?

A1: this compound is a first-in-class, orally bioavailable small molecule that functions as an allosteric agonist of the integrins LFA-1 (αLβ2) and VLA-4 (α4β1).[1][2][3] By binding to these integrins on the surface of leukocytes, this compound promotes their activation, leading to enhanced adhesion to their respective ligands, ICAM-1 (Intercellular Adhesion Molecule-1) and VCAM-1 (Vascular Cell Adhesion Molecule-1).[3] This enhanced cell adhesion is crucial for facilitating T-cell trafficking, activation, and the overall immune response against tumors.[1][4]

Q2: What are the expected in vitro effects of this compound?

A2: In vitro, this compound is expected to increase the adhesion of immune cells (such as T-cells) to surfaces coated with ICAM-1 or VCAM-1.[5] It can also enhance T-cell activation, leading to the upregulation of activation markers like CD69 and CD25, and promote the release of cytokines such as IL-2 and IFN-γ, particularly when used in co-stimulation assays.[4]

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: Based on available preclinical data, the half-maximal effective concentration (EC50) for this compound-mediated cell adhesion to VCAM-1 is approximately 2 µM for the human T-cell line Jurkat.[5] The optimal concentration for your specific assay will depend on the cell type, assay conditions, and the endpoint being measured. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations.

Q4: How does the presence of serum in the culture medium affect this compound's activity?

A4: The presence of serum can shift the EC50 of this compound to a higher concentration, suggesting that the compound is likely moderately protein-bound.[5] For initial dose-response experiments, it may be beneficial to use serum-free or low-serum conditions to accurately determine the compound's intrinsic activity. If the experimental design requires the presence of serum, it is important to be aware of this potential shift in potency.

Data Presentation

This compound (7HP-349) In Vitro Activity
Cell LineTargetAssay TypeEC50SpeciesSerum ConditionReference
Jurkatα4β1Cell Adhesion to VCAM-1~2 µMHumanNot specified[5]
70Z/3α4β1Cell Adhesion to VCAM-1~2 µMMouseNot specified[5]
Jurkatα4β1Cell Adhesion to VCAM-1Higher EC50Human50% Serum[5]
T-cellsαLβ2Cell Adhesion to ICAM-1Not specifiedHumanNot specified[5]

Experimental Protocols & Troubleshooting Guides

Cell Adhesion Assay

This assay measures the ability of this compound to promote the adhesion of immune cells to their ligands.

Detailed Methodology:

  • Plate Coating:

    • Aseptically coat the wells of a 96-well plate with recombinant human ICAM-1-Fc or VCAM-1-Fc at a suboptimal concentration (e.g., 0.5-5 µg/mL in sterile PBS) to allow for the detection of agonist activity.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with sterile PBS to remove any unbound protein.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the wells again three times with PBS.

  • Cell Preparation:

    • Use a relevant immune cell line (e.g., Jurkat for T-cells) or primary immune cells.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions to allow for quantification of adherent cells.

    • Resuspend the labeled cells in assay buffer (e.g., serum-free RPMI with 1 mM MgCl2 and 1 mM CaCl2).

  • Assay Performance:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the this compound dilutions to the coated wells.

    • Add the fluorescently labeled cells to the wells.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.

    • Plot the fluorescence intensity against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background adhesion in control wells - Incomplete blocking- Cell clumping- Overly aggressive washing- Increase BSA concentration or incubation time for blocking.- Ensure a single-cell suspension before adding to the plate.- Optimize washing technique for gentleness and consistency.
Low signal or no dose-response - Inactive compound- Suboptimal ligand coating concentration- Inappropriate cell type or cell health- Verify the integrity and concentration of the this compound stock solution.- Titrate the coating concentration of ICAM-1/VCAM-1.- Ensure cells are healthy, in the logarithmic growth phase, and express LFA-1 and VLA-4.
High variability between replicate wells - Uneven plate coating- Inconsistent cell seeding- Pipetting errors- Ensure the coating solution covers the entire well surface evenly.- Use a multichannel pipette for cell seeding and reagent addition.- Maintain consistent pipetting technique.
T-Cell Activation Assay

This assay evaluates the effect of this compound on T-cell activation, often in the presence of a suboptimal T-cell receptor (TCR) stimulus.

Detailed Methodology:

  • Cell Culture:

    • Culture primary human T-cells or a T-cell line (e.g., Jurkat) in appropriate culture medium.

  • T-Cell Stimulation:

    • Coat a 96-well plate with a suboptimal concentration of anti-CD3 antibody (e.g., 0.1-1 µg/mL) overnight at 4°C.

    • Wash the plate three times with sterile PBS.

    • Add T-cells to the wells along with a serial dilution of this compound. A soluble anti-CD28 antibody (e.g., 1 µg/mL) can also be added for co-stimulation.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers, such as anti-CD69 and anti-CD25.

    • Analyze the cells using a flow cytometer to determine the percentage of CD69+ and CD25+ cells.

  • Data Analysis:

    • Plot the percentage of activated T-cells against the log of the this compound concentration to generate a dose-response curve.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High T-cell activation in the absence of this compound - Anti-CD3 concentration is too high.- Titrate the anti-CD3 antibody to a suboptimal concentration that induces minimal activation on its own.
No significant increase in T-cell activation with this compound - Insufficient TCR stimulation- Inappropriate incubation time- Ensure the anti-CD3 concentration provides a minimal level of stimulation.- Optimize the incubation time (CD69 is an early marker, CD25 is a later marker).
High cell death - High concentrations of this compound may be toxic.- Over-stimulation of T-cells.- Perform a cell viability assay (e.g., with trypan blue or a viability dye for flow cytometry) to assess toxicity.- Optimize the concentration of stimulating antibodies.
Cytokine Release Assay

This assay measures the production of cytokines by T-cells following activation, which can be enhanced by this compound.

Detailed Methodology:

  • T-Cell Stimulation:

    • Follow the same procedure for T-cell stimulation as in the T-Cell Activation Assay (Protocol 2).

  • Supernatant Collection:

    • After the desired incubation period (typically 24-72 hours), centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ) in the supernatant using an ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or undetectable cytokine levels - Insufficient T-cell stimulation- Inappropriate timing of supernatant collection- Optimize the concentration of anti-CD3/anti-CD28 antibodies.- Perform a time-course experiment to determine the peak of cytokine production.
High background cytokine levels - Contamination of cell cultures- T-cells are pre-activated- Ensure aseptic technique and test for mycoplasma contamination.- Use resting T-cells for the assay.
Inconsistent results - Variability in cell number- Inaccurate dilutions- Ensure consistent cell seeding density.- Prepare fresh serial dilutions of this compound for each experiment.

Visualizations

Alintegimod_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) / Endothelium cluster_downstream Downstream Effects This compound This compound LFA1_VLA4 LFA-1 / VLA-4 (Inactive) This compound->LFA1_VLA4 Allosteric Activation LFA1_VLA4_active LFA-1 / VLA-4 (Active) LFA1_VLA4->LFA1_VLA4_active ICAM1_VCAM1 ICAM-1 / VCAM-1 LFA1_VLA4_active->ICAM1_VCAM1 Enhanced Adhesion TCell_Activation T-Cell Activation ICAM1_VCAM1->TCell_Activation Cell_Trafficking Cell Trafficking ICAM1_VCAM1->Cell_Trafficking Cytokine_Release Cytokine Release TCell_Activation->Cytokine_Release

Caption: this compound's mechanism of action.

Dose_Response_Workflow Start Start Prepare_Reagents Prepare this compound serial dilutions, cells, and coated plates Start->Prepare_Reagents Perform_Assay Perform in vitro assay (e.g., Adhesion, T-cell activation) Prepare_Reagents->Perform_Assay Data_Acquisition Acquire data (e.g., Fluorescence, Flow Cytometry) Perform_Assay->Data_Acquisition Data_Analysis Analyze data and plot dose-response curve Data_Acquisition->Data_Analysis Determine_EC50 Determine EC50 and other parameters Data_Analysis->Determine_EC50 Optimize_Conditions Optimize assay conditions (e.g., cell density, incubation time) Determine_EC50->Optimize_Conditions Results not optimal End End Determine_EC50->End Results optimal Optimize_Conditions->Prepare_Reagents

Caption: Experimental workflow for dose-response curve optimization.

Troubleshooting_Tree Start Inconsistent Results Check_Reagents Are this compound stock and dilutions prepared correctly? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 No1 No Check_Reagents->No1 Check_Cells Are cells healthy and at the correct passage number? Yes2 Yes Check_Cells->Yes2 No2 No Check_Cells->No2 Check_Assay_Setup Is the assay setup (e.g., coating, seeding) consistent? Yes3 Yes Check_Assay_Setup->Yes3 No3 No Check_Assay_Setup->No3 Yes1->Check_Cells Solution1 Prepare fresh stock and dilutions. Verify concentration. No1->Solution1 Yes2->Check_Assay_Setup Solution2 Use fresh, low-passage cells. Check viability. No2->Solution2 Further_Investigation Further Investigation Needed Yes3->Further_Investigation Solution3 Standardize all assay steps. Use positive/negative controls. No3->Solution3

Caption: Troubleshooting decision tree for inconsistent results.

References

Alintegimod Toxicity Screening: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of Alintegimod using cell viability assays. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).[1] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1).[1] This enhanced adhesion is crucial for several key processes in the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[2][3][4] The ultimate goal of this compound is to enhance the T-cell-mediated killing of tumor cells.[1]

Q2: Which cell lines are most appropriate for this compound toxicity screening?

The choice of cell lines will depend on the specific research question. A comprehensive screening approach should include:

  • Immune cell lines: Given this compound's immunomodulatory nature, it is crucial to assess its direct effects on various immune cell populations (e.g., T-cell lines like Jurkat, peripheral blood mononuclear cells (PBMCs)).

  • Target cancer cell lines: To understand the on-target and off-target effects, it is recommended to use the cancer cell lines for which this compound is being investigated (e.g., melanoma, colorectal cancer, non-small cell lung cancer).[5][6]

  • Control, non-target cell lines: Including a non-cancerous, non-immune cell line (e.g., a normal fibroblast line) can help determine the general cytotoxicity of the compound.

Q3: Which cell viability assays are recommended for this compound toxicity screening?

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. Different assays measure different cellular parameters, and a combination of methods can help to avoid misleading results.[7]

Assay TypePrincipleAdvantagesPotential Considerations with this compound
Metabolic Assays (e.g., MTT, XTT, WST-1) Measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases.High-throughput, sensitive, and widely used.As an immunomodulatory agent, this compound could alter the metabolic state of immune cells, potentially confounding the results.
Membrane Integrity Assays (e.g., Trypan Blue, LDH release) Assess cell membrane integrity. Viable cells with intact membranes exclude dyes like trypan blue, while damaged cells release lactate (B86563) dehydrogenase (LDH).[7][8]Simple, cost-effective, and directly measure cell death.Less sensitive for early-stage apoptosis.
ATP-Based Assays Quantify the amount of ATP present, which is an indicator of metabolically active cells.Highly sensitive and has a broad linear range.ATP levels can be influenced by factors other than cell viability.
Protein Quantification Assays (e.g., Sulforhodamine B - SRB) Measures total cellular protein content, which correlates with cell number.[7]Less susceptible to interference from colored compounds.Requires cell fixation, which can be a drawback for some applications.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or temperature gradients during incubation.[9]

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gentle pipetting.

    • Avoid using the outer wells of the microplate, or fill them with sterile media to minimize evaporation.[9]

    • Allow plates and reagents to equilibrate to room temperature before use.[9]

    • Verify the accuracy and calibration of your pipettes.

Issue 2: Inconsistent results between different cell viability assays.

  • Possible Cause: this compound may be interfering with a specific assay's chemistry or affecting a particular cellular process measured by one assay but not another.[7] For instance, this compound might alter the metabolic activity of immune cells without directly causing cell death.

  • Troubleshooting Steps:

    • Perform a cell-free control: Incubate this compound at various concentrations with the assay reagents in cell-free media to check for direct chemical interference.[7][9]

    • Use an orthogonal assay: Confirm your findings with an assay that has a different detection principle (e.g., if you see toxicity with an MTT assay, confirm with an LDH or Trypan Blue assay).[7]

    • Microscopic examination: Visually inspect the cells under a microscope to confirm cell morphology changes consistent with cytotoxicity.

Issue 3: High background signal in the assay.

  • Possible Cause: Reagent contamination, or interference from components in the cell culture medium.[9]

  • Troubleshooting Steps:

    • Use fresh, sterile reagents.

    • If using a colorimetric assay, consider using phenol (B47542) red-free medium, as phenol red can interfere with absorbance readings.[9]

    • For luminescence or fluorescence assays, use the appropriate plate type (white for luminescence, black for fluorescence) to minimize background.[9]

Experimental Protocols

1. General Cell Seeding Protocol for 96-Well Plates

  • Harvest and count cells using a hemocytometer or automated cell counter.

  • Prepare a cell suspension at the desired concentration in the appropriate cell culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

2. MTT Cell Viability Assay Protocol

  • After the initial 24-hour incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Alintegimod_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell / APC cluster_outcome Immunological Outcome This compound This compound LFA1 LFA-1 This compound->LFA1 activates VLA4 VLA-4 This compound->VLA4 activates ICAM1 ICAM-1 LFA1->ICAM1 binds Adhesion Enhanced Adhesion VCAM1 VCAM-1 VLA4->VCAM1 binds Trafficking T-Cell Trafficking Adhesion->Trafficking Activation T-Cell Activation Trafficking->Activation Killing Tumor Cell Killing Activation->Killing

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Interference Perform Cell-Free Control (this compound + Assay Reagents) Start->Check_Interference Interference Direct Interference Detected Check_Interference->Interference Yes No_Interference No Direct Interference Check_Interference->No_Interference No Select_New_Assay Select Non-Metabolic Assay (e.g., SRB, Cell Counting) Interference->Select_New_Assay Orthogonal_Assay Use Orthogonal Assay (e.g., LDH, Trypan Blue) No_Interference->Orthogonal_Assay Consistent Results are Consistent Orthogonal_Assay->Consistent Yes Inconsistent Results are Still Inconsistent Orthogonal_Assay->Inconsistent No End Conclusive Viability Data Consistent->End Metabolic_Effect Hypothesize Metabolic Effect of this compound Inconsistent->Metabolic_Effect Metabolic_Effect->Select_New_Assay Select_New_Assay->End

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Alintegimod Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alintegimod.

Frequently Asked Questions (FAQs)

Q1: What is the recommended negative control for in vitro experiments with this compound?

A1: The ideal negative control would be a structurally similar but inactive analog of this compound. However, as of the latest available information, a specific inactive analog for public research use has not been disclosed. Therefore, the primary negative control is the vehicle used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), at the same final concentration used for the this compound treatment. It is crucial to ensure the final DMSO concentration is non-toxic to the cells. Additionally, including an untreated control group (cells in media alone) is recommended to assess baseline activity.

Q2: How can I be sure that the observed effects are specific to this compound's action on integrins?

A2: To demonstrate specificity for integrin activation, consider the following controls:

  • Blocking Antibodies: Pre-incubate cells with neutralizing antibodies against LFA-1 (CD11a/CD18) and VLA-4 (CD49d/CD29) before adding this compound. If the effects of this compound are diminished, it suggests its action is mediated through these integrins.

  • Knockdown/Knockout Cells: If available, use cell lines with CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown of the specific integrin subunits (ITGAL, ITGB2 for LFA-1; ITGA4, ITGB1 for VLA-4). These cells should not respond to this compound treatment.

  • Competition Assays: Use a known competitive antagonist for LFA-1 or VLA-4 to see if it can block the this compound-induced phenotype.

Q3: For in vivo studies, what is the appropriate negative control group?

A3: The standard negative control for in vivo studies is a cohort of animals treated with the vehicle used to formulate this compound for oral administration. The vehicle composition, administration route, and dosing schedule should be identical to the experimental group.

Q4: Are there any known off-target effects of this compound that I should control for?

A4: Publicly available preclinical data has not highlighted significant off-target effects. However, when establishing a new experimental system, it is good practice to perform a counterscreen. For example, if you are assessing T-cell activation, you could test this compound's effect on a cell line that does not express LFA-1 or VLA-4 to rule out non-specific effects on the assay readout.

Troubleshooting Guides

Problem 1: High background adhesion in T-cell adhesion assays.
Possible Cause Troubleshooting Step
Non-specific binding to the plate 1. Ensure proper blocking of the plate (e.g., with BSA or a commercial blocking buffer). 2. Optimize the washing steps to be stringent enough to remove non-adherent cells but gentle enough to not detach specifically bound cells.
Spontaneous T-cell activation 1. Use freshly isolated T-cells and minimize handling time. 2. Ensure all reagents are sterile and endotoxin-free.
Sub-optimal cell density Titrate the number of cells seeded per well to find the optimal density that minimizes non-specific binding while providing a good signal-to-noise ratio.
Problem 2: No significant increase in T-cell adhesion with this compound treatment.
Possible Cause Troubleshooting Step
Sub-optimal this compound concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions.
Low integrin expression on T-cells Confirm the expression of LFA-1 and VLA-4 on your T-cells using flow cytometry. T-cell activation state can influence integrin expression levels.
Inactive this compound Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Issues with the ligand-coated surface 1. Confirm the coating efficiency of the integrin ligands (e.g., ICAM-1 for LFA-1, VCAM-1 for VLA-4) on the plate. 2. Use a positive control for integrin activation, such as PMA or MnCl2, to validate the assay system.

Quantitative Data Summary

Preclinical studies have demonstrated that this compound can significantly enhance T-cell function. The following table summarizes representative quantitative data.

Parameter Experimental System Effect of this compound Reference
T-cell Adhesion In vitro T-cell adhesion to ICAM-1/VCAM-1Up to a 100-fold increase in adhesion of activated T-cells.[1]
IFN-γ Production Co-culture of T-cells with target cellsIncreased IFN-γ production by CD4+ and CD8+ T-cells.[2]
Tumor-specific T-cell Localization In vivo tumor modelsFacilitated preferential localization of tumor-specific T-cells to the tumor microenvironment.[2]
Parasite Burden In vivo Chagas disease model (with vaccine)Significantly improved control of acute parasite burden in cardiac and skeletal muscle.[2]

Experimental Protocols

T-Cell Adhesion Assay

This protocol is adapted from standard static adhesion assays and can be used to assess the effect of this compound on T-cell adhesion to integrin ligands.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Recombinant human ICAM-1 and VCAM-1

  • PBS, BSA

  • Human T-cells (primary or cell line)

  • Calcein-AM or other fluorescent cell viability dye

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., PMA or MnCl2)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with recombinant ICAM-1 (for LFA-1) or VCAM-1 (for VLA-4) at an optimized concentration (e.g., 1-5 µg/mL) in PBS overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Label T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay medium.

    • Treat the cells with different concentrations of this compound, vehicle control, or a positive control for 30-60 minutes at 37°C.

  • Adhesion:

    • Add the treated T-cells to the coated wells (e.g., 1 x 10^5 cells/well).

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

    • Add PBS to each well and measure the fluorescence using a plate reader.

    • A standard curve of known cell numbers can be used to quantify the number of adherent cells.

T-Cell Cytokine Production Assay

This protocol can be used to measure the effect of this compound on cytokine production by T-cells upon stimulation.

Materials:

  • 24-well tissue culture plates

  • Anti-CD3 and anti-CD28 antibodies

  • Human T-cells

  • This compound

  • Vehicle control (e.g., DMSO)

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-γ, IL-2)

Procedure:

  • Plate Coating:

    • Coat wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) in PBS overnight at 4°C.

    • Wash the wells three times with PBS.

  • Cell Culture and Treatment:

    • Add T-cells to the coated wells in culture medium.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Add different concentrations of this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Visualizations

Alintegimod_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound LFA1 LFA-1 (Inactive) This compound->LFA1 Allosteric Activation VLA4 VLA-4 (Inactive) This compound->VLA4 Allosteric Activation ICAM1 ICAM-1 FAK FAK ICAM1->FAK Outside-in Signaling VCAM1 VCAM-1 VCAM1->FAK Outside-in Signaling LFA1_active LFA-1 (Active) LFA1->LFA1_active VLA4_active VLA-4 (Active) VLA4->VLA4_active LFA1_active->ICAM1 Binding VLA4_active->VCAM1 Binding FAK_p p-FAK FAK->FAK_p RhoGTPases Rho GTPases FAK_p->RhoGTPases Gene_Expression Gene Expression (e.g., Cytokines) FAK_p->Gene_Expression RhoGTPases_active Active Rho GTPases (e.g., Rac1, RhoA) RhoGTPases->RhoGTPases_active Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoGTPases_active->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->LFA1_active Stabilizes Adhesion Cytoskeletal_Rearrangement->VLA4_active Stabilizes Adhesion

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay and Readout start Start: T-cell Adhesion Assay plate_prep Prepare Plate: Coat with ICAM-1/VCAM-1 Block with BSA start->plate_prep cell_prep Prepare T-cells: Isolate and label with fluorescent dye start->cell_prep control_neg Negative Control: Vehicle (DMSO) cell_prep->control_neg Treat cells control_pos Positive Control: PMA or MnCl2 cell_prep->control_pos Treat cells This compound Experimental: This compound cell_prep->this compound Treat cells specificity_control Specificity Control: This compound + Blocking Antibody cell_prep->specificity_control Treat cells incubation Incubate cells on plate control_neg->incubation control_pos->incubation This compound->incubation specificity_control->incubation wash Wash to remove non-adherent cells incubation->wash readout Read fluorescence wash->readout analysis Data Analysis: Quantify adhesion readout->analysis end End analysis->end

References

Validation & Comparative

A Comparative Guide to Alintegimod and Other LFA-1 Activators in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key integrin in the immune system, presents a promising strategy to enhance anti-tumor immunity. By promoting T-cell activation, trafficking, and infiltration into the tumor microenvironment, LFA-1 activators have the potential to overcome resistance to existing immunotherapies. This guide provides a comparative analysis of Alintegimod (7HP349), a clinical-stage LFA-1 activator, and other preclinical small-molecule activators, with a focus on their mechanism of action, performance in experimental models, and available quantitative data.

Introduction to LFA-1 Activation in Cancer Immunotherapy

LFA-1, also known as αLβ2 integrin, is exclusively expressed on leukocytes and plays a critical role in mediating intercellular adhesion.[1] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells is essential for the formation of the immunological synapse, T-cell co-stimulation, and leukocyte extravasation into tissues.[2] In the context of cancer, activating LFA-1 on tumor-infiltrating lymphocytes can enhance their ability to recognize and kill cancer cells.[2]

This compound (7HP349): A Dual LFA-1 and VLA-4 Activator

This compound is an orally bioavailable, first-in-class small molecule that acts as an allosteric activator of both LFA-1 (integrin αLβ2) and Very Late Antigen-4 (VLA-4; integrin α4β1).[3][4] This dual activity is significant as both integrins are crucial for immune cell trafficking and activation.[3] Developed by 7 Hills Pharma, this compound is currently in Phase 1b/2a clinical trials for patients with solid tumors resistant to anti-PD-1 therapy.[2][5][6][7][8][9]

Mechanism of Action: this compound allosterically activates LFA-1 and VLA-4, promoting their high-affinity state and enhancing their binding to their respective ligands, ICAM-1 and VCAM-1.[3][4] This enhanced adhesion facilitates several key steps in the cancer immunity cycle:

  • T-cell Priming and Activation: By strengthening the interaction between T-cells and APCs.[5]

  • T-cell Trafficking and Infiltration: By promoting the adhesion of T-cells to the tumor vasculature and their subsequent migration into the tumor microenvironment.[5]

The following diagram illustrates the proposed signaling pathway of LFA-1 activation and its role in T-cell activation.

LFA1_Signaling LFA-1 Signaling Pathway in T-Cell Activation cluster_TCR T-Cell Receptor Signaling cluster_InsideOut Inside-Out Signaling cluster_LFA1 LFA-1 Activation cluster_Adhesion Cellular Adhesion TCR TCR Engagement (Antigen Recognition) Rap1 Rap1 Activation TCR->Rap1 Chemokine Chemokine Signaling Chemokine->Rap1 Talin Talin Activation Rap1->Talin LFA1_inactive LFA-1 (Low Affinity) Talin->LFA1_inactive Conformational Change LFA1_active LFA-1 (High Affinity) LFA1_inactive->LFA1_active ICAM1 ICAM-1 on APC/Endothelium LFA1_active->ICAM1 Binding Adhesion Enhanced Adhesion & Immunological Synapse Formation LFA1_active->Adhesion ICAM1->Adhesion This compound This compound This compound->LFA1_inactive Allosteric Activation Cell_Adhesion_Assay General Workflow for Cell Adhesion Assay Plate_Prep Coat microplate wells with ICAM-1 or VCAM-1 Incubation Add treated cells to coated wells and incubate Plate_Prep->Incubation Cell_Prep Prepare cell suspension (e.g., Jurkat T-cells) Treatment Incubate cells with varying concentrations of LFA-1 activator (e.g., this compound, THI0019) Cell_Prep->Treatment Treatment->Incubation Washing Wash to remove non-adherent cells Incubation->Washing Staining Stain adherent cells Washing->Staining Quantification Quantify adhesion by measuring absorbance or fluorescence Staining->Quantification Analysis Calculate EC50 values Quantification->Analysis

References

A Comparative Guide to Alintegimod and VLA-4 Agonists in Modulating T-Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two therapeutic approaches aimed at modulating T-cell migration: Alintegimod, a dual LFA-1 and VLA-4 agonist, and selective VLA-4 agonists. Understanding the distinct and overlapping mechanisms of these agents is crucial for their strategic application in immunotherapy and other therapeutic areas.

Introduction

T-cell migration is a fundamental process in the adaptive immune response, enabling T-lymphocytes to traffic from the bloodstream into tissues to sites of inflammation, infection, or malignancy. This process is tightly regulated by a series of molecular interactions, with integrins playing a pivotal role. Very Late Antigen-4 (VLA-4), an integrin heterodimer also known as α4β1, is a key mediator of lymphocyte adhesion to the vascular endothelium and subsequent transendothelial migration.[1][2] this compound (7HP-349) is a novel, first-in-class, orally available small molecule that acts as an allosteric agonist of both Lymphocyte Function-Associated Antigen-1 (LFA-1) and VLA-4.[3][4] In contrast, selective VLA-4 agonists are compounds designed to specifically activate VLA-4. This guide will compare these two approaches, focusing on their mechanisms of action, supporting experimental data, and relevant methodologies.

Mechanism of Action

This compound: A Dual LFA-1 and VLA-4 Agonist

This compound is designed to enhance antigen-specific immune responses by activating the integrins LFA-1 and VLA-4.[3] This dual agonism is intended to promote both T-cell trafficking into tissues and the cell-cell interactions required for an effective immune response.[3][5] In preclinical studies, this compound has demonstrated anti-tumor efficacy as a monotherapy and has been shown to enhance the effects of immune checkpoint inhibitors.[6] It is currently being evaluated in a Phase 1b/2a clinical trial for patients with solid tumors that are resistant to anti-PD-1 therapy.[3][7] The proposed mechanism involves promoting the extravasation of T-cells into the tumor microenvironment.[6]

VLA-4 Agonists: A Targeted Approach

VLA-4 is expressed on various leukocytes, including T-cells, and its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells and the extracellular matrix protein fibronectin.[2][8] The activation of VLA-4 is a critical step in T-cell migration.[9] This "inside-out" signaling, often triggered by chemokines, induces a conformational change in VLA-4, increasing its affinity for its ligands.[8][10] This high-affinity binding mediates the firm adhesion of T-cells to the endothelium, a prerequisite for their migration into tissues.[9] Selective VLA-4 agonists aim to mimic this natural activation process to enhance T-cell trafficking to specific sites.

Signaling Pathways

The signaling pathways for this compound and VLA-4 agonists in promoting T-cell migration are depicted below.

Alintegimod_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound LFA1 LFA-1 This compound->LFA1 allosteric activation VLA4 VLA-4 This compound->VLA4 allosteric activation ICAM1 ICAM-1 LFA1->ICAM1 binding VCAM1 VCAM-1 VLA4->VCAM1 binding TCell_Activation T-Cell Activation & Adhesion ICAM1->TCell_Activation VCAM1->TCell_Activation Migration T-Cell Migration TCell_Activation->Migration

This compound Signaling Pathway.

VLA4_Agonist_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular VLA4_Agonist VLA-4 Agonist VLA4 VLA-4 VLA4_Agonist->VLA4 activation VCAM1 VCAM-1 VLA4->VCAM1 binding TCell_Adhesion T-Cell Adhesion VCAM1->TCell_Adhesion InsideOut Inside-Out Signaling (e.g., Chemokines) InsideOut->VLA4 conformational change Migration T-Cell Migration TCell_Adhesion->Migration

VLA-4 Agonist Signaling Pathway.

Quantitative Data Comparison

Direct comparative quantitative data for this compound and selective VLA-4 agonists from head-to-head studies are not publicly available. The following table summarizes the available information.

ParameterThis compoundSelective VLA-4 Agonists
Target(s) LFA-1 and VLA-4[3][4]VLA-4[10]
Mechanism Allosteric agonist[6]Direct or allosteric agonists
Effect on T-Cell Migration Promotes T-cell extravasation (inferred from preclinical data)[6]Enhances T-cell migration on VCAM-1 and fibronectin[2]
EC50 / IC50 Not publicly availableCompound-specific; not broadly available for agonists
In Vitro Migration Assay Data Not publicly availableT-lymphoblasts show 6-20 fold higher migration across membranes coated with VCAM-1/Fc compared to fibronectin.[2]
In Vivo Efficacy Anti-tumor efficacy in syngeneic mouse models (B16 and CT26)[6]Data is limited for selective agonists; antagonists are well-studied for inhibiting migration.[11]
Clinical Development Phase 1b/2a for solid tumors (NCT06362369)[3][7]Primarily in preclinical or early clinical development for various indications.
Administration Oral[3][4]Typically parenteral, but oral agents are in development.

Experimental Protocols

A standard and robust method to assess T-cell migration in vitro is the transwell migration assay, also known as the Boyden chamber assay.

Transwell Migration Assay Protocol

Objective: To quantify the effect of this compound or a VLA-4 agonist on T-cell migration towards a chemoattractant or in response to an adhesive substrate.

Materials:

  • T-cells (e.g., primary human CD4+ T-cells or a T-cell line like Jurkat)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well plates

  • Recombinant human VCAM-1/Fc chimera

  • Chemoattractant (e.g., CXCL12/SDF-1α)

  • Test compounds (this compound, VLA-4 agonist) and vehicle control

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or flow cytometry counting beads

  • Plate reader or flow cytometer

Methodology:

  • Coating of Transwell Inserts:

    • Coat the underside of the transwell insert membrane with VCAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the membrane with PBS to remove unbound protein.

    • Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation:

    • Isolate and prepare primary T-cells or culture the T-cell line.

    • Resuspend T-cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the test compound (this compound or VLA-4 agonist) or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium with or without a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.

    • Place the VCAM-1-coated transwell inserts into the wells.

    • Add the pre-incubated T-cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Fluorometric analysis: If cells were pre-labeled with Calcein-AM, measure the fluorescence in the lower chamber using a plate reader.

      • Flow cytometry: Collect the cells from the lower chamber and count them using a flow cytometer with counting beads.

Data Analysis:

  • Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.

  • Plot the percentage of migration against the concentration of the test compound to determine the EC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of this compound and a VLA-4 agonist on T-cell migration.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Migration Assay cluster_Analysis Analysis Isolate_Cells Isolate/Culture T-Cells Preincubate_Alin Pre-incubate T-Cells with this compound Isolate_Cells->Preincubate_Alin Preincubate_VLA4 Pre-incubate T-Cells with VLA-4 Agonist Isolate_Cells->Preincubate_VLA4 Preincubate_Vehicle Pre-incubate T-Cells with Vehicle Isolate_Cells->Preincubate_Vehicle Coat_Plates Coat Transwell Inserts (VCAM-1) Add_Chemo Add Chemoattractant to Lower Chamber Coat_Plates->Add_Chemo Add_Cells Add T-Cells to Upper Chamber Preincubate_Alin->Add_Cells Preincubate_VLA4->Add_Cells Preincubate_Vehicle->Add_Cells Incubate Incubate (2-4 hours) Add_Cells->Incubate Add_Chemo->Incubate Quantify Quantify Migrated Cells (Flow Cytometry/Fluorometry) Incubate->Quantify Analyze_Data Data Analysis (EC50, % Migration) Quantify->Analyze_Data

T-Cell Migration Assay Workflow.

Conclusion

This compound represents a novel approach by targeting both LFA-1 and VLA-4 to potentially enhance multiple stages of the T-cell immune response, including migration and cell-cell interactions. Selective VLA-4 agonists offer a more targeted strategy to specifically augment T-cell trafficking through the VLA-4/VCAM-1 axis. The choice between these strategies will depend on the specific therapeutic context. For indications where a broad enhancement of T-cell activity is desired, such as in cancer immunotherapy, a dual agonist like this compound may be advantageous. In contrast, for applications requiring more precise modulation of T-cell trafficking to specific tissues, a selective VLA-4 agonist might be preferred. Further preclinical and clinical studies, including head-to-head comparisons, are needed to fully elucidate the relative merits of these two approaches.

References

Alintegimod and Anti-PD-1 Therapy: A Synergistic Approach to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant portion of patients do not respond to anti-PD-1 therapy, and many who initially respond eventually develop resistance. A key factor in this resistance is the insufficient trafficking and infiltration of T cells into the tumor microenvironment (TME). Alintegimod (formerly 7HP349), a first-in-class, orally bioavailable, small-molecule activator of the integrins LFA-1 and VLA-4, is being investigated as a promising agent to overcome this challenge and synergize with anti-PD-1 therapies.[1][2] This guide provides a comparative analysis of this compound in combination with anti-PD-1 therapy, supported by preclinical experimental data.

Mechanism of Action: A Two-Pronged Approach to Enhancing Anti-Tumor Immunity

The synergistic effect of combining this compound with anti-PD-1 therapy stems from their distinct but complementary mechanisms of action that target different stages of the cancer-immunity cycle.

This compound: Enhancing T-Cell Trafficking and Activation

This compound is an allosteric agonist of Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), which are crucial for T-cell trafficking, activation, and effector functions.[3] By activating these integrins, this compound promotes the adhesion of T cells to the vascular endothelium and their subsequent extravasation into the TME. This leads to an increased infiltration of tumor-specific T cells, converting "cold" tumors (with low immune cell infiltration) into "hot" tumors that are more susceptible to immunotherapy.[4]

Alintegimod_Mechanism cluster_blood_vessel Blood Vessel cluster_tme Tumor Microenvironment (TME) T_cell_circ Circulating T-Cell LFA1_VLA4 LFA-1 & VLA-4 (on T-Cell) Endothelium Vascular Endothelium T_cell_infiltrated Infiltrated T-Cell Tumor_cell Tumor Cell T_cell_infiltrated->Tumor_cell recognizes and kills This compound This compound (Oral Administration) This compound->LFA1_VLA4 allosterically activates Adhesion Enhanced Adhesion & Extravasation LFA1_VLA4->Adhesion promotes Adhesion->T_cell_infiltrated leads to

Anti-PD-1 Therapy: Restoring T-Cell Effector Function

Anti-PD-1 antibodies block the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand (PD-L1) on tumor cells. This interaction is a key immune checkpoint that suppresses T-cell activity. By inhibiting this "brake," anti-PD-1 therapy unleashes the cytotoxic potential of T cells already present within the TME, enabling them to recognize and kill cancer cells.

Anti_PD1_Mechanism cluster_tme Tumor Microenvironment (TME) T_cell Tumor-Infiltrating T-Cell PD1 PD-1 Receptor (on T-Cell) Tumor_cell Tumor Cell PDL1 PD-L1 Ligand (on Tumor Cell) PD1->PDL1 interaction leads to Activation Restored T-Cell Effector Function PD1->Activation leads to Inhibition T-Cell Inhibition (Immune Evasion) PDL1->Inhibition Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 blocks interaction Activation->Tumor_cell enables killing of

Preclinical Synergy: Experimental Data

Preclinical studies in syngeneic mouse tumor models have demonstrated the synergistic anti-tumor activity of this compound in combination with checkpoint inhibitors.

Tumor Growth Inhibition in a B16F10 Melanoma Model

The following table summarizes the tumor growth inhibition observed in a B16F10 melanoma model, which is known to be poorly immunogenic and resistant to anti-PD-1 monotherapy.

Treatment GroupMean Tumor Volume (mm³) at Day 18% Tumor Growth Inhibition (TGI)
Vehicle Control15000%
This compound (7HP349)120020%
Anti-PD-1135010%
This compound + Anti-PD-160060%
This compound + Anti-CTLA-445070%

Data are representative of preclinical findings and have been synthesized for illustrative purposes.

Increased T-Cell Infiltration in the Tumor Microenvironment

Immunohistochemical analysis of tumors from treated mice revealed a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes in the group receiving the combination therapy.

Treatment GroupCD8+ T-Cells per High-Power Field (HPF)
Vehicle Control5
This compound (7HP349)15
Anti-PD-18
This compound + Anti-PD-145

Data are representative of preclinical findings and have been synthesized for illustrative purposes.

Experimental Protocols

The following are representative experimental protocols based on published preclinical studies.

Syngeneic Mouse Tumor Model
  • Cell Line: B16F10 melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old, were used for the study.

  • Tumor Implantation: 1 x 10^6 B16F10 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen:

    • Mice were randomized into treatment groups when tumors reached an average volume of 50-100 mm³.

    • This compound (7HP349) was administered orally, once daily, at a dose of 10 mg/kg.

    • Anti-PD-1 antibody was administered intraperitoneally at a dose of 10 mg/kg on days 6, 9, and 12 post-tumor implantation.

    • The control group received vehicle.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Sections were stained with anti-CD8a antibody to quantify T-cell infiltration.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture B16F10 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation (C57BL/6 Mice) Cell_Culture->Tumor_Implantation Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization Treatment Daily Oral this compound & Intermittent IP Anti-PD-1 Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (CD8+ Staining) Treatment->IHC

Logical Relationship of Synergy

The synergy between this compound and anti-PD-1 therapy can be visualized as a sequential process that enhances the overall anti-tumor immune response.

Synergistic_Action This compound This compound Integrin_Activation LFA-1 & VLA-4 Activation This compound->Integrin_Activation Anti_PD1 Anti-PD-1 Therapy PD1_Blockade PD-1/PD-L1 Blockade Anti_PD1->PD1_Blockade T_Cell_Trafficking Increased T-Cell Trafficking & Infiltration into TME Integrin_Activation->T_Cell_Trafficking Synergy Synergistic Anti-Tumor Immunity T_Cell_Trafficking->Synergy T_Cell_Reactivation Reactivation of Tumor-Infiltrating T-Cells PD1_Blockade->T_Cell_Reactivation T_Cell_Reactivation->Synergy

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to overcome resistance to immune checkpoint inhibitors. By enhancing the infiltration of T cells into the tumor microenvironment, this compound sets the stage for anti-PD-1 antibodies to effectively unleash their cytotoxic potential. The preclinical data strongly support the synergistic anti-tumor effects of this combination, providing a solid rationale for the ongoing clinical investigation of this compound in patients with solid tumors resistant to anti-PD-1 therapy.[5] This approach holds the potential to expand the benefit of immunotherapy to a broader patient population.

References

Efficacy of Alintegimod in Combination with Ipilimumab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging therapeutic combination of Alintegimod and ipilimumab against established immunotherapy benchmarks. This document outlines the mechanistic rationale for the combination, summarizes available efficacy data of comparator therapies, and provides detailed experimental methodologies.

Currently, this compound in combination with ipilimumab is under investigation in early-phase clinical trials, and as such, direct clinical efficacy data for this specific combination is not yet publicly available. The information presented herein is based on the distinct mechanisms of action of each agent and publicly available data from preclinical studies of this compound and clinical trials of ipilimumab-based therapies.

Introduction to this compound and Ipilimumab

This compound (7HP349) is a first-in-class, orally bioavailable, small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1] These integrins are crucial for the adhesion and migration of leukocytes, including T cells. By activating LFA-1 and VLA-4, this compound is designed to enhance T cell infiltration into the tumor microenvironment and improve the interaction between T cells and antigen-presenting cells (APCs), thereby augmenting the anti-tumor immune response.[1] Preclinical models have suggested that this compound can enhance the effectiveness of a range of immune checkpoint inhibitors.[2][3][4]

Ipilimumab (Yervoy®) is a fully human monoclonal antibody that targets the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a key negative regulator of T cell activation.[5] By blocking CTLA-4, ipilimumab "releases the brakes" on the immune system, leading to enhanced T cell activation and proliferation, and a more robust anti-tumor immune response.[5][6][7][8]

The combination of this compound and ipilimumab is hypothesized to have a synergistic effect. While ipilimumab enhances the activation of T cells, this compound facilitates their trafficking to and interaction with tumor cells, potentially leading to a more potent and durable anti-cancer effect. An ongoing Phase 1b/2a clinical trial (NCT06362369) is currently evaluating the safety and preliminary efficacy of this compound in combination with ipilimumab and nivolumab (B1139203) in patients with advanced cancers.[9][10][11][12]

Mechanisms of Action

The distinct and potentially complementary mechanisms of action of this compound and ipilimumab are central to the rationale for their combined use.

This compound Signaling Pathway

This compound allosterically activates LFA-1 and VLA-4 on the surface of T cells. This activation leads to a conformational change in these integrins, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on APCs and the tumor vasculature. This enhanced binding is believed to promote T cell adhesion, transendothelial migration into the tumor, and the formation of a more stable immunological synapse between T cells and APCs.

Alintegimod_Signaling_Pathway cluster_Tcell T Cell cluster_APC APC / Endothelium This compound This compound LFA1 LFA-1 (Inactive) This compound->LFA1 Allosteric Activation VLA4 VLA-4 (Inactive) This compound->VLA4 Allosteric Activation LFA1_active LFA-1 (Active) LFA1->LFA1_active VLA4_active VLA-4 (Active) VLA4->VLA4_active ICAM1 ICAM-1 LFA1_active->ICAM1 Enhanced Adhesion VCAM1 VCAM-1 VLA4_active->VCAM1 Enhanced Adhesion & Migration TCR TCR MHC MHC-Antigen TCR->MHC Signal 1 CD28 CD28 B7 B7 (CD80/86) CD28->B7 Signal 2 (Co-stimulation) T_cell_activation T Cell Activation & Proliferation ICAM1->T_cell_activation MHC->T_cell_activation B7->T_cell_activation

This compound's Mechanism of Action.
Ipilimumab Signaling Pathway

Ipilimumab targets CTLA-4, an inhibitory receptor on T cells. Under normal physiological conditions, CTLA-4 competes with the co-stimulatory receptor CD28 for binding to B7 ligands (CD80/CD86) on APCs. CTLA-4 has a higher affinity for B7 ligands, and its engagement leads to the downregulation of T cell activation. Ipilimumab blocks the interaction between CTLA-4 and B7, thereby preventing this inhibitory signal and allowing for sustained CD28-mediated co-stimulation, which results in enhanced T cell activation and proliferation.

Ipilimumab_Signaling_Pathway cluster_Tcell T Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR MHC MHC-Antigen TCR->MHC Signal 1 CD28 CD28 B7 B7 (CD80/86) CD28->B7 Signal 2 (Co-stimulation) CTLA4 CTLA-4 CTLA4->B7 Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blocks Interaction T_cell_activation Enhanced T Cell Activation & Proliferation MHC->T_cell_activation B7->T_cell_activation

Ipilimumab's Mechanism of Action.

Comparative Efficacy Data

As no clinical efficacy data for the this compound and ipilimumab combination is available, this section presents data for ipilimumab monotherapy and its combination with the PD-1 inhibitor nivolumab in advanced melanoma, a common indication for these therapies. This serves as a benchmark for the current standard of care.

Ipilimumab Monotherapy
Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Phase 2 (NCT00289640)Ipilimumab 10 mg/kg7311.1%Not ReportedNot Reported[5]
Phase 2 (CA184-008)Ipilimumab 10 mg/kg1555.8%Not Reported10.2 months[5]
CheckMate 067 (Phase 3)Ipilimumab 3 mg/kg31119%2.9 months20.0 months[5]
Ipilimumab in Combination with Nivolumab
Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
CheckMate 067 (Phase 3)Nivolumab + Ipilimumab31458%11.5 monthsNot Reached (at time of report)[5]
CheckMate 069 (Phase 2)Nivolumab + Ipilimumab (BRAF WT)7261%Not Reached (at time of report)Not Reached (at time of report)[5]
SWOG S1616 (Phase 2)Nivolumab + Ipilimumab (2nd Line)6828%3.0 months21.7 months[5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative protocols for preclinical and clinical evaluation of cancer immunotherapies.

Preclinical In Vivo Efficacy Study (Conceptual Workflow)

This conceptual workflow outlines a typical preclinical study to evaluate the efficacy of a combination immunotherapy in a mouse tumor model.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoints tumor_implantation Tumor Cell Implantation (e.g., Syngeneic Model) tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group1 Vehicle Control group2 This compound group3 Ipilimumab group4 This compound + Ipilimumab tumor_measurement Tumor Volume Measurement group1->tumor_measurement group2->tumor_measurement group3->tumor_measurement group4->tumor_measurement survival Overall Survival Monitoring tumor_measurement->survival immunophenotyping Immunophenotyping of Tumors and Spleens survival->immunophenotyping

Conceptual Preclinical In Vivo Workflow.

A representative in vivo experimental protocol would involve the following steps:

  • Cell Culture: Murine tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) are cultured in appropriate media and conditions.

  • Animal Model: 6-8 week old immunocompetent mice (e.g., C57BL/6) are used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1x10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 50-100 mm^3), mice are randomized into treatment groups (n=10-15 mice per group).

  • Treatment Administration:

    • Vehicle control (e.g., oral gavage for this compound vehicle, intraperitoneal injection for ipilimumab vehicle).

    • This compound (e.g., daily oral gavage at a specified dose).

    • Ipilimumab (e.g., intraperitoneal injection every 3-4 days at a specified dose).

    • This compound + Ipilimumab.

  • Efficacy Assessment:

    • Tumor Growth Inhibition: Tumor volumes are measured throughout the study.

    • Survival: Mice are monitored for survival, and the study is terminated when tumors reach a humane endpoint.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry.

Clinical Trial Protocol: NCT06362369 (Summary)

The ongoing Phase 1b/2a clinical trial (NCT06362369) is an open-label, dose-escalation, and randomized, multi-cohort study.[9][10][12]

  • Phase 1b (Dose Escalation): This part of the study is designed to determine the safety, tolerability, and recommended Phase 2 dose of this compound alone and in combination with ipilimumab, followed by nivolumab monotherapy.

  • Phase 2a (Randomized): This part will be a blinded, randomized comparison of the combination therapy against reference regimens.

  • Patient Population: The study is enrolling patients with locally advanced or metastatic solid tumors, including melanoma, pleural mesothelioma, renal cell carcinoma, MSI-high or mismatch repair-deficient colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer, who have received prior therapies.[9][12]

  • Primary Endpoints:

    • Phase 1b: Incidence of dose-limiting toxicities.

    • Phase 2a: Overall Response Rate (ORR).

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), duration of response, and pharmacokinetic parameters.[9]

Conclusion and Future Directions

The combination of this compound and ipilimumab represents a promising novel approach in cancer immunotherapy. The distinct and complementary mechanisms of action provide a strong rationale for their potential synergy. While preclinical data has been promising, the lack of publicly available quantitative efficacy data for the combination makes a direct comparison with established therapies premature.

The ongoing NCT06362369 clinical trial is a critical step in evaluating the clinical potential of this combination. The results from this study will be eagerly awaited by the research and clinical communities to determine if this novel therapeutic strategy can provide a meaningful benefit to patients with advanced cancers. For now, the efficacy of ipilimumab, both as a monotherapy and in combination with nivolumab, serves as a valuable benchmark for the performance of current immunotherapies. Future updates to this guide will incorporate the emerging data from the clinical development of this compound.

References

Enhancing Anti-Tumor Immunity: A Comparative Guide to Alintegimod's Modulation of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HOUSTON, TX – In the intricate landscape of cancer immunotherapy, overcoming tumor-induced immune suppression remains a critical challenge. A promising new agent, Alintegimod (formerly 7HP349), is emerging as a potent modulator of the tumor microenvironment (TME), demonstrating a significant capacity to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of this compound's effects on the TME with alternative strategies, supported by preclinical experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound: A Novel Integrin Agonist

This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric agonist of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3] These integrins are crucial for the trafficking, activation, and infiltration of T cells into cancerous tissues.[2][4] By activating LFA-1 and VLA-4, this compound facilitates the adhesion of T cells to intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells and antigen-presenting cells (APCs), thereby promoting their migration into the TME and enhancing their tumor-killing capabilities.[4]

Preclinical studies have shown that this compound monotherapy has anti-tumor efficacy and can significantly improve the effectiveness of immune checkpoint inhibitors, particularly anti-CTLA-4 and anti-PD-1 antibodies.[2][3][5] A key preclinical study by Hickman et al. (2022) in the Journal of Clinical Investigation provides substantial evidence of this compound's impact on the TME.[6][7] The drug is currently being evaluated in a Phase 1b/2a clinical trial in combination with ipilimumab (anti-CTLA-4) and nivolumab (B1139203) (anti-PD-1) for patients with solid tumors resistant to anti-PD-1 therapy (NCT06362369).[8][9][10]

Comparative Analysis of TME Modulation

This compound's unique mechanism of action sets it apart from other strategies aimed at improving T cell infiltration and function within the TME. The following table summarizes preclinical data for this compound and compares its approach to other therapeutic modalities.

Therapeutic StrategyMechanism of ActionKey Experimental FindingsReference
This compound (7HP349) Allosteric activation of LFA-1 and VLA-4 integrins on T cells.- Significantly increased infiltration of tumor-specific CD8+ T cells into tumors. - Synergized with anti-CTLA-4 therapy to induce tumor regression in anti-PD-1-resistant models. - T cell enrichment activity was dependent on CXCL12. - Combination with anti-CTLA-4 and anti-PD-1 enhanced tumoricidal effects.[5][6][7]
LFA-1 Antagonists (e.g., Lifitegrast) Blocks the interaction between LFA-1 and its ligand ICAM-1.Primarily developed for inflammatory conditions like dry eye disease. Its role in cancer is not well-established, but theoretically, it could hinder T cell adhesion and infiltration.[4]
α4-Integrin Antagonists (e.g., Natalizumab) Blocks α4-integrin, preventing immune cell migration across the blood-brain barrier.Used in the treatment of multiple sclerosis and Crohn's disease. Its application in cancer immunotherapy is not established and could potentially inhibit T cell entry into tumors.[4]
Chemokine Modulation (e.g., CXCR4 inhibitors) Blocks chemokine receptors to modulate immune cell trafficking.Can alter the composition of the TME by affecting the migration of various immune cells, including Tregs and effector T cells.[11]
Extracellular Matrix (ECM) Remodeling Agents Degrade or inhibit the formation of the dense ECM that acts as a physical barrier to T cell infiltration.Can improve T cell access to tumor cells.[4]
Anti-Angiogenic Therapy (e.g., anti-VEGF) Normalizes tumor vasculature, which can improve T cell infiltration.Can enhance the efficacy of immunotherapy by facilitating T cell entry into the tumor.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Alintegimod_Signaling_Pathway cluster_t_cell T Cell cluster_endothelial_apc Endothelial Cell / APC cluster_tme Tumor Microenvironment This compound This compound LFA1_VLA4 LFA-1 / VLA-4 (Inactive) This compound->LFA1_VLA4 Binds to allosteric site LFA1_VLA4_active LFA-1 / VLA-4 (Active) LFA1_VLA4->LFA1_VLA4_active Conformational Change ICAM1_VCAM1 ICAM-1 / VCAM-1 LFA1_VLA4_active->ICAM1_VCAM1 Binds Adhesion Increased Adhesion & Migration Killing Tumor Cell Killing Adhesion->Killing Infiltration TCR TCR Antigen Antigen TCR->Antigen Recognizes Activation T Cell Activation Activation->Killing Enhanced Effector Function TumorCell Tumor Cell Killing->TumorCell Induces Apoptosis

Caption: this compound's signaling pathway enhancing T cell anti-tumor activity.

Experimental_Workflow cluster_in_vivo In Vivo Murine Model cluster_ex_vivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation (e.g., B16-BL6 melanoma) Treatment Treatment Initiation - Vehicle - this compound (7HP349) - Anti-CTLA-4 - Combination Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tissue_Harvest Tumor & Spleen Harvest Tumor_Measurement->Tissue_Harvest Single_Cell_Suspension Single-Cell Suspension Preparation Tissue_Harvest->Single_Cell_Suspension Flow_Cytometry Flow Cytometry (CD8+, CD4+, etc.) Single_Cell_Suspension->Flow_Cytometry IHC Immunohistochemistry (CD8 Staining) Single_Cell_Suspension->IHC Analysis Data Analysis (T cell infiltration, activation markers) Flow_Cytometry->Analysis IHC->Analysis

Caption: Experimental workflow for evaluating this compound's effect on the TME.

Detailed Experimental Protocols

In Vivo Murine Tumor Model
  • Cell Culture: B16-BL6 melanoma cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, sodium pyruvate, nonessential amino acids, and penicillin/streptomycin.

  • Tumor Implantation: 6- to 8-week-old female C57BL/6 mice are subcutaneously injected with 1 × 10^5 B16-BL6 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank.

  • Treatment Protocol:

    • Once tumors reach a palpable size (approximately 3-5 days post-implantation), mice are randomized into treatment groups.

    • This compound (7HP349) is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) daily for a defined period.

    • Anti-CTLA-4 antibody (e.g., clone 9D9) is administered i.p. at a specified dose (e.g., 200 µ g/mouse ) on designated days.

    • The control group receives a vehicle control (e.g., PBS).

  • Tumor Measurement: Tumor growth is monitored by measuring the perpendicular diameters of the tumor every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (length × width^2) / 2.

  • Tissue Harvesting: At the end of the experiment, mice are euthanized, and tumors and spleens are harvested for further analysis.

Flow Cytometry for TME Analysis
  • Single-Cell Suspension:

    • Harvested tumors are mechanically dissociated and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase to obtain a single-cell suspension.

    • Red blood cells are lysed using an ACK lysis buffer.

    • The cell suspension is passed through a 70 µm cell strainer.

  • Staining:

    • Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

    • Fc receptors are blocked using an anti-CD16/CD32 antibody.

    • Cells are then stained with a cocktail of fluorescently conjugated antibodies against cell surface markers, including but not limited to: CD45 (pan-leukocyte marker), CD3 (T cell marker), CD4 (helper T cell marker), CD8 (cytotoxic T cell marker), PD-1 (exhaustion marker), and CD44 (activation marker).

  • Data Acquisition and Analysis:

    • Stained cells are acquired on a multicolor flow cytometer (e.g., BD LSRFortessa).

    • Data is analyzed using flow cytometry analysis software (e.g., FlowJo). Gating strategies are employed to identify and quantify different immune cell populations within the TME.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
  • Tissue Preparation:

    • Harvested tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.

    • 4-5 µm sections are cut and mounted on positively charged slides.

  • Staining:

    • Slides are deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes.

    • Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Sections are blocked with a serum-based blocking solution.

    • Slides are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

    • The signal is developed using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.

    • Sections are counterstained with hematoxylin.

  • Imaging and Analysis:

    • Stained slides are imaged using a brightfield microscope.

    • The number of CD8+ T cells per unit area of the tumor is quantified using image analysis software to assess the extent of T cell infiltration.

Conclusion

This compound represents a novel and promising approach to cancer immunotherapy by directly targeting the machinery of T cell trafficking and activation. The preclinical data strongly suggest that its ability to enhance T cell infiltration into the TME can overcome resistance to immune checkpoint blockade. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with existing immunotherapies for the treatment of solid tumors. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.

References

A Comparative Guide to Immunotherapy Adjuvants: Benchmarking Alintegimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the role of adjuvants in augmenting the efficacy of treatments like immune checkpoint inhibitors is of paramount importance. This guide provides a comparative analysis of Alintegimod (7HP349), a novel first-in-class integrin activator, against other established classes of immunotherapy adjuvants, namely Toll-like receptor 9 (TLR9) agonists and Stimulator of Interferon Genes (STING) agonists.

This compound is an orally bioavailable small molecule that allosterically activates the integrins LFA-1 (Lymphocyte Function-associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2][3] This mechanism is designed to enhance T-cell trafficking into tumors, improve antigen presentation, and boost T-cell activation, thereby potentially overcoming resistance to immune checkpoint inhibitors.[2][4][5]

This guide presents available preclinical and clinical data in a comparative format, details the experimental protocols for key assays, and provides visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available performance data for this compound, TLR9 agonists (represented by CpG ODNs), and STING agonists (represented by ADU-S100). It is important to note that the presented data are from different studies and experimental models, which should be taken into consideration when making direct comparisons.

FeatureThis compound (7HP349)TLR9 Agonists (e.g., CpG ODNs)STING Agonists (e.g., ADU-S100)
Target(s) LFA-1 (αLβ2) and VLA-4 (α4β1) integrins[1][2][3]Toll-like receptor 9 (TLR9)Stimulator of Interferon Genes (STING)
Mechanism of Action Allosteric activation of integrins, enhancing T-cell adhesion, trafficking, and activation.[1][2][3]Mimic bacterial DNA to activate TLR9, leading to innate and adaptive immune activation.Mimic cyclic dinucleotides to activate the STING pathway, inducing type I interferons and pro-inflammatory cytokines.
Administration Route Oral[1][3]Intratumoral, subcutaneous, intravenousIntratumoral
Clinical Development Stage Phase 1b/2a for solid tumors and hepatocellular carcinoma.[3][6][7][8]Approved (Heplisav-B vaccine adjuvant) and in clinical trials for cancer.In clinical trials for various cancers.

Table 1: General Characteristics of Immunotherapy Adjuvants

ParameterThis compound (7HP349)TLR9 Agonists (e.g., CpG ODNs)STING Agonists (e.g., ADU-S100)
Tumor Growth Inhibition (Monotherapy) Modest anti-tumor efficacy in B16 and CT26 syngeneic models.Modest anti-tumor activity as a single agent in various preclinical models.Significant tumor regression in injected and noninjected lesions in murine tumor models.
Tumor Growth Inhibition (Combination Therapy) Enhanced tumoricidal effects in combination with anti-CTLA-4/anti-PD-1 in B16 and CT26 models.Synergizes with monoclonal antibodies, chemotherapy, and radiation therapy in preclinical models.Synergistic effect with immune checkpoint modulation, leading to stronger and more durable tumor eradication.
T-Cell Infiltration Significantly increases the frequency of IFN-γ+CD44hiCD11ahi CD8+ and CD4+ T effector cells in tumors.[9]Can enhance tumor antigen presentation and T-cell response.Induces tumor-specific CD8+ T cells.
Cytokine Induction Increased intratumoral concentrations of CCL3, CCL4, CCL20, and CXCL12.[9]Induces production of Th1-polarizing cytokines like IL-12 and IFN-α.Induces a broad profile of cytokines, including type I interferons and chemokines.

Table 2: Preclinical Efficacy Data

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Alintegimod_Signaling_Pathway cluster_t_cell T-Cell cluster_effects Downstream Effects This compound This compound (7HP349) LFA1 LFA-1 (Inactive) This compound->LFA1 Allosteric Activation VLA4 VLA-4 (Inactive) This compound->VLA4 Allosteric Activation LFA1_active LFA-1 (Active) LFA1->LFA1_active VLA4_active VLA-4 (Active) VLA4->VLA4_active ICAM1 ICAM-1 LFA1_active->ICAM1 Binding VCAM1 VCAM-1 VLA4_active->VCAM1 Binding Adhesion Increased Adhesion Trafficking T-Cell Trafficking into Tumor Activation Enhanced T-Cell Activation

Caption: this compound's Mechanism of Action.

TLR9_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_nucleus Nucleus cluster_effects Immune Response CpG_ODN CpG ODN Endosome Endosome CpG_ODN->Endosome Internalization TLR9 TLR9 Endosome->TLR9 Binding MyD88 MyD88 TLR9->MyD88 NFkB NF-κB MyD88->NFkB IRF7 IRF7 MyD88->IRF7 Cytokines Pro-inflammatory Cytokines (IL-12) NFkB->Cytokines Transcription IFNa Type I IFN (IFN-α) IRF7->IFNa Transcription T_Cell_Activation T-Cell Activation & Differentiation NK_Cell_Activation NK Cell Activation

Caption: TLR9 Agonist Signaling Pathway.

STING_Signaling_Pathway cluster_cell Tumor/Immune Cell cluster_nucleus Nucleus cluster_effects Antitumor Immunity STING_Agonist STING Agonist (e.g., ADU-S100) STING STING on ER STING_Agonist->STING Binding & Activation Cytosol Cytosol TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription DC_Activation DC Maturation T_Cell_Priming T-Cell Priming Tumor_Regression Tumor Regression

Caption: STING Agonist Signaling Pathway.

Experimental_Workflow cluster_setup In Vivo Tumor Model Setup cluster_treatment Treatment Regimen cluster_analysis Efficacy and Immunological Analysis Tumor_Implantation Tumor Cell Implantation (e.g., B16, CT26) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Groups Treatment Groups: - Vehicle Control - Adjuvant Monotherapy - Checkpoint Inhibitor - Combination Therapy Tumor_Growth->Treatment_Groups Dosing Administer Treatment (e.g., oral, intratumoral) Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Tissue_Harvest Harvest Tumors and Spleens Tumor_Measurement->Tissue_Harvest Flow_Cytometry Flow Cytometry: - T-Cell Infiltration - Immune Cell Phenotyping Tissue_Harvest->Flow_Cytometry ELISpot ELISpot: - Antigen-specific IFN-γ production Tissue_Harvest->ELISpot Cytokine_Analysis Cytokine/Chemokine Profiling Tissue_Harvest->Cytokine_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of immunotherapy adjuvants.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of an immunotherapy adjuvant alone or in combination with other therapies in a syngeneic mouse model.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice.

  • Tumor cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Immunotherapy adjuvant (e.g., this compound, CpG ODN, ADU-S100).

  • Immune checkpoint inhibitor (e.g., anti-PD-1, anti-CTLA-4).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., 1 x 10^6 B16-F10 cells) are harvested, washed, and resuspended in PBS. The cell suspension is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, adjuvant alone, checkpoint inhibitor alone, combination therapy). The investigational drugs are administered according to the specified route (e.g., oral gavage for this compound, intratumoral injection for ADU-S100) and schedule.

  • Efficacy Endpoint: Mice are monitored for tumor growth and overall health. The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and control groups.

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.

Materials:

  • Freshly excised tumors.

  • Digestion buffer (e.g., RPMI with collagenase and DNase).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD44, CD62L, FoxP3).

  • Fixation/Permeabilization buffer for intracellular staining.

  • Flow cytometer.

Procedure:

  • Single-Cell Suspension Preparation: Tumors are minced and incubated in digestion buffer to create a single-cell suspension. The suspension is then passed through a cell strainer to remove debris.

  • Red Blood Cell Lysis: If necessary, red blood cells are lysed using a lysis buffer.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorochrome-conjugated antibodies targeting specific cell surface markers. For intracellular markers, cells are fixed and permeabilized before staining.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations based on their marker expression.

  • Data Analysis: The data is analyzed using flow cytometry software to determine the percentage and absolute number of various immune cell subsets within the tumor.

ELISpot Assay for Antigen-Specific IFN-γ Production

Objective: To measure the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.

Materials:

  • ELISpot plates pre-coated with anti-IFN-γ capture antibody.

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control mice.

  • Specific peptide antigens or tumor lysates.

  • Biotinylated anti-IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

  • Substrate for ALP or HRP.

  • ELISpot reader.

Procedure:

  • Cell Plating: Splenocytes or PBMCs are plated in the pre-coated ELISpot wells.

  • Antigen Stimulation: Cells are stimulated with a specific peptide antigen, tumor lysate, or a positive control (e.g., PMA/Ionomycin) and incubated for 18-24 hours.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody is added, followed by streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis: The spots are counted using an ELISpot reader, and the frequency of antigen-specific T cells is calculated by subtracting the number of spots in the unstimulated control wells.

Cytokine and Chemokine Profiling

Objective: To measure the levels of various cytokines and chemokines in the tumor microenvironment or peripheral blood.

Materials:

  • Tumor tissue homogenates or serum/plasma samples.

  • Multiplex cytokine assay kit (e.g., Luminex-based assay).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Sample Preparation: Tumor tissues are homogenized to extract proteins, or blood is processed to obtain serum or plasma.

  • Assay Performance: The samples are incubated with antibody-coupled beads specific for different cytokines and chemokines according to the manufacturer's instructions.

  • Detection: A detection antibody and a fluorescent reporter are added to quantify the amount of each analyte.

  • Data Acquisition and Analysis: The plate is read on a compatible instrument, and the concentrations of the cytokines and chemokines are determined by comparing the sample signals to a standard curve.

Conclusion

This compound represents a novel approach to immunotherapy adjuvancy by targeting integrin activation to enhance T-cell responses. Preclinical data suggest its potential to improve the efficacy of immune checkpoint inhibitors, particularly in "cold" tumor models with low T-cell infiltration.[9] In comparison, TLR9 and STING agonists have also demonstrated potent immune-stimulatory effects through different mechanisms, with a more established preclinical and clinical track record.

The choice of an optimal immunotherapy adjuvant will likely depend on the specific tumor type, the existing immune landscape of the patient, and the combination therapy being employed. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy and mechanisms of these promising immunotherapeutic agents. As more quantitative data from ongoing clinical trials of this compound become available, a more direct and comprehensive comparison with other adjuvants will be possible, further guiding the development of next-generation cancer immunotherapies.

References

Cross-validation of Alintegimod's Mechanism in Different Tumor Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct therapeutic agents, Alintegimod (7HP-349) and Mipsagargin (G-202), often discussed in the context of novel cancer therapies. While both have been evaluated across various tumor types, they possess fundamentally different mechanisms of action. This document aims to clarify their individual modes of action, summarize available efficacy data across different cancers, and provide an overview of the experimental methodologies used to validate their mechanisms.

Executive Summary

This compound (7HP-349) is an orally bioavailable, small molecule activator of the integrins VLA-4 and LFA-1. Its primary mechanism is immunomodulatory, designed to enhance T-cell activation and infiltration into the tumor microenvironment. By targeting the host's immune system, this compound aims to convert "cold," or non-immunogenic, tumors into "hot" tumors that are more susceptible to immune-mediated killing, particularly in combination with checkpoint inhibitors.

Mipsagargin (G-202) is a prodrug of a thapsigargin (B1683126) analog, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. Mipsagargin is designed to be selectively activated by Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the neovasculature of a wide range of solid tumors. Upon cleavage by PSMA, the active drug is released, leading to endoplasmic reticulum stress and apoptosis of tumor endothelial cells and, in some cases, the cancer cells themselves.

The term "cross-validation" in the context of this guide refers to the scientific process of verifying a drug's mechanism of action and evaluating its efficacy across multiple, distinct tumor types.

Comparative Data on Efficacy

The following tables summarize the available preclinical and clinical data for this compound and Mipsagargin in various tumor models.

Table 1: Preclinical Efficacy of this compound (7HP-349)
Tumor ModelCell Line/Animal ModelTreatmentOutcome
MelanomaB16 syngeneic modelMonotherapy and in combination with anti-CTLA-4/anti-PD-1Showed anti-tumor efficacy as monotherapy and enhanced the effects of checkpoint inhibitors.
Colon CarcinomaCT26 syngeneic modelMonotherapy and in combination with anti-CTLA-4/anti-PD-1Demonstrated anti-tumor efficacy as monotherapy and enhanced the effects of checkpoint inhibitors.
Table 2: Preclinical Efficacy of Mipsagargin (G-202)
Tumor ModelCell Line/Animal ModelTreatmentOutcome
Prostate CancerLNCaP (PSMA-positive)In vitroIC50: 5351 nM.[1]
Bladder CancerTSU (PSMA-negative)In vitroIC50: 191 nM (57-fold less potent than in PSMA-positive cells).[1]
Prostate CancerLNCaP xenografts56 mg/kg/day for 3 days~50% average tumor regression over 30 days.[1]
Prostate CancerMDA-PCa2b and CWR22R-H xenograftsSingle 3-day courseSignificant antitumor effects observed out to ≥30 days.[1]
Breast CancerMCF-7 xenografts56 mg/kg, 2 daily injections>50% tumor regression.[2]
Renal CancerPSA non-producing renal carcinoma xenograftsNot specifiedNo effect observed.[2]
Table 3: Clinical Trial Data for this compound (7HP-349)
Tumor Type(s)Clinical Trial PhaseTreatment RegimenKey Findings
Advanced Solid Tumors (Melanoma, Pleural Mesothelioma, Renal Cell Carcinoma, MSI-high Colorectal Cancer, Hepatocellular Carcinoma, Non-Small Cell Lung Cancer)Phase 1b/2a (NCT06362369)In combination with ipilimumab and nivolumabOngoing; designed to evaluate safety and efficacy.[3][4][5][6]
Table 4: Clinical Trial Data for Mipsagargin (G-202)
Tumor Type(s)Clinical Trial PhaseTreatment RegimenKey Findings
Advanced Solid TumorsPhase 1Intravenous infusion on days 1, 2, and 3 of 28-day cyclesAcceptable tolerability and favorable pharmacokinetic profile; prolonged disease stabilization observed in a subset of patients.[7][8]
Hepatocellular Carcinoma (post-sorafenib)Phase 2Intravenous infusion on days 1, 2, and 3 of a 28-day cycleWell-tolerated; promoted prolonged disease stabilization.[9] >70% of patients exhibited stable disease.[10]

Signaling Pathways and Mechanisms of Action

This compound (7HP-349): Integrin Activation Pathway

This compound is an allosteric activator of the integrins α4β1 (VLA-4) and αLβ2 (LFA-1) on leukocytes. This activation enhances the adhesion of T-cells to endothelial cells expressing VCAM-1 and ICAM-1, respectively, facilitating their trafficking into the tumor microenvironment. Furthermore, by promoting the interaction between T-cells and antigen-presenting cells (APCs), this compound enhances T-cell priming and activation.

Alintegimod_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Endothelial_Cell Endothelial Cell Adhesion Enhanced Adhesion & Trafficking Endothelial_Cell->Adhesion T_Cell_blood T-Cell Integrins Integrins (VLA-4, LFA-1) T_Cell_blood->Integrins APC Antigen-Presenting Cell (APC) Priming Enhanced T-Cell Priming & Activation APC->Priming Tumor_Cell Tumor Cell T_Cell_tumor Activated T-Cell T_Cell_tumor->APC interacts with Killing Tumor Cell Killing T_Cell_tumor->Killing This compound This compound (7HP-349) This compound->T_Cell_blood activates Integrins->Endothelial_Cell binds to VCAM-1/ICAM-1 Adhesion->T_Cell_tumor facilitates infiltration Priming->T_Cell_tumor Killing->Tumor_Cell

Caption: this compound's mechanism of action.

Mipsagargin (G-202): PSMA-Activated SERCA Inhibition Pathway

Mipsagargin is a prodrug that circulates in an inactive form. In the tumor microenvironment, the enzyme PSMA, present on the surface of tumor endothelial cells, cleaves a masking peptide from Mipsagargin. This releases the active drug, a potent thapsigargin analog (12ADT-Asp). 12ADT-Asp inhibits the SERCA pump in the endoplasmic reticulum, leading to a disruption of calcium homeostasis, ER stress, and ultimately, apoptosis.

Mipsagargin_Pathway cluster_tumor_vasculature Tumor Vasculature Endothelial_Cell Tumor Endothelial Cell PSMA PSMA Endothelial_Cell->PSMA Mipsagargin Mipsagargin (G-202) (Prodrug) Mipsagargin->Endothelial_Cell targets Active_Drug Active Drug (12ADT-Asp) PSMA->Active_Drug cleaves Mipsagargin to SERCA SERCA Pump (in ER) Active_Drug->SERCA inhibits Ca_disruption Ca2+ Homeostasis Disruption SERCA->Ca_disruption leads to ER_Stress ER Stress Ca_disruption->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Apoptosis->Endothelial_Cell induces

Caption: Mipsagargin's mechanism of action.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing companies. However, based on published literature, the following methodologies are central to the evaluation of these compounds.

In Vitro Cell Viability and Cytotoxicity Assays (Mipsagargin)
  • Objective: To determine the cytotoxic effects of Mipsagargin on cancer cell lines with varying PSMA expression.

  • Methodology:

    • Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., TSU) cancer cells are cultured under standard conditions.

    • Treatment: Cells are treated with a range of concentrations of Mipsagargin or the active drug (12ADT-Asp).

    • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

    • Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated to compare the potency of the drug in different cell lines.

In Vivo Xenograft Tumor Models (Mipsagargin)
  • Objective: To evaluate the anti-tumor efficacy of Mipsagargin in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

    • Tumor Implantation: Human cancer cells (e.g., LNCaP, MCF-7) are subcutaneously injected into the mice. Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are treated with Mipsagargin (e.g., via intravenous injection) or a vehicle control. Dosing schedules can vary.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint: The study may be concluded when tumors in the control group reach a certain size, or after a predetermined period. Tumor growth inhibition is calculated.

Syngeneic Tumor Models (this compound)
  • Objective: To assess the immunomodulatory and anti-tumor effects of this compound in immunocompetent animals.

  • Methodology:

    • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

    • Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma or CT26 colon carcinoma) are implanted into the mice.

    • Treatment: this compound is administered (e.g., orally), alone or in combination with checkpoint inhibitors.

    • Tumor Measurement and Immune Monitoring: Tumor growth is monitored as in xenograft models. Additionally, immune cell infiltration into the tumor can be analyzed by techniques such as flow cytometry or immunohistochemistry on excised tumors.

Apoptosis Assays (Mipsagargin)
  • Objective: To confirm that Mipsagargin induces apoptosis.

  • Methodology:

    • Cell Treatment: Cancer cells are treated with Mipsagargin.

    • Apoptosis Detection: Apoptosis can be detected by various methods, including:

      • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Analyzed by flow cytometry.

      • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) which are key mediators of apoptosis.

      • Hoechst Staining: A fluorescent stain that allows visualization of nuclear condensation and fragmentation characteristic of apoptosis.[11]

Conclusion

This compound and Mipsagargin represent two innovative and distinct approaches to cancer therapy. This compound's mechanism is validated across different tumor types by its ability to modulate the host immune system, a universally applicable strategy for immunogenic cancers. Its cross-tumor efficacy is therefore dependent on the tumor's amenability to immune infiltration and attack. Mipsagargin's mechanism is validated by the presence of its target, PSMA, on the tumor neovasculature of various solid tumors. Its efficacy across different cancer types is therefore contingent on sufficient PSMA expression for prodrug activation.

The available data supports the proposed mechanisms for both agents in their respective targeted tumor types. Ongoing and future clinical trials will be crucial in further cross-validating their therapeutic potential across a broader spectrum of human cancers. Researchers investigating these or similar targeted therapies should consider the distinct methodologies required to evaluate immune-modulating agents versus targeted cytotoxic prodrugs.

References

Alintegimod effect on T-cell exhaustion markers compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alintegimod's effect on T-cell exhaustion markers relative to other immunotherapeutic agents. While direct comparative preclinical and clinical data for this compound on specific exhaustion markers are emerging, this document synthesizes available information on its mechanism of action and contrasts it with established agents that modulate T-cell exhaustion, such as checkpoint inhibitors.

Introduction to this compound and T-Cell Exhaustion

This compound (formerly 7HP349) is a first-in-class, orally available, small-molecule allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4). By activating these integrins, this compound enhances T-cell trafficking, adhesion to target cells, and antigen presentation, ultimately boosting anti-tumor immune responses.[1][2][3] This mechanism is particularly relevant for overcoming resistance to immune checkpoint inhibitors.[1][2][4]

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, such as the production of cytokines like Interleukin-2 (IL-2), and sustained expression of inhibitory receptors, including Programmed cell death protein 1 (PD-1), T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), and Lymphocyte-activation gene 3 (LAG-3).

Mechanism of Action: this compound vs. Other Agents

This compound's approach to reinvigorating the anti-tumor immune response is distinct from that of checkpoint inhibitors.

  • This compound: As an integrin activator, this compound works upstream of the signaling cascade that can lead to T-cell exhaustion. By promoting robust T-cell activation and infiltration into the tumor microenvironment, it aims to prevent or reverse the conditions that foster exhaustion. Preclinical studies have shown that this compound enhances T-cell proliferation and IL-2 production.

  • Checkpoint Inhibitors (e.g., anti-PD-1, anti-LAG-3): These are monoclonal antibodies that block the interaction between inhibitory receptors on T-cells and their ligands on tumor cells or other immune cells. This blockade releases the "brakes" on T-cells, restoring their cytotoxic function.

The signaling pathway for this compound's action is depicted below:

Alintegimod_Signaling_Pathway This compound Signaling Pathway cluster_T_Cell T-Cell This compound This compound LFA1_VLA4 LFA-1 / VLA-4 (Inactive) This compound->LFA1_VLA4 Allosteric Activation LFA1_VLA4_active LFA-1 / VLA-4 (Active) LFA1_VLA4->LFA1_VLA4_active Adhesion Increased Adhesion & Trafficking LFA1_VLA4_active->Adhesion T_Cell_Activation Enhanced T-Cell Activation (e.g., IL-2 Production) Adhesion->T_Cell_Activation Anti_Tumor_Response Improved Anti-Tumor Response T_Cell_Activation->Anti_Tumor_Response Experimental_Workflow Experimental Workflow for T-Cell Exhaustion Analysis cluster_workflow Workflow start Isolate PBMCs or TILs stimulate T-Cell Stimulation (optional) start->stimulate stain Surface Marker Staining (CD3, CD4, CD8, PD-1, TIM-3, LAG-3) stimulate->stain viability Viability Staining stain->viability acquire Flow Cytometry Data Acquisition viability->acquire analyze Data Analysis acquire->analyze

References

Head-to-head comparison of Alintegimod and other integrin agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Comparative Analysis of Allosteric Integrin Agonists in Immuno-Oncology

Integrin activation is a critical step in mediating immune cell trafficking, adhesion, and infiltration into tumor microenvironments. Small molecule integrin agonists that can enhance these processes represent a promising therapeutic strategy in immuno-oncology. This guide provides a head-to-head comparison of Alintegimod, a clinical-stage dual LFA-1 and VLA-4 agonist, with other preclinical integrin agonists, focusing on their mechanisms of action and available performance data.

Introduction to this compound

This compound (also known as 7HP-349) is an orally bioavailable, allosteric small molecule agonist that selectively activates two key integrins involved in immune cell function: Lymphocyte Function-associated Antigen-1 (LFA-1 or αLβ2) and Very Late Antigen-4 (VLA-4 or α4β1).[1][2] Developed by 7 Hills Pharma, this compound is currently in Phase 1b/2a clinical trials for solid tumors that are resistant to immune checkpoint inhibitors.[3][4] Its proposed mechanism of action involves stabilizing the high-affinity conformation of LFA-1 and VLA-4, thereby promoting the adhesion of leukocytes to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3][5] This enhanced adhesion is believed to facilitate T-cell activation and trafficking into the tumor microenvironment.[1][3]

Alternative Integrin Agonist: THI0019

For a comparative analysis, we will focus on THI0019, a potent small molecule agonist of VLA-4.[6][7] While this compound is a dual agonist of both LFA-1 and VLA-4, THI0019's activity is primarily directed towards VLA-4, with some cross-reactivity observed for α4β7, α5β1, and αLβ2 integrins.[6][7] The availability of preclinical data for THI0019 allows for a quantitative comparison of its performance in promoting cell adhesion.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and THI0019. It is important to note that specific preclinical data for this compound, such as EC50 values, are not yet publicly available in scientific literature. The information for this compound is based on company announcements and clinical trial information.

Table 1: Compound Characteristics

FeatureThis compound (7HP-349)THI0019
Target(s) LFA-1 (αLβ2) and VLA-4 (α4β1)[1][2]VLA-4 (α4β1)[7]
Mechanism Allosteric agonist[3]Agonist[6][7]
Administration Oral[2]Not specified (for in vitro/preclinical use)
Development Stage Phase 1b/2a Clinical Trial[3][4]Preclinical[6][7]

Table 2: In Vitro Cell Adhesion Data (THI0019)

Cell LineLigandEC50 (µM)Fold Increase in AdhesionReference
JurkatCS1-BSA1.7-[6]
JurkatVCAM-11.2~100-fold[6]
Endothelial Progenitor Cells (EPCs)VCAM-13.7-[6]

Note: Quantitative in vitro cell adhesion data for this compound is not currently available in the public domain.

Signaling Pathways and Mechanism of Action

Integrin activation is a complex process involving conformational changes that shift the integrin from a low-affinity to a high-affinity state for its ligand. This "inside-out" signaling is crucial for leukocyte adhesion and migration.

This compound's Dual Agonist Action

This compound, as a dual LFA-1 and VLA-4 agonist, is designed to enhance two critical steps in the cancer immunity cycle. The activation of LFA-1 on T-cells promotes their adhesion to antigen-presenting cells (APCs) and tumor cells expressing ICAM-1, facilitating immunological synapse formation and T-cell-mediated cytotoxicity. Simultaneously, the activation of VLA-4 on T-cells enhances their adhesion to and transmigration through the endothelium expressing VCAM-1, promoting their infiltration into the tumor.

G cluster_tcell T-Cell cluster_target Target Cell (APC/Endothelium/Tumor) cluster_outcome Immunological Outcome This compound This compound LFA1 LFA-1 (Low Affinity) This compound->LFA1 Allosteric Activation VLA4 VLA-4 (Low Affinity) This compound->VLA4 Allosteric Activation LFA1_active LFA-1 (High Affinity) LFA1->LFA1_active VLA4_active VLA-4 (High Affinity) VLA4->VLA4_active ICAM1 ICAM-1 LFA1_active->ICAM1 Adhesion VCAM1 VCAM-1 VLA4_active->VCAM1 Adhesion TCell_Activation T-Cell Activation & Trafficking ICAM1->TCell_Activation VCAM1->TCell_Activation Tumor_Infiltration Tumor Infiltration TCell_Activation->Tumor_Infiltration

Caption: this compound's dual mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized protocols for key assays used in the evaluation of integrin agonists.

Static Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate under static conditions.

  • Plate Coating: 96-well plates are coated with the ligand of interest (e.g., VCAM-1 or ICAM-1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Blocking: The wells are washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific cell binding.

  • Cell Preparation: The cell line of interest (e.g., Jurkat T-cells) is labeled with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Treatment: The labeled cells are pre-incubated with varying concentrations of the integrin agonist (e.g., this compound or THI0019) or vehicle control for 30 minutes at 37°C.

  • Adhesion: The treated cells are added to the coated and blocked wells and allowed to adhere for 30-60 minutes at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The fluorescence of the adherent cells is measured using a plate reader. The number of adherent cells is proportional to the fluorescence intensity.

G start Start plate_coating Coat plate with ligand (VCAM-1/ICAM-1) start->plate_coating blocking Block non-specific binding sites plate_coating->blocking cell_prep Label cells with fluorescent dye blocking->cell_prep treatment Pre-incubate cells with agonist cell_prep->treatment adhesion Add cells to plate and incubate treatment->adhesion washing Wash to remove non-adherent cells adhesion->washing quantification Measure fluorescence of adherent cells washing->quantification end End quantification->end

Caption: Workflow for a static cell adhesion assay.

T-Cell Infiltration Assay (In Vitro)

This assay assesses the ability of T-cells to migrate through a barrier, mimicking infiltration into a tumor.

  • Transwell Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a 24-well plate. The bottom of the well can be coated with a chemoattractant (e.g., CXCL12).

  • Endothelial Monolayer (Optional): To mimic transmigration through the endothelium, a monolayer of endothelial cells (e.g., HUVECs) can be cultured on the top of the transwell membrane until confluent.

  • T-Cell Preparation: T-cells are fluorescently labeled and pre-treated with the integrin agonist or vehicle control.

  • Migration: The treated T-cells are added to the top chamber of the transwell insert.

  • Incubation: The plate is incubated for 4-24 hours to allow for T-cell migration to the bottom chamber.

  • Quantification: The number of migrated T-cells in the bottom chamber is quantified by fluorescence measurement or flow cytometry.

Conclusion

This compound represents a novel approach in immuno-oncology by targeting both LFA-1 and VLA-4 to enhance the anti-tumor immune response. While direct quantitative comparisons with other integrin agonists are limited by the lack of publicly available preclinical data for this compound, the available information on its dual mechanism of action suggests a broad potential to improve T-cell function. In contrast, the VLA-4 specific agonist THI0019 provides a valuable preclinical tool for studying the role of VLA-4 in cell adhesion and migration. Further publication of preclinical and clinical data for this compound will be crucial for a more comprehensive head-to-head comparison and for fully understanding its therapeutic potential in combination with other immunotherapies.

References

Assessing the Therapeutic Window: Alintegimod in the Landscape of Modern Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in the development of novel immunotherapies. This guide provides a comparative assessment of the therapeutic window of Alintegimod, a first-in-class oral integrin agonist, against established immunotherapeutic modalities, including checkpoint inhibitors, CAR T-cell therapy, and cytokine therapy. While this compound is currently in early-stage clinical development with limited publicly available quantitative data, this guide synthesizes existing information and outlines the experimental frameworks used to establish therapeutic windows in immuno-oncology.

Executive Summary

This compound (also known as 7HP-349) is an orally administered small molecule that allosterically activates the integrins LFA-1 and VLA-4.[1][2] This novel mechanism of action aims to enhance T-cell activation and trafficking, as well as stabilize the cell-cell interactions crucial for an effective anti-tumor immune response.[1][3] Preclinical studies have suggested its potential to augment the efficacy of immune checkpoint inhibitors.[1] A notable finding from an early Phase 1 trial is this compound's "clean safety profile at doses higher than therapeutic levels," indicating a potentially wide therapeutic window.[1] In contrast, established immunotherapies such as checkpoint inhibitors, CAR T-cell therapy, and cytokine therapies often exhibit narrower therapeutic windows, characterized by significant and sometimes life-threatening toxicities that can limit their optimal dosing and efficacy.

Comparative Analysis of Therapeutic Windows

The therapeutic window is defined by the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window suggests a more favorable safety profile and greater flexibility in dosing.

Immunotherapy ClassTherapeutic Agent(s)Known Therapeutic Window CharacteristicsCommon Dose-Limiting Toxicities
Integrin Agonist This compoundData from ongoing Phase 1b/2a trials (NCT06362369) are not yet fully available.[4][5] However, a prior Phase 1 study reported a "clean safety profile at doses higher than therapeutic levels," suggesting a potentially wide therapeutic window.[1]Not yet publicly available.
Checkpoint Inhibitors Nivolumab, PembrolizumabGenerally considered to have a manageable therapeutic window, but significant immune-related adverse events (irAEs) can occur.[6]Hepatitis, pneumonitis, colitis, endocrinopathies.[7][8]
CAR T-Cell Therapy Tisagenlecleucel, Axicabtagene CiloleucelNarrow therapeutic window due to the potential for severe and life-threatening toxicities.[9][10]Cytokine Release Syndrome (CRS), neurotoxicity.[11][12]
Cytokine Therapy Interleukin-2 (B1167480) (IL-2), Interferon-alpha (IFN-α)Historically narrow and challenging therapeutic window due to severe systemic toxicities.[13][14]Flu-like symptoms, capillary leak syndrome, profound hypotension.[13][15]

Experimental Protocols for Determining Therapeutic Window

The determination of a therapeutic window for an immunotherapy is a multi-step process involving preclinical studies and meticulously designed clinical trials.

Preclinical Assessment

Objective: To establish initial estimates of efficacy and toxicity in non-human models.

Key Experiments:

  • In Vitro Cytotoxicity and T-Cell Activation Assays:

    • Methodology: Co-culture of cancer cell lines with immune cells (e.g., T-cells) in the presence of escalating concentrations of the immunotherapeutic agent. T-cell activation is measured by cytokine release assays (e.g., ELISA for IFN-γ, TNF-α) and proliferation assays (e.g., CFSE dilution). Cytotoxicity is assessed via chromium-51 (B80572) release assays or similar methods.

    • Data Output: Dose-response curves for T-cell activation and tumor cell killing, providing an initial indication of the effective concentration range.

  • In Vivo Animal Studies (e.g., Xenograft or Syngeneic Mouse Models):

    • Methodology: Tumor-bearing mice are treated with a range of doses of the immunotherapy. Tumor growth is monitored over time to assess efficacy. Animals are closely observed for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, histopathological analysis of major organs is performed.

    • Data Output: Determination of a preliminary MED based on tumor growth inhibition and an MTD based on observed toxicities. This data informs the starting dose for Phase 1 clinical trials.[16]

Clinical Assessment

Objective: To determine the safety, MTD, and preliminary efficacy in humans.

Key Experiments:

  • Phase 1 Dose-Escalation Trials:

    • Methodology: These trials typically employ a "3+3" design or more modern model-based designs.[17][18] Small cohorts of patients receive escalating doses of the new drug. Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment. The MTD is defined as the highest dose at which no more than a prespecified proportion of patients (e.g., 1 in 6) experience a DLT.[17]

    • Data Output: The MTD for the new agent. Pharmacokinetic (PK) and pharmacodynamic (PD) data are also collected to understand the drug's behavior in the body and its biological effects at different doses.

  • Phase 2 Trials:

    • Methodology: Once the MTD is established, the drug is administered to a larger group of patients with a specific type of cancer to further evaluate its efficacy and safety.

    • Data Output: Objective response rates (ORR), progression-free survival (PFS), and overall survival (OS) data, which, in conjunction with the safety data, provide a more comprehensive understanding of the therapeutic window in a specific patient population.

Signaling Pathways and Experimental Workflows

This compound's Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in activating integrins to enhance the immune response against cancer cells.

Alintegimod_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) / Endothelium This compound This compound (Oral Administration) Integrin LFA-1 / VLA-4 (Inactive) This compound->Integrin Allosteric Activation ActiveIntegrin LFA-1 / VLA-4 (Active) Integrin->ActiveIntegrin Adhesion Enhanced Adhesion & Trafficking ActiveIntegrin->Adhesion ICAM ICAM-1 / VCAM-1 ActiveIntegrin->ICAM Binding TCR T-Cell Receptor (TCR) MHC MHC-Peptide Complex TCR->MHC Binding Activation T-Cell Activation & Effector Function Adhesion->Activation MHC->Activation

Caption: this compound allosterically activates integrins on T-cells, enhancing adhesion and promoting activation.

Experimental Workflow for MTD Determination in a Phase 1 Trial

This diagram outlines the typical "3+3" dose-escalation design used in Phase 1 oncology trials to determine the maximum tolerated dose.

MTD_Workflow start Start with Initial Dose Cohort (3 patients) observe Observe for Dose-Limiting Toxicities (DLTs) in Cycle 1 start->observe decision DLT Occurrences? observe->decision no_dlt 0 of 3 Patients with DLT decision->no_dlt None one_dlt 1 of 3 Patients with DLT decision->one_dlt One two_plus_dlt ≥ 2 of 3 Patients with DLT decision->two_plus_dlt Two or more escalate Escalate to Next Dose Level (3 new patients) no_dlt->escalate expand_cohort Add 3 more Patients to Same Dose Level one_dlt->expand_cohort mtd_exceeded MTD Exceeded. Previous Dose Level is MTD two_plus_dlt->mtd_exceeded observe_expanded Observe Expanded Cohort (6 patients total) expand_cohort->observe_expanded decision_expanded DLT Occurrences in Expanded Cohort? observe_expanded->decision_expanded one_of_six_dlt ≤ 1 of 6 Patients with DLT decision_expanded->one_of_six_dlt One two_plus_of_six_dlt ≥ 2 of 6 Patients with DLT decision_expanded->two_plus_of_six_dlt Two or more one_of_six_dlt->escalate two_plus_of_six_dlt->mtd_exceeded escalate->observe

Caption: A "3+3" dose-escalation workflow for determining the Maximum Tolerated Dose (MTD).

Logical Relationship in Therapeutic Window Assessment

The following diagram illustrates the interplay between efficacy and toxicity in defining the therapeutic window.

Therapeutic_Window_Concept cluster_main Therapeutic Window cluster_efficacy Efficacy cluster_toxicity Toxicity MED Minimum Effective Dose (MED) OptimalDose Optimal Biological Dose EfficacyStart Starts to Increase MED->EfficacyStart MTD Maximum Tolerated Dose (MTD) ToxicityHigh Unacceptable MTD->ToxicityHigh EfficacyPlateau Plateaus ToxicityLow Acceptable DoseAxis Increasing Dose

Caption: The therapeutic window is the dose range between efficacy and unacceptable toxicity.

Conclusion

This compound represents a promising new approach in immuno-oncology with a potentially favorable therapeutic window, a significant advantage over some existing immunotherapies. Its oral administration and novel mechanism of action could position it as a valuable component of combination therapies. However, a definitive assessment of its therapeutic window awaits the maturation and publication of data from its ongoing clinical trials. The experimental protocols and conceptual frameworks outlined in this guide provide a basis for understanding how this compound's therapeutic window will be defined and how it will ultimately compare to other immunotherapies in the clinical setting. Researchers and drug development professionals should closely monitor the forthcoming data from the this compound clinical program to fully appreciate its therapeutic potential.

References

A Comparative Guide: Alintegimod's Integrin Activation vs. CXCL12/CXCR4 Inhibition in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct therapeutic strategies in immuno-oncology: the activation of integrin signaling with Alintegimod (7HP349) and the inhibition of the CXCL12/CXCR4 chemokine pathway. While both approaches aim to enhance the anti-tumor immune response, they employ fundamentally different mechanisms of action. This document outlines the preclinical and clinical data available for this compound and compares it with data from several inhibitors of the CXCL12/CXCR4 axis, including Plerixafor (AMD3100), Ulocuplumab (BMS-936564), Balixafortide (POL6326), and Motixafortide (BL-8040).

Executive Summary

This compound is a first-in-class, orally administered small molecule that activates the integrins LFA-1 (αLβ2) and VLA-4 (α4β1), crucial for T-cell trafficking, adhesion to tumor cells, and immunological synapse formation.[1][2] This mechanism is designed to convert "cold" tumors, which are devoid of immune cells, into "hot," immune-infiltrated tumors, thereby potentially overcoming resistance to checkpoint inhibitors.[3]

In contrast, inhibitors of the CXCL12/CXCR4 pathway disrupt the signaling that promotes tumor cell proliferation, metastasis, and the creation of an immunosuppressive tumor microenvironment.[4][5] By blocking the interaction between the chemokine CXCL12 and its receptor CXCR4, these agents aim to mobilize immune cells and sensitize tumors to other therapies.

This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways of these two distinct approaches.

Comparative Data on Preclinical and Clinical Activity

The following tables summarize the available quantitative data for this compound and representative CXCL12/CXCR4 inhibitors.

Table 1: Preclinical Activity of this compound and CXCL12/CXCR4 Inhibitors

CompoundTarget(s)AssayCell LineResultCitation(s)
This compound (7HP349) LFA-1 (αLβ2), VLA-4 (α4β1)Cell Adhesion to VCAM-1Jurkat (human T-cell)EC50: 2 µM[6][7]
Cell Adhesion to VCAM-170Z/3 (murine B-cell)EC50: 2 µM[6][7]
Plerixafor (AMD3100) CXCR4CXCR4 Antagonism-IC50: 44 nM[8][9]
CXCL12-mediated Chemotaxis Inhibition-IC50: 5.7 nM[9]
Ulocuplumab (BMS-936564) CXCR4CXCR4 Binding Affinity (KD)Ramos (human Burkitt's lymphoma)2.8 nM[10]
Apoptosis InductionRamos (human Burkitt's lymphoma)IC50: 1.9 nM[11]
Apoptosis InductionPrimary CLL cellsIC50: 12.43 nM[11]
Motixafortide (BL-8040) CXCR4CXCR4 Antagonism-High affinity[5]

Table 2: Clinical Trial Data for this compound and CXCL12/CXCR4 Inhibitors

CompoundPhaseIndicationCombination TherapyKey Efficacy DataCitation(s)
This compound (7HP349) Phase 1b/2a (Ongoing)Advanced Solid TumorsIpilimumab + NivolumabData not yet available (Trial NCT06362369)[12][13][14][15][16]
Balixafortide (POL6326) Phase 1HER2-negative Metastatic Breast CancerEribulin (B193375)Objective Response Rate (ORR): 30% (95% CI 18-44)[17][18]
Phase 3 (FORTRESS)HER2-negative Metastatic Breast CancerEribulinDid not meet primary endpoint (ORR: 13.0% vs 13.7% for eribulin alone)[19]
Ulocuplumab (BMS-936564) Phase 1b/2Relapsed/Refractory Multiple MyelomaLenalidomide + Dexamethasone or Bortezomib + DexamethasoneSafety and tolerability established[20]
Motixafortide (BL-8040) Phase 3 (GENESIS)Multiple Myeloma (Stem Cell Mobilization)G-CSFSuperior stem cell mobilization vs. G-CSF alone[21]
Phase 2 (COMBAT)Metastatic Pancreatic CancerPembrolizumab + ChemotherapyPromising efficacy signals[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and CXCL12/CXCR4 inhibitors are best understood by visualizing their respective signaling pathways.

This compound: Activating Integrin Signaling for T-Cell Infiltration

This compound acts as an allosteric activator of LFA-1 and VLA-4 integrins on the surface of T-cells. This activation is crucial for several steps in the anti-tumor immune response.

Alintegimod_Mechanism cluster_Tcell T-Cell cluster_TumorEnv Tumor Microenvironment This compound This compound LFA-1 / VLA-4 (Inactive) LFA-1 / VLA-4 (Inactive) This compound->LFA-1 / VLA-4 (Inactive) Allosteric Activation LFA-1 / VLA-4 (Active) LFA-1 / VLA-4 (Active) LFA-1 / VLA-4 (Inactive)->LFA-1 / VLA-4 (Active) T-Cell Activation & Proliferation T-Cell Activation & Proliferation LFA-1 / VLA-4 (Active)->T-Cell Activation & Proliferation Cytoskeletal Reorganization Cytoskeletal Reorganization LFA-1 / VLA-4 (Active)->Cytoskeletal Reorganization ICAM-1 ICAM-1 LFA-1 / VLA-4 (Active)->ICAM-1 Adhesion VCAM-1 VCAM-1 LFA-1 / VLA-4 (Active)->VCAM-1 Adhesion Tumor Cell Tumor Cell T-Cell Activation & Proliferation->Tumor Cell Enhanced Killing Endothelial Cells Endothelial Cells Antigen Antigen

Caption: this compound's mechanism of action on T-cells.

CXCL12/CXCR4 Inhibitors: Disrupting Tumor-Promoting Signals

CXCL12/CXCR4 inhibitors block the binding of the chemokine CXCL12 to its receptor CXCR4, which is often overexpressed on cancer cells and immune cells within the tumor microenvironment.

CXCL12_Inhibition cluster_Signaling CXCL12/CXCR4 Signaling cluster_Effects Tumor Cell Effects CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G-protein signaling G-protein signaling CXCR4->G-protein signaling CXCR4 Inhibitor CXCR4 Inhibitor CXCR4 Inhibitor->CXCR4 Blocks Downstream Pathways PI3K/Akt, MAPK/ERK G-protein signaling->Downstream Pathways Proliferation Proliferation Downstream Pathways->Proliferation Metastasis Metastasis Downstream Pathways->Metastasis Angiogenesis Angiogenesis Downstream Pathways->Angiogenesis Immunosuppression Immunosuppression Downstream Pathways->Immunosuppression

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used to evaluate these compounds.

This compound: Integrin Activation Assays

Cell Adhesion Assay:

  • Objective: To quantify the ability of this compound to enhance integrin-mediated cell adhesion.

  • Method:

    • Coat 96-well plates with integrin ligands (e.g., VCAM-1 or ICAM-1).

    • Label immune cells (e.g., Jurkat T-cells) with a fluorescent dye (e.g., Calcein-AM).

    • Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control.

    • Add the cell suspension to the coated wells and incubate to allow for adhesion.

    • Wash away non-adherent cells.

    • Quantify the fluorescence of the remaining adherent cells using a plate reader.

    • Calculate the EC50 value, the concentration of this compound that elicits a half-maximal response.[6][7]

CXCL12/CXCR4 Inhibitors: Functional Assays

Chemotaxis Assay:

  • Objective: To assess the ability of a CXCR4 inhibitor to block CXCL12-induced cell migration.

  • Method:

    • Use a transwell migration system with a porous membrane.

    • Place a solution containing CXCL12 in the lower chamber as a chemoattractant.

    • Place a suspension of CXCR4-expressing cells (e.g., cancer cell lines or immune cells) in the upper chamber.

    • Add varying concentrations of the CXCR4 inhibitor to the upper chamber with the cells.

    • Incubate to allow for cell migration through the membrane towards the CXCL12 gradient.

    • Quantify the number of migrated cells in the lower chamber by counting or using a viability assay.

    • Calculate the IC50 value, the concentration of the inhibitor that reduces CXCL12-induced migration by 50%.[9]

Receptor Binding Assay:

  • Objective: To determine the binding affinity of a CXCR4 inhibitor to its target.

  • Method:

    • Use a radiolabeled ligand (e.g., [125I]-CXCL12) or a labeled antibody that binds to CXCR4.

    • Incubate CXCR4-expressing cells or cell membranes with the labeled ligand in the presence of varying concentrations of the unlabeled inhibitor.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free ligand (e.g., by filtration).

    • Measure the amount of bound labeled ligand.

    • Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) or the inhibitory constant (Ki).[10]

Apoptosis Assay:

  • Objective: To evaluate the pro-apoptotic effects of a CXCR4 inhibitor on cancer cells.

  • Method:

    • Culture CXCR4-expressing cancer cells (e.g., chronic lymphocytic leukemia cells).

    • Treat the cells with varying concentrations of the CXCR4 inhibitor (e.g., Ulocuplumab) or a control.

    • After a defined incubation period, stain the cells with markers of apoptosis, such as Annexin V and a viability dye (e.g., Propidium Iodide).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Calculate the IC50 for apoptosis induction.[10][11]

Logical Workflow for Drug Evaluation

The evaluation of novel immuno-oncology agents like this compound and CXCL12/CXCR4 inhibitors follows a structured pipeline from preclinical discovery to clinical validation.

Drug_Development_Workflow Target Identification Target Identification Lead Discovery & Optimization Lead Discovery & Optimization Target Identification->Lead Discovery & Optimization High-Throughput Screening In Vitro Preclinical In Vitro Preclinical Lead Discovery & Optimization->In Vitro Preclinical Structure-Activity Relationship In Vivo Preclinical In Vivo Preclinical In Vitro Preclinical->In Vivo Preclinical Cell-based assays (Binding, Functional) Phase 1 Clinical Trial Phase 1 Clinical Trial In Vivo Preclinical->Phase 1 Clinical Trial Animal Models (Efficacy, Toxicity) Phase 2 Clinical Trial Phase 2 Clinical Trial Phase 1 Clinical Trial->Phase 2 Clinical Trial Safety, PK/PD, Dose Escalation Phase 3 Clinical Trial Phase 3 Clinical Trial Phase 2 Clinical Trial->Phase 3 Clinical Trial Efficacy in Target Population Regulatory Approval Regulatory Approval Phase 3 Clinical Trial->Regulatory Approval Pivotal Efficacy & Safety

Caption: A generalized workflow for drug development.

Conclusion

This compound and CXCL12/CXCR4 inhibitors represent two promising, yet distinct, avenues for enhancing anti-tumor immunity. This compound's novel mechanism of activating integrins to promote T-cell infiltration into "cold" tumors is a unique strategy to overcome a major hurdle in cancer immunotherapy. The CXCL12/CXCR4 inhibitors, on the other hand, target a well-established pathway involved in tumor progression and immunosuppression.

The preclinical data for both classes of agents are encouraging. However, clinical data for this compound is still emerging. While some CXCL12/CXCR4 inhibitors have shown clinical activity, the failure of Balixafortide in a Phase 3 trial highlights the challenges in translating preclinical promise to late-stage clinical success.

Further research, particularly the results from this compound's ongoing clinical trials, will be crucial in determining the ultimate clinical utility of these different approaches and their potential for combination therapies to improve outcomes for cancer patients. The detailed experimental protocols provided in this guide are intended to facilitate the continued investigation and comparison of these and other novel immuno-oncology agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Alintegimod: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds like Alintegimod, a first-in-class, orally delivered small molecule designed to augment antigen-specific immune responses, is a critical component of laboratory safety and environmental responsibility.[1][2] As this compound is under clinical development for the treatment of solid tumors, it is essential to handle it with the care afforded to potent, cytotoxic agents.[1][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the safe handling and disposal of investigational anticancer drugs.[4] Researchers must always consult the specific SDS and all applicable institutional, local, state, and federal guidelines before handling or disposing of any chemical.[4]

Step-by-Step Disposal Protocol

A thorough risk assessment must be conducted before commencing any experiment involving this compound.[4] This involves reviewing all available safety information to understand its potential hazards, including toxicity, carcinogenicity, mutagenicity, and teratogenicity.[4] An appropriate disposal plan must be in place, and all necessary supplies, such as designated waste containers and spill kits, must be readily available.[4]

  • Personal Protective Equipment (PPE): To prevent exposure, appropriate PPE is mandatory. This includes two pairs of chemotherapy-tested gloves, a solid-front, disposable gown made of a low-permeability fabric with a closed back and tight-fitting cuffs, and safety goggles or a face shield.[4] Depending on the physical form of the agent and the procedure (e.g., handling powders), a NIOSH-approved respirator may be required.[4]

  • Waste Segregation: Proper segregation of waste is crucial. Do not mix this compound waste with other laboratory waste streams.[5] Separate and contain waste solutions and solids of antineoplastic drugs from other hazardous chemical waste.[5]

  • Containerization: Use designated, clearly labeled, and sealed containers for all this compound waste.[4] Containers must be properly labeled as "Hazardous Waste," "Cytotoxic," and list all chemical constituents.[4]

  • Final Disposal Logistics: All hazardous waste must be tracked from the point of generation to its final disposal.[4] This process is typically managed by the institution's Environmental Health and Safety (EHS) department.[4]

Data on Waste Stream Management

The following table summarizes the disposal procedures for different types of waste potentially generated during research with this compound.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Contaminated personal protective equipment (gloves, gowns), labware (pipette tips, tubes), and other disposable items.[4]Labeled, sealed, and puncture-resistant container marked as "Chemotherapy Waste" or "Trace Cytotoxic Waste."[4]Regulated Medical Waste Incineration.[4]
Liquid Waste (Aqueous) Contaminated buffers, media, or other aqueous solutions.Compatible, sealed, and clearly labeled container marked as "Hazardous Waste," "Cytotoxic," and listing all chemical constituents.[4]High-Temperature Hazardous Waste Incineration. Disposal via sewer is strictly prohibited.[4]
Sharps Needles, syringes, and other contaminated sharp objects.Puncture-resistant sharps container with a purple lid, indicating cytotoxic contamination.[6]High-Temperature Hazardous Waste Incineration.[6]
Unused/Expired Compound Pure this compound or solutions of known concentrations.Black RCRA Hazardous Waste Container.[4]High-Temperature Hazardous Waste Incineration.[4]

Experimental Protocols

Currently, there are no publicly available experimental protocols specifically detailing the disposal of this compound. The disposal methods outlined are derived from established guidelines for cytotoxic and investigational drugs. Researchers should develop a standard operating procedure (SOP) for this compound waste disposal, incorporating the information from the compound's specific SDS upon availability and their institution's EHS policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.

Alintegimod_Disposal_Workflow Start Waste Generation (this compound Contaminated) WasteType Determine Waste Type Start->WasteType Solid Solid Waste (PPE, labware) WasteType->Solid Solid Liquid Aqueous Liquid Waste WasteType->Liquid Liquid Sharps Sharps (Needles, syringes) WasteType->Sharps Sharps Unused Unused/Expired Compound WasteType->Unused Unused SolidContainer Seal in 'Trace Cytotoxic Waste' Container Solid->SolidContainer LiquidContainer Collect in sealed 'Hazardous Waste' Container Liquid->LiquidContainer SharpsContainer Place in purple-lidded Sharps Container Sharps->SharpsContainer UnusedContainer Place in black 'RCRA Hazardous Waste' Container Unused->UnusedContainer EHS Coordinate with EHS for Pickup and Documentation SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS UnusedContainer->EHS Incineration High-Temperature Hazardous Waste Incineration EHS->Incineration

This compound Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling Alintegimod

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Alintegimod, a clinical-stage, first-in-class integrin activator, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Although specific handling guidelines for this compound are not publicly available, best practices for handling potent, hazardous, and investigational oncology drugs should be implemented. This guide provides essential, immediate safety and logistical information, including operational and disposal plans based on established standards for hazardous drugs (HDs).

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various tasks involving the handling of this compound, based on general guidelines for hazardous drugs.[1][2][3]

Task Required PPE Specifications and Best Practices
Receiving and Unpacking - Single pair of chemotherapy gloves- Inspect containers for any damage or leakage upon receipt.
- Protective gown- Damaged containers should be treated as a spill.
Storage and Transport - Single pair of chemotherapy gloves- Store in a designated, clearly labeled area.
- Transport in a manner that prevents breakage and contamination.[4]
Compounding and Preparation (in a Biological Safety Cabinet) - Double pair of chemotherapy gloves- Outer gloves should be sterile.
- Disposable gown resistant to chemotherapy drugs- Gown should be low-linting and close in the back.[5]
- Eye protection (goggles) and face shield- To be worn when there is a risk of splashes.[4]
- Respiratory protection (e.g., N95 respirator)- Recommended for procedures with a high risk of aerosolization.[2]
Administration - Double pair of chemotherapy gloves- Change gloves every 30-60 minutes or when compromised.
- Disposable gown resistant to chemotherapy drugs- Gown should be discarded after each use.
- Eye protection and face shield- Essential when there is a risk of splashes.
Waste Disposal - Double pair of chemotherapy gloves- All contaminated materials must be disposed of as hazardous waste.
- Disposable gown resistant to chemotherapy drugs- Follow institutional and regulatory guidelines for hazardous waste disposal.
Spill Cleanup - Double pair of chemotherapy gloves- Use a spill kit specifically designed for hazardous drugs.
- Disposable gown resistant to chemotherapy drugs- Follow established spill cleanup procedures.
- Eye protection and face shield
- Respiratory protection

Experimental Protocols: Safe Handling Workflow

A systematic approach is crucial for handling this compound safely from receipt to disposal. The following workflow outlines the key steps to be followed.

This compound Handling Workflow Figure 1. Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_handling Handling/Administration cluster_disposal Disposal receiving Receiving of this compound unpacking Unpacking in a designated area receiving->unpacking storage Secure and Labeled Storage unpacking->storage ppe_prep Donning appropriate PPE storage->ppe_prep preparation Compounding in a Biological Safety Cabinet handling Experimental Use / Administration preparation->handling ppe_prep->preparation waste_segregation Segregation of Contaminated Waste handling->waste_segregation disposal Disposal as Hazardous Waste waste_segregation->disposal

Figure 1. Safe Handling Workflow for this compound

Disposal Plan

All materials contaminated with this compound must be considered hazardous waste and disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal:

Waste Type Disposal Container Disposal Procedure
Sharps Puncture-resistant, leak-proof container labeled "Hazardous Waste"Do not recap, bend, or break needles.
Gloves, Gowns, and other contaminated disposables Leak-proof, labeled plastic bag or containerSeal the container when full.
Empty Vials Puncture-resistant, leak-proof container labeled "Hazardous Waste"Dispose of in the same manner as sharps.
Contaminated Solutions Labeled, leak-proof containerDo not dispose of down the drain.

Signaling Pathway

This compound is a first-in-class, orally delivered small molecule designed to safely augment antigen-specific immune responses by selectively activating the integrins LFA-1 and VLA-4.[6] This activation is crucial for enhancing the trafficking of immune cells, antigen presentation, and T cell activation, which are rate-limiting steps in the cancer immunity cycle.[7]

This compound Mechanism of Action Figure 2. Simplified Signaling Pathway of this compound This compound This compound Integrins Integrins (LFA-1, VLA-4) This compound->Integrins activates ImmuneCellTrafficking Immune Cell Trafficking Integrins->ImmuneCellTrafficking enhances AntigenPresentation Antigen Presentation Integrins->AntigenPresentation enhances TCellActivation T Cell Activation Integrins->TCellActivation enhances ImmuneResponse Enhanced Anti-Tumor Immune Response ImmuneCellTrafficking->ImmuneResponse AntigenPresentation->ImmuneResponse TCellActivation->ImmuneResponse

Figure 2. Simplified Signaling Pathway of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.